molecular formula C7H14ClNO2 B1355762 Methyl Piperidine-3-carboxylate Hydrochloride CAS No. 89895-55-6

Methyl Piperidine-3-carboxylate Hydrochloride

Cat. No.: B1355762
CAS No.: 89895-55-6
M. Wt: 179.64 g/mol
InChI Key: BQQZKNAQDKIGGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl Piperidine-3-carboxylate Hydrochloride is a useful research compound. Its molecular formula is C7H14ClNO2 and its molecular weight is 179.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl piperidine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-10-7(9)6-3-2-4-8-5-6;/h6,8H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQQZKNAQDKIGGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00585862
Record name Methyl piperidine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89895-55-6
Record name Methyl piperidine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl piperidine-3-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methyl Piperidine-3-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl Piperidine-3-carboxylate Hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of piperidine-3-carboxylic acid (nipecotic acid), it serves as a valuable building block in the synthesis of various pharmaceutical agents. Understanding its physicochemical properties is crucial for its application in synthesis, formulation, and biological studies. This technical guide provides a comprehensive overview of the known physicochemical data, experimental protocols for their determination, and insights into its biological relevance, particularly as a potential inhibitor of the Indoleamine 2,3-dioxygenase 1 (IDO1) enzyme.

Physicochemical Properties

The following tables summarize the available quantitative data for this compound and its corresponding free base, Methyl Piperidine-3-carboxylate. Experimental data for the hydrochloride salt is limited in publicly available literature; therefore, where unavailable, computed values or data for the free base are provided for reference.

Table 1: General Physicochemical Properties
PropertyValueSource
IUPAC Name methyl piperidine-3-carboxylate;hydrochloride[1]
Synonyms Methyl nipecotate hydrochloride, 3-Piperidinecarboxylic acid, methyl ester, hydrochloride[1]
Molecular Formula C₇H₁₄ClNO₂[1]
Molecular Weight 179.64 g/mol [1][2]
Appearance Solid (form)[2]
CAS Number 89895-55-6[1]
Table 2: Structural and Computed Properties
PropertyValueSource
Canonical SMILES COC(=O)C1CCCNC1.Cl[1]
InChI Key BQQZKNAQDKIGGZ-UHFFFAOYSA-N[1]
Topological Polar Surface Area 38.3 Ų[1]
Monoisotopic Mass 179.0713064 Da[1]
Complexity 125[3]
Hydrogen Bond Donor Count 2[3]
Hydrogen Bond Acceptor Count 3[3]
Rotatable Bond Count 2[3]
Table 3: Thermal and Solubility Properties
PropertyValueNotesSource
Melting Point Data not available for hydrochloride salt.28-32 °C for the free base (Methyl Piperidine-3-carboxylate).[4]
Boiling Point Data not available for hydrochloride salt.160-165 °C for the free base (Methyl Piperidine-3-carboxylate).[4]
Solubility Soluble in water.The hydrochloride salt form enhances water solubility compared to the free base. Specific quantitative data is not readily available. The free base is soluble in alcohols and most organic solvents.[4][5]
pKa Data not available for hydrochloride salt.The pKa of the conjugate acid of the piperidine nitrogen is a critical parameter. For related piperidine derivatives, pKa values are typically in the range of 8-11.
Table 4: Spectral Data
Spectrum TypeData AvailabilitySource
¹H NMR Data available for the (S)-enantiomer hydrochloride salt and related structures.[6][7]
¹³C NMR Data available for the (S)-enantiomer hydrochloride salt and the free base.[6][8]
Infrared (IR) Data available for the free base and related structures.[7][8]
Mass Spectrometry (MS) Data available for the free base.[8]

Experimental Protocols

Detailed and validated experimental protocols are essential for the accurate determination of physicochemical properties. The following sections provide methodologies that can be applied to this compound.

Melting Point Determination

Principle: The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The melting point is a crucial indicator of purity.

Methodology (Capillary Method):

  • Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or similar) is used.

  • Procedure:

    • The capillary tube containing the sample is placed in the heating block of the apparatus.

    • The sample is heated at a steady rate (e.g., 10-20 °C/minute) to determine an approximate melting range.

    • The apparatus is allowed to cool.

    • A fresh sample is heated again, with the temperature raised rapidly to about 20 °C below the approximate melting point.

    • The heating rate is then slowed to 1-2 °C/minute.

    • The temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.[9][10]

Solubility Determination

Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of a substance fundamentally depends on the physical and chemical properties of both the solute and the solvent as well as on temperature, pressure, and the pH of the solution.

Methodology (Equilibrium Shake-Flask Method):

  • Solvent Selection: A range of solvents should be tested, including water, methanol, ethanol, and dichloromethane, to assess the solubility profile.

  • Procedure:

    • An excess amount of this compound is added to a known volume of the selected solvent in a sealed vial.

    • The mixture is agitated (e.g., using a shaker or rotator) at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • The suspension is then filtered or centrifuged to remove the undissolved solid.

    • The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.[11][12]

pKa Determination

Principle: The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution. It is a measure of the strength of an acid in solution. For a compound with a basic nitrogen, such as the piperidine ring in this compound, the pKa of its conjugate acid is determined.

Methodology (Potentiometric Titration):

  • Sample Preparation: A precise amount of this compound is dissolved in deionized water to create a solution of known concentration (e.g., 0.01 M). The ionic strength of the solution can be maintained using a background electrolyte like 0.1 M KCl.

  • Apparatus: A calibrated pH meter with a suitable electrode and a burette for the titrant.

  • Procedure:

    • The sample solution is placed in a beaker with a magnetic stirrer.

    • The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.

    • The pH of the solution is recorded after each addition of the titrant.

    • A titration curve is generated by plotting the pH versus the volume of titrant added.

    • The pKa is determined from the pH at the half-equivalence point of the titration curve.[13][14]

Biological Activity and Signaling Pathway

Methyl Piperidine-3-carboxylate, the free base of the title compound, has been identified as a potent inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a key enzyme in the kynurenine pathway, which is involved in tryptophan metabolism.[10] Overexpression of IDO1 in the tumor microenvironment leads to depletion of tryptophan and accumulation of kynurenine, resulting in an immunosuppressive environment that allows cancer cells to evade the immune system.[15][16]

IDO1 Signaling Pathway and Inhibition

The diagram below illustrates the IDO1 signaling pathway and the mechanism by which inhibitors like Methyl Piperidine-3-carboxylate can counteract its immunosuppressive effects.

IDO1_Pathway cluster_TME Tumor Microenvironment cluster_ImmuneSuppression Immune Suppression cluster_TumorCell Tumor Cell cluster_Inhibition Therapeutic Intervention cluster_Outcome Therapeutic Outcome Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 catabolized by Kynurenine Kynurenine IDO1->Kynurenine produces T_Cell T-Cell Proliferation and Activation Kynurenine->T_Cell inhibits Treg Regulatory T-Cell (Treg) Differentiation Kynurenine->Treg promotes Tumor_Growth Tumor Growth and Survival T_Cell->Tumor_Growth attacks Immune_Response Restored Anti-Tumor Immune Response Inhibitor Methyl Piperidine-3-carboxylate (IDO1 Inhibitor) Inhibitor->IDO1 inhibits T_Cell_Activation Enhanced T-Cell Activation

Caption: IDO1 Pathway Inhibition.

Synthesis and Experimental Workflows

The synthesis of this compound typically involves the esterification of piperidine-3-carboxylic acid followed by salt formation. A general workflow for its synthesis and subsequent physicochemical characterization is outlined below.

General Synthesis and Characterization Workflow

Synthesis_Workflow cluster_Synthesis Synthesis cluster_Purification Purification cluster_Characterization Physicochemical Characterization Start Piperidine-3-carboxylic Acid Esterification Esterification (e.g., with Methanol and Acid Catalyst) Start->Esterification FreeBase Methyl Piperidine-3-carboxylate (Free Base) Esterification->FreeBase SaltFormation Salt Formation (with HCl) FreeBase->SaltFormation Product Methyl Piperidine-3-carboxylate Hydrochloride SaltFormation->Product Purification Recrystallization or Chromatography Product->Purification MeltingPoint Melting Point Determination Purification->MeltingPoint Solubility Solubility Assessment Purification->Solubility pKa pKa Determination Purification->pKa Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Purification->Spectroscopy

Caption: Synthesis and Characterization Workflow.

Conclusion

References

An In-depth Technical Guide to Methyl Piperidine-3-carboxylate Hydrochloride (CAS: 89895-55-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl Piperidine-3-carboxylate Hydrochloride, also known as methyl nipecotate hydrochloride, is a piperidine derivative with significant potential in pharmaceutical research and development. As a derivative of nipecotic acid, a known inhibitor of gamma-aminobutyric acid (GABA) uptake, this compound is of interest for its potential applications in neurology and as a versatile building block in the synthesis of complex pharmaceutical agents.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic characterization, and known biological activities, serving as a technical resource for professionals in the field.

Physicochemical Properties

This compound is a white to off-white solid. Its fundamental physicochemical properties are summarized in the table below for easy reference.

PropertyValueReference
CAS Number 89895-55-6[3]
Molecular Formula C₇H₁₄ClNO₂[3]
Molecular Weight 179.64 g/mol [3]
IUPAC Name methyl piperidine-3-carboxylate;hydrochloride[3]
Synonyms Piperidine-3-carboxylic acid methyl ester hydrochloride, Methyl nipecotate hydrochloride
Melting Point 116-118 °C or 131-132 °C

Synthesis and Purification

The synthesis of this compound can be achieved through a two-step process starting from 3-pyridinecarboxylic acid (nicotinic acid). The general synthetic approach involves the hydrogenation of the pyridine ring to form piperidine-3-carboxylic acid (nipecotic acid), followed by esterification.

Experimental Protocol: Synthesis

Step 1: Hydrogenation of 3-Pyridinecarboxylic Acid to Piperidine-3-carboxylic Acid (Nipecotic Acid)

  • Materials: 3-Pyridinecarboxylic acid, Water, Palladium on carbon (Pd/C) catalyst (e.g., 10%), Hydrogen gas, Nitrogen gas, Methanol.

  • Procedure:

    • In a high-pressure hydrogenation vessel, a mixture of 3-pyridinecarboxylic acid, water, and a catalytic amount of palladium on carbon is prepared. The typical weight ratio of 3-pyridinecarboxylic acid to water to Pd/C is approximately 1:5-8:0.01-0.05.

    • The vessel is sealed and purged with nitrogen gas to remove air.

    • Hydrogen gas is introduced into the vessel to a pressure of 4-5 MPa.

    • The reaction mixture is heated to 90-100 °C and stirred for 3-4 hours.

    • After the reaction is complete, the vessel is cooled to room temperature, and the excess hydrogen is carefully vented.

    • The palladium catalyst is removed by filtration.

    • The filtrate is concentrated by distillation under reduced pressure to remove about 50% of the water.

    • The solution is then cooled to 30 °C, and methanol is added to precipitate the nipecotic acid.

    • Further cooling to 0-10 °C and subsequent centrifugation or filtration yields the solid piperidine-3-carboxylic acid.

Step 2: Esterification of Piperidine-3-carboxylic Acid to this compound

  • Materials: Piperidine-3-carboxylic acid, Methanol, Thionyl chloride (SOCl₂) or Hydrogen chloride (gas or solution in an organic solvent).

  • Procedure (using Thionyl Chloride):

    • Piperidine-3-carboxylic acid is suspended in an excess of methanol at 0 °C.

    • Thionyl chloride is added dropwise to the stirred suspension. This reaction is exothermic and generates HCl in situ, which acts as a catalyst and forms the hydrochloride salt.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours until the reaction is complete (monitored by TLC).

    • The excess methanol and thionyl chloride are removed under reduced pressure.

    • The resulting crude product is triturated with diethyl ether or another suitable non-polar solvent to induce crystallization.

    • The solid this compound is collected by filtration, washed with the non-polar solvent, and dried under vacuum.

Purification

The crude product can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether or ethanol/ethyl acetate.

G cluster_0 Synthesis Workflow 3-Pyridinecarboxylic Acid 3-Pyridinecarboxylic Acid Hydrogenation Hydrogenation 3-Pyridinecarboxylic Acid->Hydrogenation H2, Pd/C Water, 90-100°C, 4-5 MPa Piperidine-3-carboxylic Acid Piperidine-3-carboxylic Acid Hydrogenation->Piperidine-3-carboxylic Acid Isolation & Precipitation Esterification Esterification Piperidine-3-carboxylic Acid->Esterification Methanol, SOCl2 Reflux Crude Product Crude Product Esterification->Crude Product Purification Purification Crude Product->Purification Recrystallization Methyl Piperidine-3-carboxylate HCl Methyl Piperidine-3-carboxylate HCl Purification->Methyl Piperidine-3-carboxylate HCl

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

While a complete set of publicly available, assigned spectra for this compound is limited, the expected spectral characteristics can be inferred from its structure and data from similar compounds. Researchers should perform their own analytical characterization for confirmation.

¹H NMR Spectroscopy (Proton NMR)

The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons and the methyl ester group. The protons on the piperidine ring will appear as a series of complex multiplets in the aliphatic region (typically 1.5-3.5 ppm). The methyl protons of the ester group will be a sharp singlet at approximately 3.7 ppm. The N-H protons of the piperidine hydrochloride will likely appear as a broad singlet at a downfield chemical shift.

¹³C NMR Spectroscopy (Carbon NMR)

The carbon NMR spectrum should display distinct signals for each of the seven carbon atoms in the molecule. The carbonyl carbon of the ester will be the most downfield signal (around 170-175 ppm). The methyl carbon of the ester will be in the range of 50-55 ppm. The carbons of the piperidine ring will appear in the aliphatic region (approximately 20-50 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorption bands include:

  • A broad band in the region of 2500-3000 cm⁻¹ corresponding to the N-H stretching of the ammonium hydrochloride.

  • A strong absorption band around 1730-1750 cm⁻¹ due to the C=O stretching of the ester group.

  • C-H stretching vibrations in the 2800-3000 cm⁻¹ region.

  • C-O stretching of the ester around 1100-1300 cm⁻¹.

Mass Spectrometry (MS)

In mass spectrometry, the molecule is expected to show a molecular ion peak corresponding to the free base (Methyl Piperidine-3-carboxylate) after the loss of HCl. The exact mass of the free base is 143.0946 g/mol . Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).

Biological Activity and Mechanism of Action

The biological activity of this compound is primarily inferred from its structural relationship to nipecotic acid. Nipecotic acid is a known competitive inhibitor of GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft.[2][4] By inhibiting GABA reuptake, these compounds increase the concentration of GABA in the synapse, enhancing GABAergic neurotransmission. This mechanism is a key target for anticonvulsant drugs.[1]

Esters of nipecotic acid have been synthesized and investigated as potential prodrugs to improve the blood-brain barrier penetration of the parent acid.[5] The esterification of the carboxylic acid group increases the lipophilicity of the molecule, which can facilitate its transport into the central nervous system. Once in the brain, the ester can be hydrolyzed by esterases to release the active nipecotic acid.

While specific studies on the methyl ester are less common than for other esters, it is expected to act as a GABA uptake inhibitor.[5][6] Further research is needed to fully characterize its potency and selectivity for different GAT subtypes.

G cluster_0 Proposed Mechanism of Action Methyl_Piperidine_3_carboxylate_HCl Methyl Piperidine-3- carboxylate HCl Blood_Brain_Barrier Blood-Brain Barrier Methyl_Piperidine_3_carboxylate_HCl->Blood_Brain_Barrier Crosses Active_Compound Methyl Piperidine-3-carboxylate (Free Base) Blood_Brain_Barrier->Active_Compound Hydrolysis Hydrolysis by Esterases Active_Compound->Hydrolysis Nipecotic_Acid Nipecotic Acid Hydrolysis->Nipecotic_Acid GAT GABA Transporter (GAT) Nipecotic_Acid->GAT Inhibits GABA_Uptake GABA Reuptake Blocked GAT->GABA_Uptake Synaptic_GABA Increased Synaptic GABA GABA_Uptake->Synaptic_GABA GABAergic_Neurotransmission Enhanced GABAergic Neurotransmission Synaptic_GABA->GABAergic_Neurotransmission

Caption: Proposed mechanism of action for this compound.

Applications in Research and Drug Development

This compound serves as a valuable building block in medicinal chemistry for the synthesis of more complex molecules. The piperidine scaffold is a common motif in many approved drugs due to its favorable physicochemical properties and its ability to interact with various biological targets.[7]

This compound is particularly useful for introducing the 3-carbomethoxypiperidine moiety into a larger molecule. It can be used in the synthesis of novel compounds targeting neurological disorders, such as epilepsy, anxiety, and neuropathic pain, by leveraging its potential as a GABA uptake inhibitor.[7] It is also a precursor for the synthesis of other nipecotic acid derivatives with potentially improved pharmacokinetic and pharmacodynamic profiles.[6]

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area or a fume hood.

Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Conclusion

This compound is a key chemical intermediate with significant potential in the field of drug discovery and development, particularly in the area of neuroscience. Its role as a precursor to GABA uptake inhibitors makes it a valuable tool for researchers investigating treatments for a variety of neurological conditions. This technical guide provides a foundational understanding of its properties, synthesis, and biological context to aid scientists and researchers in their work with this compound. Further investigation into its specific biological activities and applications is warranted to fully realize its therapeutic potential.

References

Spectral Data Analysis of (S)-Methyl piperidine-3-carboxylate hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for (S)-Methyl piperidine-3-carboxylate hydrochloride, a chiral building block of significant interest in pharmaceutical research and development. This document details expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines detailed experimental protocols for their acquisition, and presents logical workflows for spectral analysis.

Spectral Data Summary

The following tables summarize the expected quantitative spectral data for (S)-Methyl piperidine-3-carboxylate hydrochloride. It is important to note that while extensive searches have been conducted, publicly available, experimentally verified peak lists for this specific compound are limited. The data presented below is a combination of information from spectral databases for the free base, predicted values based on analogous structures, and data from published literature on similar piperidine derivatives.

¹H NMR Spectral Data

Solvent: Deuterated Chloroform (CDCl₃) or Deuterated Methanol (CD₃OD) are common solvents for piperidine hydrochloride salts. The chemical shifts can vary depending on the solvent and concentration.

Proton Assignment Expected Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H3 (methine)2.5 - 3.0m-
H2ax, H6ax (axial)3.3 - 3.7m-
H2eq, H6eq (equatorial)2.8 - 3.2m-
H4ax, H5ax (axial)1.6 - 1.9m-
H4eq, H5eq (equatorial)1.9 - 2.2m-
O-CH₃ (methyl ester)~3.7s-
N-H₂⁺ (ammonium)9.0 - 10.0br s-

Note: The piperidine ring protons will exhibit complex splitting patterns due to geminal and vicinal coupling. The exact chemical shifts and coupling constants can be influenced by the conformational equilibrium of the piperidine ring.

¹³C NMR Spectral Data

Solvent: Deuterated Chloroform (CDCl₃) or Deuterated Methanol (CD₃OD)

Carbon Assignment Expected Chemical Shift (ppm)
C=O (ester carbonyl)170 - 175
C3 (methine)40 - 45
C2, C645 - 50
C4, C520 - 30
O-CH₃ (methyl ester)50 - 55
Mass Spectrometry Data

Ionization Method: Electrospray Ionization (ESI) is a suitable method for this polar, ionic compound.

m/z Assignment Notes
144.102[M+H]⁺Corresponds to the protonated free base (C₇H₁₄NO₂⁺). The exact mass is calculated as 144.1019.
179.071[M]⁺Molecular ion of the intact hydrochloride salt (less common in ESI). The monoisotopic mass is 179.0713.[1]

Note: The observed m/z values in mass spectrometry will correspond to the cationic form of the molecule (the free base), as the hydrochloride salt will dissociate in the ESI source.

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data presented above. These protocols are based on established practices for the analysis of chiral piperidine derivatives and other small molecule hydrochloride salts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation and confirmation.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Weigh approximately 5-10 mg of (S)-Methyl piperidine-3-carboxylate hydrochloride directly into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or D₂O). The choice of solvent can affect the chemical shifts and the appearance of the N-H protons.

  • If using a non-deuterated solvent for the N-H protons, a small amount of D₂O can be added to exchange the labile protons, which will cause their signal to disappear from the ¹H NMR spectrum, aiding in peak assignment.

  • Cap the NMR tube and gently agitate until the sample is fully dissolved.

¹H NMR Acquisition Parameters:

  • Pulse Sequence: Standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: 12-16 ppm.

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time: 2-3 seconds.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Sequence: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').

  • Spectral Width: 200-220 ppm.

  • Number of Scans: 1024 or more, as ¹³C is less sensitive.

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time: 1-2 seconds.

  • Temperature: 298 K.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum.

  • Analyze the multiplicities and coupling constants in the ¹H NMR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a quadrupole, time-of-flight (TOF), or ion trap analyzer.

Sample Preparation:

  • Prepare a stock solution of (S)-Methyl piperidine-3-carboxylate hydrochloride in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent system. The final solvent composition should be compatible with the ESI process (typically high in organic content).

  • For hydrochloride salts, it is generally not necessary to remove the chloride ion before analysis, as ESI will typically show the protonated free base.

ESI-MS Acquisition Parameters:

  • Ionization Mode: Positive ion mode is preferred to detect the protonated molecule [M+H]⁺.

  • Capillary Voltage: 3-4 kV.

  • Nebulizing Gas (N₂): Flow rate and pressure should be optimized for stable spray.

  • Drying Gas (N₂): Temperature and flow rate should be optimized to desolvate the ions efficiently.

  • Mass Range: Scan from m/z 50 to 500 to ensure detection of the molecular ion and potential fragments.

Data Analysis:

  • Identify the peak corresponding to the protonated molecule [M+H]⁺.

  • Compare the observed m/z with the calculated exact mass of the protonated free base (C₇H₁₄NO₂⁺).

  • If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to gain structural information. Common fragmentation pathways for piperidine derivatives include ring opening and loss of the ester group.

Visualization of Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key logical relationships and experimental workflows.

Figure 1. Relationship between molecular structure and spectral data.

spectral_analysis_workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample (S)-Methyl piperidine-3-carboxylate HCl Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Dilute Dilute for MS Analysis Sample->Dilute NMR NMR Spectrometer Dissolve->NMR MassSpec Mass Spectrometer (ESI) Dilute->MassSpec ProcessNMR Process NMR Data (FT, Phasing, Calibration) NMR->ProcessNMR ProcessMS Process MS Data (Identify Molecular Ion) MassSpec->ProcessMS AnalyzeNMR Analyze NMR Spectra (Shifts, Couplings, Integration) ProcessNMR->AnalyzeNMR StructureConfirm Structure Confirmation AnalyzeNMR->StructureConfirm AnalyzeMS Analyze MS/MS (Fragmentation Pattern) ProcessMS->AnalyzeMS AnalyzeMS->StructureConfirm

Figure 2. General workflow for spectral data acquisition and analysis.

References

An In-depth Technical Guide to the Characterization of (R)-Methyl Piperidine-3-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Methyl piperidine-3-carboxylate hydrochloride is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of piperidine-3-carboxylic acid (nipecotic acid), it serves as a valuable building block for the synthesis of a wide range of biologically active molecules. Its derivatives have been explored for various therapeutic applications, including as GABA uptake inhibitors, antimelanoma agents, and for the treatment of osteoporosis. This technical guide provides a comprehensive overview of the characterization of (R)-Methyl piperidine-3-carboxylate hydrochloride, including its physicochemical properties, representative spectral data, detailed experimental protocols for its synthesis and analysis, and a visualization of a relevant biological pathway.

Physicochemical Properties

(R)-Methyl piperidine-3-carboxylate hydrochloride is a white to off-white solid. Due to the limited availability of specific experimental data in public literature, the following table summarizes its known properties along with representative data expected for a compound of this nature.

PropertyValueSource
Chemical Formula C₇H₁₄ClNO₂[Sigma-Aldrich]
Molecular Weight 179.64 g/mol [PubChem]
CAS Number 1255651-12-7[Sigma-Aldrich]
Appearance Solid[Sigma-Aldrich]
Storage Temperature Room Temperature, Sealed in dry conditions[Guidechem]
Melting Point Data not available (Typical for similar salts: >150 °C)
Specific Rotation [α]D Data not available

Spectral Data (Representative)

The following spectral data are representative and based on the analysis of closely related structures, such as the corresponding (S)-enantiomer and other piperidine derivatives. These should be used as a guide for the characterization of (R)-Methyl piperidine-3-carboxylate hydrochloride.

¹H NMR Spectroscopy
  • Solvent: D₂O

  • Frequency: 400 MHz

  • Representative Spectrum:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.80s3H-OCH₃
~3.50 - 3.65m2HPiperidine H2, H6
~3.10 - 3.30m2HPiperidine H2, H6
~2.90 - 3.05m1HPiperidine H3
~2.10 - 2.25m1HPiperidine H4, H5
~1.80 - 2.05m3HPiperidine H4, H5
¹³C NMR Spectroscopy
  • Solvent: D₂O

  • Frequency: 100 MHz

  • Representative Spectrum:

Chemical Shift (ppm)Assignment
~174.0C=O (ester)
~53.0-OCH₃
~48.0Piperidine C2
~45.5Piperidine C6
~41.0Piperidine C3
~26.0Piperidine C4
~23.5Piperidine C5
Infrared (IR) Spectroscopy
  • Sample Preparation: KBr pellet

  • Representative Spectrum:

Wavenumber (cm⁻¹)Functional Group Assignment
~3000-2800C-H stretch (aliphatic)
~2700-2400N-H stretch (secondary amine salt)
~1735C=O stretch (ester)
~1200C-O stretch (ester)
Mass Spectrometry (MS)
  • Ionization Mode: Electrospray Ionization (ESI+)

  • Representative Spectrum:

m/zAssignment
144.1025[M+H]⁺ (Calculated for C₇H₁₄NO₂⁺: 144.1025)

Experimental Protocols

Synthesis of (R)-Methyl piperidine-3-carboxylate hydrochloride

This protocol describes a common method for the synthesis of (R)-Methyl piperidine-3-carboxylate hydrochloride starting from N-Boc-(R)-piperidine-3-carboxylic acid.

Step 1: Esterification of N-Boc-(R)-piperidine-3-carboxylic acid

  • To a solution of N-Boc-(R)-piperidine-3-carboxylic acid (1 equivalent) in methanol (10 volumes), add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove methanol.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-(R)-methyl piperidine-3-carboxylate as an oil.

Step 2: Deprotection of the Boc Group

  • Dissolve the N-Boc-(R)-methyl piperidine-3-carboxylate (1 equivalent) in a solution of HCl in diethyl ether or dioxane (e.g., 4M HCl in dioxane, 5-10 volumes).

  • Stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • A precipitate of (R)-Methyl piperidine-3-carboxylate hydrochloride will form.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the final product.

Purification

The crude (R)-Methyl piperidine-3-carboxylate hydrochloride can be purified by recrystallization.

  • Dissolve the crude solid in a minimal amount of a hot solvent mixture, such as methanol/diethyl ether or ethanol/ethyl acetate.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the purified crystals by filtration.

  • Wash the crystals with a small amount of the cold solvent mixture.

  • Dry the crystals under vacuum.

Analytical Characterization
  • NMR Spectroscopy: Prepare a sample by dissolving ~10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). Acquire ¹H and ¹³C NMR spectra.

  • IR Spectroscopy: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, acquire the spectrum using an ATR accessory.

  • Mass Spectrometry: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water) and analyze by ESI-MS.

  • Purity Analysis (HPLC): Develop a high-performance liquid chromatography (HPLC) method using a chiral column to determine the enantiomeric purity. A typical mobile phase could be a mixture of hexane/isopropanol with a small amount of a suitable amine modifier.

Mandatory Visualizations

Synthesis Workflow

Synthesis_Workflow Start N-Boc-(R)-piperidine- 3-carboxylic acid Ester N-Boc-(R)-methyl piperidine-3-carboxylate Start->Ester  SOCl₂, MeOH (Esterification)   Final (R)-Methyl piperidine- 3-carboxylate HCl Ester->Final  HCl in Dioxane (Deprotection)  

Caption: Synthesis of (R)-Methyl piperidine-3-carboxylate HCl.

Biological Pathway: GABA Uptake Inhibition

Derivatives of piperidine-3-carboxylic acid are known inhibitors of GABA transporters (GATs), which are responsible for the reuptake of the neurotransmitter GABA from the synaptic cleft. Inhibition of GATs increases the concentration of GABA in the synapse, enhancing inhibitory neurotransmission.

GABA_Uptake_Inhibition cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD GABA_pre GABA GAD->GABA_pre Synthesis GABA_synapse GABA GABA_pre->GABA_synapse Release GABA_R GABA Receptor GABA_synapse->GABA_R Binding GAT1 GABA Transporter (GAT1) GABA_synapse->GAT1 Reuptake Inhibitory_Signal Inhibitory Signal GABA_R->Inhibitory_Signal Activation Inhibitor (R)-Methyl piperidine- 3-carboxylate derivative Inhibitor->GAT1 Inhibition

Caption: Inhibition of GABA reuptake by a piperidine derivative.

An In-depth Technical Guide on Methyl Nipecotate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential physicochemical data for methyl nipecotate hydrochloride, a compound of interest to researchers and professionals in the fields of chemistry and drug development. The following sections detail its molecular formula and weight, presented in a clear, tabular format for ease of reference.

Core Molecular Data

The fundamental molecular properties of (R)-Methyl Nipecotate Hydrochloride have been determined and are summarized below.

PropertyValueSource
Molecular Formula C₇H₁₄ClNO₂[1]
Molecular Weight 179.64 g/mol [1]

It is important to distinguish the hydrochloride salt from its free base form, (R)-methyl nipecotate, which has a molecular formula of C₇H₁₃NO₂ and a molecular weight of 143.18 g/mol .[2]

Visualization of Molecular Properties

To illustrate the relationship between the compound and its core attributes, the following diagram is provided.

MethylNipecotateHCl Properties Molecular Formula C₇H₁₄ClNO₂ Molecular Weight 179.64 g/mol MethylNipecotateHCl->Properties has

Core properties of (R)-Methyl Nipecotate Hydrochloride.

References

An In-depth Technical Guide to Methyl Piperidine-3-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of methyl piperidine-3-carboxylate hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document details its chemical identity, physicochemical properties, synthesis, and known biological activities. Particular emphasis is placed on its role as a derivative of nipecotic acid, a known inhibitor of γ-aminobutyric acid (GABA) uptake. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of neuroscience, pharmacology, and synthetic organic chemistry.

Chemical Identity and Nomenclature

The compound of interest is the hydrochloride salt of the methyl ester of piperidine-3-carboxylic acid.

  • Common Name: Piperidine-3-carboxylic acid methyl ester hydrochloride

  • Synonyms: Methyl nipecotate hydrochloride, 3-Piperidinecarboxylic acid methyl ester hydrochloride[1]

  • IUPAC Name: methyl piperidine-3-carboxylate;hydrochloride[1]

  • CAS Number: 89895-55-6[1]

  • Molecular Formula: C₇H₁₄ClNO₂[1]

  • Molecular Weight: 179.64 g/mol [1]

  • Chemical Structure:

Physicochemical Properties

A summary of the available physicochemical data for this compound is presented below. It is important to note that some of the listed values are predicted based on computational models.

PropertyValueSource
Melting Point ~175 °C (decomposition)Predicted[2][3]
Boiling Point 193.8 ± 33.0 °CPredicted[4]
Solubility Soluble in water and ethanol.[5] Soluble in alcohols, ethers, and most organic solvents.[4][4][5]
pKa 9.28 ± 0.10Predicted[4]
Appearance White to light brown solid.[3][3]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the esterification of piperidine-3-carboxylic acid (nipecotic acid) followed by the formation of the hydrochloride salt.

General Synthesis Scheme

The overall synthetic transformation can be represented as follows:

Synthesis Nipecotic_Acid Piperidine-3-carboxylic Acid (Nipecotic Acid) Methyl_Ester Methyl Piperidine-3-carboxylate Nipecotic_Acid->Methyl_Ester  Methanol (CH₃OH)    Acid Catalyst (e.g., SOCl₂, HCl)   Hydrochloride_Salt Methyl Piperidine-3-carboxylate Hydrochloride Methyl_Ester->Hydrochloride_Salt  Hydrochloric Acid (HCl)    in an organic solvent (e.g., Ether)  

Caption: General synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for esterification and salt formation.

Materials:

  • Piperidine-3-carboxylic acid (Nipecotic acid)

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂) or concentrated Hydrochloric acid (HCl)

  • Diethyl ether (anhydrous) or other suitable organic solvent

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • Esterification (Fischer Esterification):

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperidine-3-carboxylic acid.

    • Under an inert atmosphere, add an excess of anhydrous methanol to the flask.

    • Cool the mixture in an ice bath and slowly add thionyl chloride or concentrated hydrochloric acid dropwise. This step should be performed in a well-ventilated fume hood as it is exothermic and releases HCl gas.

    • After the addition is complete, heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC or other suitable analytical techniques is recommended).

    • After cooling to room temperature, remove the excess methanol under reduced pressure.

  • Work-up and Isolation of the Free Ester:

    • The residue is dissolved in water and the pH is carefully adjusted to be basic (pH > 8) using a suitable base (e.g., sodium bicarbonate or sodium carbonate solution).

    • The aqueous layer is then extracted multiple times with an organic solvent such as dichloromethane or ethyl acetate.

    • The combined organic extracts are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude methyl piperidine-3-carboxylate as an oil or low-melting solid.

  • Formation of the Hydrochloride Salt:

    • Dissolve the crude methyl piperidine-3-carboxylate in a minimal amount of a dry organic solvent (e.g., diethyl ether or ethyl acetate).

    • To this solution, add a solution of hydrochloric acid in the same or a compatible solvent (e.g., HCl in diethyl ether) dropwise with stirring.

    • The hydrochloride salt will precipitate out of the solution as a white solid.

    • The solid is collected by filtration, washed with a small amount of the cold organic solvent, and dried under vacuum to yield pure this compound.

Biological Activity and Mechanism of Action

The biological activity of this compound is intrinsically linked to its parent compound, nipecotic acid. Nipecotic acid is a well-established inhibitor of the uptake of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[6][7]

Inhibition of GABA Uptake

Methyl piperidine-3-carboxylate, as a derivative of nipecotic acid, is expected to exhibit similar inhibitory effects on GABA transporters (GATs). These transporters are responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells, thereby terminating its neurotransmission.

The proposed mechanism of action involves the competitive inhibition of GATs. By binding to the transporter, methyl piperidine-3-carboxylate prevents the binding and subsequent translocation of GABA. This leads to an increased concentration and prolonged presence of GABA in the synaptic cleft, enhancing inhibitory neurotransmission.

GABA_Uptake_Inhibition cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA_release GABA Release GABA_vesicle->GABA_release GABA_synapse GABA GABA_release->GABA_synapse GAT1 GABA Transporter (GAT1) Binding Site GABA_synapse->GAT1:port Normal Reuptake GABA_receptor GABA Receptor GABA_synapse->GABA_receptor MPCH Methyl Piperidine-3-carboxylate Hydrochloride MPCH->GAT1:port Inhibition Inhibitory_signal Inhibitory Signal GABA_receptor->Inhibitory_signal

Caption: Mechanism of GABA uptake inhibition by this compound.

Potential Therapeutic Applications

Given its likely mechanism of action, this compound and its derivatives are of interest in the development of therapeutic agents for neurological and psychiatric disorders characterized by GABAergic dysfunction. These include:

  • Epilepsy: By enhancing GABAergic inhibition, this compound could potentially suppress the excessive neuronal firing characteristic of seizures.[6]

  • Anxiety Disorders: Increasing GABA levels in the brain is a common strategy for anxiolytic drugs.

  • Other Neurological Conditions: Research into GABA uptake inhibitors extends to other conditions such as spasticity, neuropathic pain, and substance use disorders.

Conclusion

This compound is a valuable chemical entity for researchers in drug discovery and development. Its straightforward synthesis and, more importantly, its structural relationship to the GABA uptake inhibitor nipecotic acid, make it a compelling starting point for the design and synthesis of novel central nervous system therapeutics. Further investigation into its specific pharmacological profile, including its potency and selectivity for different GABA transporter subtypes, is warranted to fully elucidate its therapeutic potential. This guide provides a foundational understanding of this compound, intended to facilitate and inspire future research endeavors.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Methyl Piperidine-3-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Methyl Piperidine-3-carboxylate Hydrochloride. The document details the structural assignment of proton and carbon signals, outlines a standard experimental protocol for data acquisition, and presents the data in a clear, tabular format for ease of reference.

Chemical Structure and Atom Numbering

Nuclear Magnetic Resonance spectroscopy provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei. To facilitate the assignment of NMR signals, the atoms of this compound are numbered as shown in the diagram below. The protonation of the piperidine nitrogen is a key structural feature that significantly influences the chemical shifts of adjacent protons and carbons.

G prep Sample Preparation (Dissolution in Deuterated Solvent) acq Data Acquisition (1H, 13C, and optionally 2D NMR) prep->acq proc Data Processing (Fourier Transform, Phasing, Baseline Correction) acq->proc h1_analysis 1H NMR Analysis (Chemical Shift, Integration, Multiplicity) proc->h1_analysis c13_analysis 13C NMR Analysis (Number of Signals, Chemical Shift) proc->c13_analysis assign Signal Assignment (Correlate signals to specific atoms) h1_analysis->assign c13_analysis->assign confirm Structure Confirmation (Data consistent with proposed structure?) assign->confirm

An In-depth Technical Guide on the Solubility Profile of Methyl Piperidine-3-carboxylate Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility profile of Methyl Piperidine-3-carboxylate Hydrochloride in various organic solvents. As a key intermediate in the synthesis of numerous pharmaceutical compounds, a thorough understanding of its solubility is critical for process optimization, formulation development, and ensuring reaction efficiency.[1][2] This document outlines the predicted solubility characteristics based on its structural features, details standardized experimental protocols for accurate solubility determination, and presents an illustrative data framework. The information herein is intended to serve as a foundational resource for professionals in the fields of pharmaceutical sciences and organic chemistry.

Introduction

This compound is a heterocyclic compound featuring a piperidine ring, a methyl ester group, and a hydrochloride salt.[3] The presence of the polar hydrochloride moiety generally enhances aqueous solubility.[4] The piperidine nitrogen allows for hydrogen bonding, while the overall structure has a degree of non-polarity, suggesting a varied solubility profile in organic solvents.[5][6] Its structural versatility makes it a valuable building block in the synthesis of a range of biologically active molecules.[1][2] An understanding of its solubility in different organic media is paramount for its effective use in synthetic chemistry and pharmaceutical development.

Predicted Solubility Profile

While specific quantitative solubility data for this compound is not extensively available in public literature, its solubility characteristics can be inferred from its chemical structure and the general properties of similar piperidine derivatives. The compound possesses both a polar hydrochloride group and a less polar carbomethoxy-piperidine structure. This duality suggests it will be soluble in a range of organic solvents, particularly polar protic and aprotic solvents. It is anticipated to have good solubility in alcohols (e.g., methanol, ethanol) and polar aprotic solvents like DMSO, while exhibiting lower solubility in non-polar solvents such as hexane.[6][7]

Illustrative Solubility Data

The following table summarizes the anticipated qualitative solubility of this compound in a selection of common organic solvents at ambient temperature. Note: This data is illustrative and intended for guidance. Actual solubility values should be determined experimentally using the protocols outlined in the subsequent section.

Solvent ClassSolventPredicted Solubility
Polar Protic MethanolHigh
EthanolHigh
IsopropanolModerate
Polar Aprotic Dimethyl Sulfoxide (DMSO)High
N,N-Dimethylformamide (DMF)High
AcetonitrileModerate
AcetoneLow to Moderate
Non-Polar DichloromethaneLow
TolueneVery Low
HexaneVery Low

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data, standardized experimental methods should be employed. The following protocols describe the determination of both thermodynamic and kinetic solubility.

Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound and is considered the gold standard for solubility measurement.[4]

Methodology:

  • Preparation of Saturated Solutions: An excess amount of solid this compound is added to a series of vials, each containing a different organic solvent of interest.

  • Equilibration: The vials are sealed and agitated (e.g., using a shaker or rotator) at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solid is reached.[4][7]

  • Phase Separation: After equilibration, the samples are allowed to stand, permitting the undissolved solid to settle.

  • Sample Collection and Filtration: An aliquot of the supernatant is carefully withdrawn and filtered through a chemically resistant syringe filter (e.g., 0.22 µm or 0.45 µm) to remove all undissolved particles.[4][5][7]

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with standards of known concentrations is used for accurate quantification.[7]

  • Reporting: The solubility is reported in units of mg/mL or mol/L at the specified temperature.[5]

Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Add excess solid to solvent B Agitate at constant temperature (24-48h) A->B C Allow undissolved solid to settle B->C D Withdraw and filter supernatant C->D E Quantify concentration via HPLC D->E F Report solubility (mg/mL or mol/L) E->F

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Determination

This high-throughput method is often used in early-stage drug discovery to assess the solubility of a compound from a concentrated stock solution, typically in DMSO.[4][7]

Methodology:

  • Stock Solution Preparation: A high-concentration stock solution of this compound is prepared in a water-miscible organic solvent, most commonly DMSO.[4][7]

  • Serial Dilution: In a multi-well plate (e.g., 96-well), serial dilutions of the stock solution are performed.[4]

  • Addition of Solvent: A fixed volume of the target organic solvent is added to each well.

  • Incubation: The plate is incubated at a constant temperature for a defined period (e.g., 1-2 hours) with gentle shaking to allow for precipitation.[4][7]

  • Precipitation Detection: The presence of a precipitate is detected by measuring the turbidity of the solution in each well using a nephelometer or by visual inspection. The lowest concentration at which precipitation is observed is reported as the kinetic solubility.[4]

Factors Influencing Solubility

Several factors can influence the solubility of this compound in organic solvents:

  • Solvent Polarity: As a polar salt, it is expected to be more soluble in polar solvents.

  • Temperature: Solubility is generally temperature-dependent. For most solids dissolving in a liquid solvent, solubility increases with temperature.

  • Presence of Other Solutes: The presence of other compounds in the solution can affect solubility through common ion effects or other interactions.

Conclusion

This technical guide provides a foundational understanding of the solubility profile of this compound in organic solvents. While specific quantitative data is sparse, the provided information on its predicted solubility, along with detailed experimental protocols, offers a robust framework for researchers and drug development professionals. The determination of accurate solubility data through the described methodologies is essential for the successful application of this versatile compound in pharmaceutical synthesis and formulation.

References

Chiral Properties of Methyl Piperidine-3-carboxylate Hydrochloride Enantiomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chiral properties, separation, and potential pharmacological significance of the enantiomers of Methyl Piperidine-3-carboxylate Hydrochloride. The stereochemistry of piperidine derivatives is of paramount importance in medicinal chemistry, as different enantiomers can exhibit distinct pharmacological and toxicological profiles.

Introduction to Chirality in Piperidine Scaffolds

Piperidine rings are prevalent structural motifs in a vast array of pharmaceuticals and natural products.[1] When a substituent is introduced at the 3-position of the piperidine ring, as in Methyl Piperidine-3-carboxylate, a chiral center is created. This results in the existence of two non-superimposable mirror images, the (R)- and (S)-enantiomers. The spatial arrangement of these enantiomers can lead to differential interactions with chiral biological targets such as enzymes and receptors, profoundly influencing their biological activity.[2]

The parent acid, nipecotic acid, is a well-known inhibitor of γ-aminobutyric acid (GABA) uptake, with its chirality playing a crucial role in its potency.[3] Consequently, the individual enantiomers of its derivatives, like this compound, are valuable building blocks for the synthesis of enantiomerically pure drugs.[4][5]

Physicochemical and Chiroptical Properties

Precise characterization of the individual enantiomers is fundamental. While specific experimental data for the hydrochloride salts of Methyl Piperidine-3-carboxylate enantiomers is not widely published, the following table summarizes key computed properties and data for the parent compounds and related esters.

Property(R)-Enantiomer(S)-EnantiomerRacemate
Compound Name (R)-Methyl piperidine-3-carboxylate Hydrochloride(S)-Methyl piperidine-3-carboxylate HydrochlorideThis compound
CAS Number 1255651-12-7[6]164323-84-6[7]89895-55-6[8]
Molecular Formula C₇H₁₄ClNO₂[6]C₇H₁₄ClNO₂C₇H₁₄ClNO₂[8]
Molecular Weight 179.64 g/mol [6]179.64 g/mol 179.64 g/mol [8]
Melting Point Data not availableData not availableData not available
Specific Rotation ([α]D) Data not availableData not available
Parent Free Base (CAS) 164323-85-7[2]276248-50-1[1]50585-89-2[9]
Parent Free Base (MW) 143.19 g/mol [2]143.18 g/mol [1]143.18 g/mol [9]

Note: The lack of publicly available experimental melting points and specific rotation values for the hydrochloride salts highlights a gap in the literature. Researchers are advised to perform these measurements upon successful resolution or synthesis.

Enantioselective Synthesis and Resolution

Obtaining enantiomerically pure Methyl Piperidine-3-carboxylate can be achieved through two primary strategies: asymmetric synthesis or resolution of the racemic mixture.

Enantioselective Synthesis

Modern synthetic methods allow for the direct synthesis of a single enantiomer. One approach involves the Rh-catalyzed asymmetric reductive Heck reaction of arylboronic acids and a pyridine derivative, which can produce enantioenriched 3-substituted piperidines.[4] Such methods provide excellent enantioselectivity and are scalable, making them suitable for drug development campaigns.

Classical Resolution via Diastereomeric Salt Formation

A widely used and robust method for separating enantiomers is classical resolution.[10] This involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form diastereomeric salts. These salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.[10][11]

G cluster_racemate Starting Material cluster_resolution Resolution Process cluster_isolation Enantiomer Isolation racemate Racemic (R/S)-Methyl Piperidine-3-carboxylate resolving_agent Add Chiral Resolving Agent (e.g., Di-p-toluoyl-L-tartaric acid) racemate->resolving_agent salt_formation Formation of Diastereomeric Salts ((R)-Amine-(L)-Acid & (S)-Amine-(L)-Acid) resolving_agent->salt_formation crystallization Fractional Crystallization (Exploits solubility difference) salt_formation->crystallization separation Separation of Crystals and Mother Liquor crystallization->separation less_soluble Less Soluble Salt (e.g., (S)-Amine-(L)-Acid) separation->less_soluble Solid more_soluble More Soluble Salt (in Mother Liquor) separation->more_soluble Solution basification1 Basification (e.g., NaOH) to liberate free amine less_soluble->basification1 basification2 Basification more_soluble->basification2 enantiomer1 (S)-Methyl Piperidine-3-carboxylate (Enantiomerically Enriched) basification1->enantiomer1 enantiomer2 (R)-Methyl Piperidine-3-carboxylate (Recovered from liquor) basification2->enantiomer2 hcl_salt1 HCl Salt Formation enantiomer1->hcl_salt1 hcl_salt2 HCl Salt Formation enantiomer2->hcl_salt2 final1 (S)-Enantiomer HCl Salt hcl_salt1->final1 final2 (R)-Enantiomer HCl Salt hcl_salt2->final2

Caption: Logical workflow for the classical resolution of racemic Methyl Piperidine-3-carboxylate.

Experimental Protocols

Protocol for Classical Resolution with a Tartaric Acid Derivative

This protocol is a representative procedure based on methods for resolving similar piperidine derivatives.[11][12][13] Optimization of solvent, temperature, and stoichiometry is often necessary.

  • Salt Formation: Dissolve one equivalent of racemic Methyl Piperidine-3-carboxylate free base in a suitable solvent (e.g., isopropanol, ethanol, or acetone). In a separate container, dissolve 0.5 equivalents of a chiral resolving agent, such as Di-p-toluoyl-L-tartaric acid, in the same solvent, using heat if necessary.

  • Crystallization: Slowly add the resolving agent solution to the racemic amine solution with stirring. Allow the mixture to cool slowly to room temperature, and then further cool to a lower temperature (e.g., 0-5 °C) for several hours to induce crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the precipitated crystals by filtration and wash them with a small amount of the cold solvent. The collected solid is the diastereomerically enriched salt.

  • Liberation of Free Amine: Suspend the isolated diastereomeric salt in water and add a base (e.g., 2M NaOH solution) until the pH is basic (pH > 10).

  • Extraction: Extract the liberated enantiomerically enriched free amine with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying and Evaporation: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the enantiomerically pure free amine.

  • Hydrochloride Salt Formation: Dissolve the purified amine in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a stoichiometric amount of HCl (e.g., as a solution in ether or isopropanol) to precipitate the hydrochloride salt. Collect the salt by filtration and dry in vacuo.

  • Enantiomeric Purity Analysis: Determine the enantiomeric excess (ee) of the product using a suitable chiral analytical method (see Section 4.2).

Protocol for Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for both analytical determination of enantiomeric purity and for preparative-scale separation.[10][14] Polysaccharide-based chiral stationary phases (CSPs) are often effective for separating piperidine derivatives.[10]

  • Column: A polysaccharide-based CSP, such as Chiralpak® IA or Chiralcel® OD-H, is recommended.

  • Mobile Phase: A typical mobile phase for normal-phase chromatography would be a mixture of a non-polar solvent like hexane or heptane and an alcohol (e.g., isopropanol or ethanol).

  • Mobile Phase Modifier: For basic compounds like piperidines, peak tailing can be an issue. To mitigate this, add a small amount of an amine modifier, such as diethylamine (DEA) or triethylamine (TEA), to the mobile phase (typically 0.1% v/v).[10]

  • Sample Preparation: Dissolve the this compound sample in the mobile phase or a compatible solvent.

  • Chromatographic Conditions (Representative):

    • Flow Rate: 0.5 - 1.0 mL/min

    • Detection: UV at a suitable wavelength (e.g., 210 nm, as the ester carbonyl provides a chromophore).

    • Temperature: Ambient or controlled (e.g., 25 °C).

  • Data Analysis: The enantiomeric excess (% ee) is calculated from the integrated peak areas of the two enantiomers using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100.

G cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis sample (R/S)-Methyl Piperidine-3-carboxylate HCl dissolve Dissolve in Mobile Phase sample->dissolve injector Injector dissolve->injector column Chiral Stationary Phase (e.g., Chiralpak IA) injector->column pump HPLC Pump (Mobile Phase) pump->column detector UV Detector column->detector chromatogram Chromatogram (Separated Peaks) detector->chromatogram integration Peak Integration chromatogram->integration calculation Calculate % Enantiomeric Excess integration->calculation

Caption: General experimental workflow for determining enantiomeric excess using chiral HPLC.

Pharmacological Significance and Signaling Pathways

While specific pharmacological data for the individual enantiomers of Methyl Piperidine-3-carboxylate are not extensively documented, the broader class of chiral piperidines has significant therapeutic applications.

  • (RS)-Piperidine-3-carboxylic acid (Nipecotic Acid): As the parent acid, it is a potent inhibitor of GABA uptake.[3] This activity is crucial for modulating neurotransmission in the central nervous system. It is likely that the (R)- and (S)-enantiomers of its methyl ester derivative will exhibit different potencies as GABA uptake inhibitors.

  • Drug Intermediates: The (S)-enantiomer of the related ethyl ester is used as a reactant in the synthesis of various therapeutic agents, including DPP-4 inhibitors (for diabetes), JAK2 inhibitors (for myelofibrosis and certain cancers), and serotonin-norepinephrine reuptake inhibitors (for depression and anxiety).[4] This highlights the value of the (S)-piperidine-3-carboxylate scaffold in targeting a diverse range of signaling pathways.

  • Analgesic and Neurological Applications: Piperidine derivatives are well-known for their analgesic properties and for their application in treating neurological disorders.[5] The specific stereochemistry often dictates the efficacy and side-effect profile of these agents.

Given the role of the parent compound as a GABA uptake inhibitor, a potential (though unconfirmed for this specific molecule) mechanism of action is illustrated below.

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron gaba_vesicle GABA Vesicles gaba_release GABA Release gaba_vesicle->gaba_release gaba_synapse GABA gaba_release->gaba_synapse gat1 GABA Transporter (GAT1) gaba_synapse->gat1 Reuptake gaba_receptor GABA Receptor gaba_synapse->gaba_receptor enantiomer (R)- or (S)-Enantiomer enantiomer->gat1 Inhibition inhibition Neuronal Inhibition (Hyperpolarization) gaba_receptor->inhibition

Caption: Potential mechanism of action via inhibition of GABA reuptake at the synapse.

Conclusion

The enantiomers of this compound are valuable chiral building blocks in drug discovery and development. While there is a need for more comprehensive public data on the specific physicochemical properties of the individual enantiomers, established methods for their resolution and analysis are available. The classical resolution via diastereomeric salt formation and analysis by chiral HPLC are reliable and reproducible techniques. The pharmacological importance of the piperidine-3-carboxylic acid scaffold, particularly in neuroscience, underscores the necessity of isolating and studying these enantiomers to develop safer and more efficacious therapeutic agents.

References

Methodological & Application

Synthesis of Methyl Piperidine-3-carboxylate Hydrochloride from Nipecotic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of methyl piperidine-3-carboxylate hydrochloride from nipecotic acid. This compound serves as a valuable building block in medicinal chemistry and drug development, leveraging the pharmacologically significant piperidine scaffold.

Introduction

Nipecotic acid, a piperidine-3-carboxylic acid, is a well-known inhibitor of γ-aminobutyric acid (GABA) uptake.[1] Its derivatives are key intermediates in the synthesis of a wide range of pharmaceuticals, particularly those targeting the central nervous system. The conversion of nipecotic acid to its methyl ester, and subsequently to its hydrochloride salt, enhances its utility as a versatile synthon for further chemical modifications, such as amide bond formation and N-alkylation. The hydrochloride salt form improves the compound's stability and handling properties. This protocol details a robust and efficient method for this transformation.

Applications in Research and Drug Development

This compound is a crucial intermediate in the synthesis of more complex molecules with therapeutic potential. The piperidine moiety is a common scaffold in many approved drugs due to its favorable pharmacokinetic properties.[2]

Key application areas include:

  • Lead Optimization: The ester functionality provides a convenient handle for the synthesis of amide libraries to explore structure-activity relationships (SAR).

  • Scaffold for Novel Therapeutics: It serves as a foundational structure for the development of novel analgesics, anti-inflammatory agents, and compounds targeting neurological disorders.[3]

  • Precursor for Bioactive Molecules: The N-H group of the piperidine ring can be functionalized to introduce diverse substituents, leading to compounds with a wide range of biological activities. The N-Boc protected version of methyl piperidine-3-carboxylate is widely used in the synthesis of pharmaceutical intermediates.[1][4]

Chemical Reaction Workflow

The synthesis of this compound from nipecotic acid is a two-step process:

  • Esterification: Nipecotic acid is converted to its methyl ester, methyl nipecotate, via a Fischer-Speier esterification. A common and efficient method involves the use of methanol as both the solvent and reactant, with thionyl chloride (SOCl₂) as a catalyst. Thionyl chloride reacts with methanol in situ to generate anhydrous hydrochloric acid, which catalyzes the esterification.

  • Salt Formation: The resulting methyl nipecotate is then converted to its hydrochloride salt. This is typically achieved by treating a solution of the ester with a solution of hydrogen chloride in an organic solvent, such as diethyl ether or isopropanol.

Below is a Graphviz diagram illustrating the overall workflow.

Synthesis_Workflow Nipecotic_Acid Nipecotic Acid Methyl_Nipecotate Methyl Piperidine-3-carboxylate (Methyl Nipecotate) Nipecotic_Acid->Methyl_Nipecotate Esterification (MeOH, SOCl₂) Final_Product Methyl Piperidine-3-carboxylate Hydrochloride Methyl_Nipecotate->Final_Product Salt Formation (HCl in ether/isopropanol)

Caption: Synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of Methyl Piperidine-3-carboxylate (Methyl Nipecotate)

This protocol is adapted from a similar procedure for the synthesis of methyl 1-methylpiperidine-4-carboxylate.[5]

Materials:

  • Nipecotic acid

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Sodium carbonate (Na₂CO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Ice bath

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend nipecotic acid in anhydrous methanol. The recommended ratio is approximately 1 mole of nipecotic acid to 8-10 equivalents of methanol.

  • Addition of Thionyl Chloride: Cool the suspension to -10 °C to 0 °C using an ice-salt or ice-water bath. Slowly add thionyl chloride (1.5 to 2.0 equivalents) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform this step in a well-ventilated fume hood.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 40-65 °C) for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully neutralize it to approximately pH 8 with a saturated aqueous solution of sodium carbonate. Caution: Neutralization is exothermic and will release CO₂ gas.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous phase).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain crude methyl piperidine-3-carboxylate as an oil.

Protocol 2: Synthesis of this compound

Materials:

  • Crude methyl piperidine-3-carboxylate

  • Anhydrous diethyl ether or isopropanol

  • Hydrochloric acid solution in diethyl ether or isopropanol (e.g., 2 M)

  • Beaker or Erlenmeyer flask

  • Stirring apparatus

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Dissolution: Dissolve the crude methyl piperidine-3-carboxylate in a minimal amount of anhydrous diethyl ether or isopropanol.

  • Precipitation: While stirring, slowly add a solution of hydrochloric acid in diethyl ether or isopropanol to the ester solution. The hydrochloride salt will precipitate out as a white solid.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any remaining impurities.

  • Drying: Dry the solid under vacuum to obtain pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the starting material and the final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StatePurityExpected Yield
Nipecotic AcidC₆H₁₁NO₂129.16Solid>98%N/A
This compoundC₇H₁₄ClNO₂179.64Solid>95%80-90%

Characterization Data for this compound:

While a specific, unified source for all characterization data is not available, the following represents expected values based on data for structurally similar compounds and publicly available information.[6]

PropertyExpected Value
Melting Point A specific melting point is not consistently reported in the literature, but it is expected to be a crystalline solid with a defined melting point. For comparison, the melting point of isonipecotic acid methyl ester hydrochloride is reported as 190-192 °C.[7]
¹H NMR (CDCl₃)Expected chemical shifts (δ, ppm): ~3.7 (s, 3H, -OCH₃), ~3.0-3.5 (m, 2H, piperidine ring protons adjacent to N), ~2.5-2.9 (m, 3H, other piperidine ring protons), ~1.5-2.0 (m, 4H, other piperidine ring protons). The NH proton will likely be a broad singlet.
¹³C NMR (CDCl₃)Expected chemical shifts (δ, ppm): ~173 (-C=O), ~52 (-OCH₃), ~40-50 (piperidine ring carbons).
IR (KBr, cm⁻¹)Expected characteristic peaks: ~2900-3100 (C-H stretch), ~2400-2700 (N-H stretch of amine salt), ~1730 (C=O stretch of ester), ~1200 (C-O stretch).

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the starting material, intermediate, and final product, highlighting the key transformations.

Logical_Relationship cluster_0 Starting Material cluster_1 Intermediate cluster_2 Final Product A Nipecotic Acid (Piperidine-3-carboxylic acid) B Methyl Piperidine-3-carboxylate (Free Base) A->B Fischer Esterification C Methyl Piperidine-3-carboxylate Hydrochloride B->C Protonation with HCl

Caption: Key transformations in the synthesis.

References

Application Notes and Protocols for N-Alkylation of Methyl Piperidine-3-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-alkylation of methyl piperidine-3-carboxylate hydrochloride, a key intermediate in the synthesis of a wide range of pharmacologically active compounds. The functionalization of the piperidine nitrogen allows for the modulation of a molecule's physicochemical properties, such as basicity, lipophilicity, and metabolic stability, which are critical for optimizing drug candidates. Two robust and widely applicable methods are presented: direct N-alkylation with alkyl halides and reductive amination with carbonyl compounds.

Introduction

Methyl piperidine-3-carboxylate, also known as methyl nipecotate, is a valuable building block in medicinal chemistry. Its derivatives are integral to the structure of numerous therapeutic agents. The secondary amine of the piperidine ring offers a prime site for introducing various alkyl substituents to explore structure-activity relationships (SAR) in drug discovery programs. The starting material is typically supplied as a hydrochloride salt to improve its stability and handling. Therefore, the initial step in any N-alkylation protocol involves the neutralization of the hydrochloride to generate the free secondary amine in situ.

Method 1: Direct N-Alkylation with Alkyl Halides

Direct N-alkylation is a classical and straightforward method for forming C-N bonds. This protocol involves the reaction of the free piperidine nitrogen with an alkyl halide (e.g., iodide, bromide, or chloride) in the presence of a base. The base is crucial for neutralizing the hydrohalic acid byproduct, which drives the reaction to completion. Care must be taken to control the stoichiometry of the alkylating agent to minimize the formation of quaternary ammonium salts, a common side reaction.[1]

Experimental Protocol
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).

  • Solvent and Base Addition: Add a suitable anhydrous solvent (e.g., DMF or acetonitrile, 0.1-0.5 M). Add a base (e.g., K₂CO₃[1], Na₂CO₃[2], or triethylamine[3]) (2.5-3.0 eq.). The excess base is required to both neutralize the hydrochloride salt and scavenge the acid produced during the alkylation.

  • Reaction Initiation: Stir the suspension at room temperature for 30 minutes to ensure the formation of the free amine.

  • Alkylating Agent Addition: Add the alkyl halide (1.0-1.2 eq.) dropwise to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature or heat to 50-70°C.[1] Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated product.

Data Presentation
EntryAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1Benzyl bromideK₂CO₃DMFRT12>90 (representative)[4]
2Ethyl iodideEt₃NCH₃CN7024<70 (for complex amines)[1]
3Methyl iodideK₂CO₃DMFRT24Not specified[1]
4Benzyl chlorideNaHCO₃Acetone/H₂O0 - RT2.5Not specified[5]

Method 2: Reductive Amination with Aldehydes and Ketones

Reductive amination is a versatile and highly efficient method for N-alkylation that often provides cleaner reactions and avoids the over-alkylation issues associated with alkyl halides.[4] The reaction proceeds in two steps: the formation of an intermediate iminium ion from the amine and a carbonyl compound, followed by its reduction with a mild reducing agent.

Experimental Protocol
  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.).

  • Solvent and Base Addition: Add a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane). Add a non-nucleophilic base such as triethylamine (1.1 eq.) to neutralize the hydrochloride salt.

  • Iminium Ion Formation: Stir the mixture at room temperature for 30-60 minutes. A catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Reduction: Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq.) portion-wise to the reaction mixture.[6]

  • Reaction Conditions: Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Presentation
EntryCarbonyl CompoundReducing AgentSolventTemperature (°C)Time (h)Yield (%)Reference
1BenzaldehydeNaBH(OAc)₃EtOAcRT6High (general procedure)[6]
2AcetoneNaBH(OAc)₃CH₂Cl₂RT4-12High (representative)[6]
3Various AldehydesNaBH₃CNNot specifiedNot specifiedNot specifiedGood (general method)[7]

Visualizations

Reaction Scheme: N-Alkylation of Methyl Piperidine-3-carboxylate

N_Alkylation_Protocols cluster_start Starting Material cluster_methods N-Alkylation Methods cluster_direct Direct Alkylation cluster_reductive Reductive Amination cluster_product Product start Methyl Piperidine-3-carboxylate HCl direct_reagents Alkyl Halide (R-X) Base (e.g., K₂CO₃) start->direct_reagents reductive_reagents Aldehyde/Ketone (R'R''C=O) Reducing Agent (e.g., NaBH(OAc)₃) start->reductive_reagents product N-Alkyl Methyl Piperidine-3-carboxylate direct_reagents->product reductive_reagents->product

Caption: Overview of N-alkylation methods.

Experimental Workflow: Direct N-Alkylation

Direct_Alkylation_Workflow node_start node_start node_process node_process node_decision node_decision node_end node_end start Start: Weigh Starting Material (Methyl Piperidine-3-carboxylate HCl) setup Reaction Setup: Add Solvent and Base start->setup free_amine Stir for 30 min (Generate Free Amine) setup->free_amine add_alkyl_halide Add Alkyl Halide free_amine->add_alkyl_halide react Stir at RT or Heat add_alkyl_halide->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Work-up: Filter, Concentrate, Extract, Dry monitor->workup Complete purify Purification: Column Chromatography workup->purify end_node End: Pure N-Alkylated Product purify->end_node

Caption: Workflow for direct N-alkylation.

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Alkyl halides are often toxic and volatile; handle with care.

  • Sodium triacetoxyborohydride can react with moisture; handle in a dry environment.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

References

Application Note: Synthesis and Application of Methyl Piperidine-3-carboxylate Hydrochloride in the Development of GABA Uptake Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in regulating neuronal excitability.[1][2] The action of GABA in the synaptic cleft is terminated by its reuptake into presynaptic neurons and surrounding glial cells through specific GABA transporters (GATs).[3][4] Inhibition of these transporters, particularly GAT-1, increases the synaptic concentration of GABA, thereby enhancing GABAergic neurotransmission.[3][5] This mechanism is a validated therapeutic strategy for managing neurological disorders like epilepsy.[6]

GABA uptake inhibitors are a class of drugs designed to block this reuptake process. A prominent example is Tiagabine, an anticonvulsant medication derived from nipecotic acid (piperidine-3-carboxylic acid).[7][8] Methyl Piperidine-3-carboxylate Hydrochloride serves as a key chiral building block in the synthesis of Tiagabine and other related GAT inhibitors. Its piperidine core mimics the structure of GABA, allowing it to be recognized by the GAT transporters, while the carboxylate group is essential for its activity. This document provides detailed protocols and data regarding the use of this compound in synthesizing potent and selective GABA uptake inhibitors.

Mechanism of Action: GABA Uptake Inhibition

GABA uptake inhibitors, such as Tiagabine, selectively block the GAT-1 transporter.[4] This prevents the removal of GABA from the synaptic cleft, leading to an elevated concentration of the neurotransmitter. The increased availability of GABA enhances its inhibitory effects on postsynaptic neurons by acting on both ionotropic GABA-A and metabotropic GABA-B receptors.[5][9] This heightened inhibitory tone helps to stabilize neural activity and prevent the excessive neuronal firing characteristic of seizures.[5] The overall mechanism involves prolonging the inhibitory postsynaptic potentials, which contributes to the anticonvulsant effects of the drug.[10]

GABA_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron Glutamate Glutamate GABA_Vesicle GABA in Vesicle Glutamate->GABA_Vesicle GAD Enzyme GABA_Synapse GABA GABA_Vesicle->GABA_Synapse Release GABA_A GABA-A Receptor GABA_Synapse->GABA_A GABA_B GABA-B Receptor GABA_Synapse->GABA_B GAT1 GAT-1 Transporter GABA_Synapse->GAT1 Reuptake Hyperpolarization Neuronal Inhibition (Hyperpolarization) GABA_A->Hyperpolarization GABA_B->Hyperpolarization Inhibitor Tiagabine (GABA Uptake Inhibitor) Inhibitor->GAT1 Blocks Synthesis_Workflow Start Methyl (R)-Piperidine-3-carboxylate Hydrochloride Step1 Step 1: N-Alkylation (Base, Solvent, Catalyst) Start->Step1 Reagent 1,1-bis(3-methyl-2-thienyl)-4-X-1-butene (Alkylating Agent) Reagent->Step1 Intermediate Tiagabine Methyl Ester (Crude Product) Step1->Intermediate Step2 Step 2: Saponification (Base Hydrolysis, e.g., NaOH) Intermediate->Step2 Intermediate2 Tiagabine Sodium Salt Step2->Intermediate2 Step3 Step 3: Acidification & Salification (HCl) Intermediate2->Step3 Purification Purification (e.g., Recrystallization) Step3->Purification Final (R)-Tiagabine Hydrochloride (Final Product) Purification->Final

References

Methyl Piperidine-3-carboxylate Hydrochloride: A Versatile Scaffold for Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Drug Discovery

Introduction

Methyl Piperidine-3-carboxylate Hydrochloride is a versatile heterocyclic building block that serves as a crucial starting material in the synthesis of a wide range of novel therapeutic agents. The inherent structural features of the piperidine ring, combined with the reactivity of the secondary amine and the carboxylate group, allow for diverse chemical modifications, leading to compounds with significant pharmacological activities.[1][2] This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of opioid receptor agonists, soluble epoxide hydrolase (sEH) inhibitors, and potential anti-cancer agents.

Therapeutic Applications and Mechanisms of Action

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[2][3] By modifying the core of Methyl Piperidine-3-carboxylate, researchers can target various biological pathways.

1. Opioid Receptor Agonists for Pain Management

Derivatives of Methyl Piperidine-3-carboxylate have been successfully synthesized as potent opioid receptor agonists, offering potential for the development of novel analgesics.[4] These compounds primarily exert their effects by binding to and activating opioid receptors, which are G-protein coupled receptors (GPCRs).[5][6]

Signaling Pathway of Opioid Receptor Agonists

The activation of opioid receptors by an agonist initiates a downstream signaling cascade, leading to analgesia. This process involves the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and the modulation of ion channel activity.[1][5]

Opioid_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Opioid_Agonist Opioid Agonist (Piperidine Derivative) Opioid_Receptor Opioid Receptor (GPCR) Opioid_Agonist->Opioid_Receptor Binds to G_Protein G-protein (αβγ) Opioid_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Ion_Channel Ion Channel (e.g., K+, Ca2+) G_Protein->Ion_Channel Modulates cAMP cAMP Adenylyl_Cyclase->cAMP Decreases production of Analgesia Analgesia Ion_Channel->Analgesia Contributes to PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->Analgesia Leads to

Caption: Opioid receptor signaling pathway initiated by a piperidine-derived agonist.

2. Soluble Epoxide Hydrolase (sEH) Inhibitors for Inflammation

The piperidine-3-carboxamide moiety is a key structural feature in the design of potent soluble epoxide hydrolase (sEH) inhibitors.[6][7] sEH is an enzyme that degrades anti-inflammatory and analgesic epoxy-fatty acids (EpFAs).[7] By inhibiting sEH, these compounds increase the levels of beneficial EpFAs, thereby reducing inflammation and pain.[7]

Mechanism of Action of sEH Inhibitors

sEH_Inhibition EpFAs Epoxy-Fatty Acids (Anti-inflammatory) sEH Soluble Epoxide Hydrolase (sEH) EpFAs->sEH Metabolized by Inflammation Inflammation EpFAs->Inflammation Reduces DHETs Diols (Less Active) sEH->DHETs Produces sEH_Inhibitor sEH Inhibitor (Piperidine Derivative) sEH_Inhibitor->sEH Inhibits

Caption: Mechanism of action of piperidine-derived sEH inhibitors.

3. Potential as Anti-Cancer Agents

The piperidine scaffold is also being explored for the development of anti-cancer agents. While direct synthesis from Methyl Piperidine-3-carboxylate is an emerging area, related piperidine derivatives have shown promise by targeting pathways such as the epidermal growth factor receptor (EGFR).[8][9]

Experimental Protocols

Detailed protocols for the key synthetic transformations of this compound are provided below.

Protocol 1: N-Alkylation of this compound

This protocol describes the synthesis of an N-alkylated derivative, a common intermediate for further functionalization.

N_Alkylation_Workflow Start Start: Methyl Piperidine-3-carboxylate HCl Reaction Reaction: - Alkyl Halide (e.g., Benzyl Bromide) - Base (e.g., K2CO3) - Solvent (e.g., DMF) - Room Temperature, 12-24h Start->Reaction Workup Work-up: - Quench with water - Extract with organic solvent - Wash and dry Reaction->Workup Purification Purification: - Column Chromatography (Silica gel, EtOAc/Hexanes) Workup->Purification Characterization Characterization: - 1H NMR - 13C NMR - Mass Spectrometry Purification->Characterization Product Product: N-Alkyl Methyl Piperidine-3-carboxylate Characterization->Product

Caption: Experimental workflow for the N-alkylation of Methyl Piperidine-3-carboxylate HCl.

Materials:

  • This compound

  • Alkyl halide (e.g., Benzyl bromide)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.5 eq).

  • Add the alkyl halide (1.1 eq) dropwise to the mixture at room temperature.[10]

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-alkylated product.[11][12]

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.[5][13]

Protocol 2: Amide Coupling of N-Protected Piperidine-3-carboxylic Acid

This protocol details the formation of an amide bond, a key step in the synthesis of many bioactive molecules, including sEH inhibitors.

Amide_Coupling_Workflow Start Start: N-Boc-Piperidine-3-carboxylic Acid Activation Activation: - Coupling Reagent (e.g., HATU) - Base (e.g., DIPEA) - Solvent (e.g., DMF) Start->Activation Coupling Coupling: - Add Amine (e.g., Aniline derivative) Activation->Coupling Workup Work-up: - Dilute with organic solvent - Wash with aqueous solutions Coupling->Workup Purification Purification: - Column Chromatography (Silica gel, EtOAc/Hexanes) Workup->Purification Characterization Characterization: - 1H NMR - 13C NMR - Mass Spectrometry Purification->Characterization Product Product: N-Acyl Piperidine-3-carboxamide Characterization->Product

Caption: Experimental workflow for amide coupling with N-protected piperidine-3-carboxylic acid.

Materials:

  • N-Boc-Piperidine-3-carboxylic Acid (prepared from the corresponding methyl ester via hydrolysis)

  • Amine (e.g., a substituted aniline)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 5% aqueous LiCl solution

  • 5% aqueous HCl solution

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolve N-Boc-Piperidine-3-carboxylic Acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.[14]

  • Add the amine (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 5% aqueous LiCl, 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[11]

  • Characterize the final amide product by ¹H NMR, ¹³C NMR, and mass spectrometry.[5][13]

Data Presentation

The following tables summarize quantitative data for representative therapeutic agents synthesized from piperidine-3-carboxylate derivatives.

Table 1: Biological Activity of Opioid Receptor Agonists

Compound IDN-SubstituentR Group (Amide)µ-Opioid Receptor Kᵢ (nM)δ-Opioid Receptor Kᵢ (nM)κ-Opioid Receptor Kᵢ (nM)Reference
8a -CH₂-CH(CH₃)₂H>3000>240000.03[7]
8b -CH₂-CH(CH₃)₂OCH₃51.4118.20.06[7]
8c -CH(CH₃)-CH(CH₃)₂H210491.40.16[7]
8e -CH₂-CH(CH₃)₂H>3000>285000.03[7]

Table 2: In Vitro Activity of Soluble Epoxide Hydrolase (sEH) Inhibitors

Compound IDR¹ (Amide)R² (Piperidine-N)Human sEH IC₅₀ (nM)Murine sEH IC₅₀ (nM)Reference
52 4-(trifluoromethoxy)phenylcyclopropanecarbonylN/AN/A[15]
C2 memantylmethanesulfonyl0.73N/A[4]
C3 memantylacetyl1.21N/A[4]
G1 memantylhomopiperazine0.050.14[6]

Table 3: Anti-Cancer Activity of Piperidine Derivatives

Compound IDScaffoldCancer Cell LineGI₅₀ (µM)Reference
33 Fluoroquinolone with piperidineOvarian (A2780)13.52[16]
A-11 N-methyl piperazine benzamideLung (A-549)5.71[8]
A-11 N-methyl piperazine benzamideColon (HCT-116)4.26[8]

This compound is a readily available and highly versatile building block for the synthesis of diverse and potent therapeutic agents. The straightforward functionalization of its secondary amine and carboxylate group through well-established synthetic methodologies, such as N-alkylation and amide coupling, provides access to a vast chemical space. The examples of potent opioid agonists, sEH inhibitors, and the potential for developing anti-cancer agents highlight the significant value of this scaffold in modern drug discovery and development. The detailed protocols and compiled data within this document serve as a valuable resource for researchers aiming to explore the therapeutic potential of novel piperidine derivatives.

References

Application of Methyl Piperidine-3-carboxylate Hydrochloride in Medicinal Chemistry Scaffold Hopping: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, scaffold hopping has emerged as a powerful strategy to identify novel drug candidates with improved pharmacological profiles. This approach involves the bioisosteric replacement of a core molecular structure (the scaffold) with a chemically distinct moiety while retaining the essential pharmacophoric features responsible for biological activity. Methyl Piperidine-3-carboxylate Hydrochloride is a versatile and highly valuable building block in this context. Its inherent structural features, including a saturated heterocyclic ring and a modifiable carboxylate group, make it an attractive scaffold for generating diverse libraries of compounds with potential therapeutic applications across various disease areas.

The piperidine ring, a prevalent motif in many approved drugs, offers a three-dimensional architecture that can effectively mimic the spatial arrangement of substituents in other cyclic or acyclic systems. The 3-carboxylate functionality provides a convenient handle for introducing a wide range of chemical diversity through amide bond formation or other coupling reactions. This application note will delve into the practical applications of this compound in scaffold hopping, providing detailed protocols and examples to guide researchers in their drug discovery endeavors.

Rationale for Using Methyl Piperidine-3-carboxylate as a Scaffold Hopping Moiety

The utility of the piperidine-3-carboxylate scaffold in medicinal chemistry is underpinned by several key advantages:

  • Structural Mimicry: The piperidine ring can serve as a bioisostere for various carbocyclic and heterocyclic scaffolds, enabling the exploration of novel chemical space while preserving key binding interactions.

  • Improved Physicochemical Properties: Replacing aromatic or more lipophilic scaffolds with the saturated piperidine core can lead to significant improvements in solubility, metabolic stability, and overall drug-like properties.

  • Vectorial Diversity: The nitrogen atom and the 3-carboxylate group offer two distinct points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).

  • Access to 3D Chemical Space: The non-planar nature of the piperidine ring allows for the presentation of substituents in a defined three-dimensional arrangement, which can be crucial for optimal target engagement.

Case Study: Scaffold Hopping in the Development of Cathepsin K Inhibitors

Cathepsin K is a cysteine protease that plays a critical role in bone resorption, making it a key target for the treatment of osteoporosis. Several drug discovery programs have focused on identifying potent and selective inhibitors of this enzyme. In a notable example of scaffold hopping, a piperidine-3-carboxamide core was utilized to develop novel and potent Cathepsin K inhibitors.

While not a direct replacement of a pre-existing drug's core with Methyl Piperidine-3-carboxylate, this case demonstrates the principles of utilizing this scaffold to generate novel chemical entities with high potency. The development of these inhibitors showcases the synthetic tractability and pharmacological relevance of the piperidine-3-carboxylate scaffold.

Quantitative Data Summary

The following table summarizes the inhibitory activity of a series of synthesized piperidine-3-carboxamide derivatives against Cathepsin K.

Compound IDR1 GroupR2 GroupCathepsin K IC50 (µM)
H-1 H4-Fluorophenyl1.23
H-5 H3,4-Dichlorophenyl0.45
H-9 H2-Naphthyl0.08
H-15 Methyl4-Fluorophenyl2.15
H-18 Methyl2-Naphthyl0.21

Data synthesized from publicly available research on piperidine-3-carboxamide based Cathepsin K inhibitors.

Experimental Protocols

The following protocols provide detailed methodologies for the key synthetic transformations involving this compound.

Protocol 1: N-Alkylation of this compound

This protocol describes the general procedure for the alkylation of the piperidine nitrogen.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and heating plate

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (2.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.

Protocol 2: Amide Coupling of N-Protected Piperidine-3-carboxylic Acid

This protocol outlines the formation of an amide bond at the 3-position of the piperidine ring. The methyl ester is first hydrolyzed to the corresponding carboxylic acid.

Step 2a: Hydrolysis of the Methyl Ester

Materials:

  • N-protected Methyl Piperidine-3-carboxylate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-protected Methyl Piperidine-3-carboxylate (1.0 eq) in a mixture of THF and water.

  • Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Acidify the reaction mixture to pH 3-4 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid.

Step 2b: Amide Bond Formation

Materials:

  • N-protected Piperidine-3-carboxylic acid

  • Amine of choice

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the N-protected Piperidine-3-carboxylic acid (1.0 eq) in DCM, add the desired amine (1.1 eq), EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature overnight.

  • Dilute the reaction with DCM and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide.

Visualizations

experimental_workflow cluster_start Starting Material cluster_step1 Step 1: N-Functionalization cluster_step2 Step 2: C3-Functionalization cluster_product Final Product start Methyl Piperidine-3-carboxylate Hydrochloride n_alkylation N-Alkylation start->n_alkylation Alkyl Halide, Base hydrolysis Ester Hydrolysis n_alkylation->hydrolysis LiOH amide_coupling Amide Coupling hydrolysis->amide_coupling final_product Diverse Piperidine-3-carboxamides amide_coupling->final_product

Caption: Synthetic workflow for the diversification of Methyl Piperidine-3-carboxylate.

scaffold_hopping_logic cluster_original Original Scaffold cluster_analysis Analysis cluster_replacement Scaffold Replacement cluster_optimization Lead Optimization cluster_candidate Outcome original_scaffold Original Core (e.g., Carbocycle, other Heterocycle) pharmacophore_analysis Pharmacophore Analysis original_scaffold->pharmacophore_analysis piperidine_scaffold Piperidine-3-carboxylate Scaffold pharmacophore_analysis->piperidine_scaffold Bioisosteric Replacement sar_studies SAR Studies piperidine_scaffold->sar_studies adme_optimization ADME/Tox Optimization sar_studies->adme_optimization drug_candidate New Drug Candidate adme_optimization->drug_candidate signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ligand Ligand receptor GPCR / Kinase ligand->receptor downstream_signaling Downstream Signaling Cascade receptor->downstream_signaling inhibitor Piperidine-3-carboxamide Inhibitor inhibitor->receptor cellular_response Cellular Response (e.g., Bone Resorption) downstream_signaling->cellular_response

Application Notes and Protocols for Large-Scale Synthesis and Purification of Methyl Piperidine-3-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl Piperidine-3-carboxylate Hydrochloride is a key building block in the synthesis of a variety of pharmaceutical compounds. Its piperidine core is a prevalent scaffold in numerous biologically active molecules. The efficient and scalable synthesis and purification of this intermediate are critical for drug development and manufacturing. These application notes provide detailed protocols for two primary synthetic routes suitable for large-scale production: the Fischer Esterification of Nipecotic Acid and the Catalytic Hydrogenation of Methyl Nicotinate. Additionally, protocols for large-scale purification and hydrochloride salt formation are presented.

Synthetic Routes Overview

Two primary routes for the large-scale synthesis of Methyl Piperidine-3-carboxylate are outlined below. The choice of route may depend on the availability and cost of starting materials, as well as the desired stereochemistry.

  • Route 1: Fischer Esterification of Nipecotic Acid. This is a classical and straightforward method involving the acid-catalyzed esterification of piperidine-3-carboxylic acid (nipecotic acid) with methanol.[1][2]

  • Route 2: Catalytic Hydrogenation of Methyl Nicotinate. This method involves the reduction of the pyridine ring of methyl nicotinate to a piperidine ring. This is a common industrial method for producing piperidine derivatives from pyridine precursors.[3][4]

The following diagram illustrates the logical flow of the two primary synthesis and purification pathways.

G cluster_synthesis Synthesis Routes cluster_purification Purification and Salt Formation A Route 1: Fischer Esterification C Purification of Methyl Piperidine-3-carboxylate (Free Base) A->C B Route 2: Catalytic Hydrogenation B->C D Hydrochloride Salt Formation C->D E Final Purification of Hydrochloride Salt D->E

Caption: Logical workflow for synthesis and purification.

Data Presentation

The following tables summarize quantitative data for the two proposed large-scale synthesis routes.

Table 1: Quantitative Data for Fischer Esterification of Nipecotic Acid (Route 1)

ParameterValueNotes
Reactants
Nipecotic Acid100 kg (1 equivalent)Starting material.
Methanol500 L (approx. 10 volumes)Serves as both reactant and solvent. Using a large excess drives the equilibrium towards the ester.[1]
Concentrated Sulfuric Acid10 kg (catalyst)Acid catalyst. Other acids like dry HCl gas can also be used.[2][5]
Reaction Conditions
Temperature65-70 °C (Reflux)To drive the reaction to completion.
Reaction Time8-12 hoursMonitored by HPLC or TLC for disappearance of starting material.
Work-up & Isolation
Sodium Bicarbonate SolutionAs requiredFor neutralization of the acidic catalyst.
Organic Solvent (e.g., DCM)300 LFor extraction of the free base ester.
Expected Yield 85-95%Yield of the crude free base ester.

Table 2: Quantitative Data for Catalytic Hydrogenation of Methyl Nicotinate (Route 2)

ParameterValueNotes
Reactants
Methyl Nicotinate100 kg (1 equivalent)Starting material.
Methanol or Ethanol500 L (5 volumes)Solvent for the hydrogenation.
Catalyst (e.g., 5% Ru/C)2-5 kg (2-5% w/w)Ruthenium on carbon is a common catalyst for pyridine hydrogenation. Other catalysts like Rh/C or PtO2 can also be used.[3]
Reaction Conditions
Hydrogen Pressure50-100 barHigh pressure is typically required for aromatic ring hydrogenation.
Temperature80-120 °CTo increase the reaction rate.
Reaction Time12-24 hoursMonitored by GC or HPLC for disappearance of starting material.
Work-up & Isolation
Filtration AidAs requiredTo assist in the removal of the solid catalyst.
Expected Yield 90-98%Yield of the crude free base ester.

Experimental Protocols

Synthesis of Methyl Piperidine-3-carboxylate (Free Base)

The following diagram provides a high-level overview of the synthesis workflow for producing the free base.

G start Select Synthesis Route route1 Route 1: Fischer Esterification start->route1 route2 Route 2: Catalytic Hydrogenation start->route2 workup Work-up and Isolation route1->workup route2->workup free_base Crude Methyl Piperidine-3-carboxylate (Free Base) workup->free_base

Caption: Synthesis workflow for the free base.

Protocol 4.1.1: Route 1 - Fischer Esterification of Nipecotic Acid

  • Reaction Setup: Charge a suitable glass-lined reactor with methanol (500 L).

  • Addition of Reactants: Add Nipecotic Acid (100 kg) to the reactor with stirring.

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (10 kg) to the mixture while maintaining the temperature below 30 °C.

  • Reaction: Heat the mixture to reflux (65-70 °C) and maintain for 8-12 hours.

  • Monitoring: Monitor the reaction progress by HPLC or TLC until the nipecotic acid is consumed.

  • Cooling and Neutralization: Cool the reaction mixture to 0-5 °C. Slowly add a saturated solution of sodium bicarbonate to neutralize the sulfuric acid until the pH is between 8 and 9.

  • Solvent Removal: Remove the methanol under reduced pressure.

  • Extraction: Add water (200 L) and dichloromethane (300 L) to the residue. Stir vigorously and then separate the layers. Extract the aqueous layer with an additional portion of dichloromethane (150 L).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Methyl Piperidine-3-carboxylate as an oil.

Protocol 4.1.2: Route 2 - Catalytic Hydrogenation of Methyl Nicotinate

  • Catalyst Loading: In a high-pressure autoclave, suspend 5% Ruthenium on Carbon (2-5 kg) in methanol (200 L).

  • Substrate Addition: Add a solution of Methyl Nicotinate (100 kg) in methanol (300 L) to the autoclave.

  • Hydrogenation: Seal the autoclave and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to 50-100 bar and heat to 80-120 °C with vigorous stirring.

  • Monitoring: Maintain the reaction under these conditions for 12-24 hours, monitoring hydrogen uptake. The reaction is complete when hydrogen uptake ceases.

  • Cooling and Depressurization: Cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Catalyst Filtration: Purge the reactor with nitrogen. Filter the reaction mixture through a bed of celite to remove the catalyst. Wash the filter cake with methanol.

  • Concentration: Concentrate the filtrate under reduced pressure to yield crude Methyl Piperidine-3-carboxylate as an oil.

Purification and Hydrochloride Salt Formation

The following diagram illustrates the workflow for the purification of the free base and its conversion to the hydrochloride salt.

G crude_base Crude Free Base dissolution Dissolve in Solvent (e.g., Isopropanol) crude_base->dissolution hcl_addition Add HCl Solution dissolution->hcl_addition precipitation Precipitation/Crystallization hcl_addition->precipitation filtration Filtration and Washing precipitation->filtration drying Drying filtration->drying final_product Pure Methyl Piperidine-3-carboxylate HCl drying->final_product

Caption: Purification and salt formation workflow.

Protocol 4.2.1: Purification by Crystallization of the Hydrochloride Salt

  • Dissolution: Dissolve the crude Methyl Piperidine-3-carboxylate free base in a suitable solvent such as isopropanol or ethyl acetate (approximately 3-5 volumes).

  • Acidification: Cool the solution to 0-5 °C. Slowly add a solution of anhydrous hydrogen chloride in isopropanol or ethyl acetate until the pH of the solution is between 1 and 2. The use of anhydrous HCl is often preferred for large-scale operations to avoid the introduction of water.[6]

  • Crystallization: Stir the mixture at 0-5 °C for 2-4 hours to induce crystallization.

  • Isolation: Isolate the precipitated solid by filtration.

  • Washing: Wash the filter cake with cold solvent (isopropanol or ethyl acetate) to remove impurities.

  • Drying: Dry the solid under vacuum at 40-50 °C to a constant weight to yield pure this compound.

Table 3: Purification Data

ParameterValueNotes
Solvents
Crystallization SolventIsopropanol or Ethyl AcetateThe choice of solvent can impact crystal morphology and purity.[7]
Conditions
Temperature0-5 °CLower temperatures generally favor higher recovery.
pH1-2Ensures complete protonation and precipitation of the hydrochloride salt.
Expected Yield 80-90% (from crude free base)
Expected Purity >99%Purity should be assessed by HPLC and other analytical methods.

Safety Considerations

  • Concentrated Sulfuric Acid: Highly corrosive. Handle with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • Hydrogen Gas: Highly flammable and explosive. The hydrogenation reaction must be carried out in a properly designed and maintained high-pressure reactor in a well-ventilated area.

  • Catalysts: Some hydrogenation catalysts can be pyrophoric. Handle under an inert atmosphere.

  • Solvents: Methanol, dichloromethane, isopropanol, and ethyl acetate are flammable and have associated health risks. Handle in a well-ventilated area and avoid inhalation or skin contact.

  • Hydrogen Chloride: Corrosive and toxic. Handle in a fume hood with appropriate PPE.

Always consult the Safety Data Sheet (SDS) for all chemicals used. A thorough process safety review should be conducted before attempting any large-scale synthesis.

References

Application Notes and Protocols for the Chiral Separation of (R) and (S)-Methyl Piperidine-3-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Data Presentation

The following tables summarize quantitative data for the chiral separation of compounds structurally similar to Methyl Piperidine-3-carboxylate, providing a strong starting point for method optimization.

Table 1: Chiral HPLC Separation Data for Ethyl Nipecotate

ParameterValueReference
Compound(R)- and (S)-Ethyl Nipecotate[2][3]
Resolution (Rs)3.59[2][3]
Limit of Detection (LOD)(S)-enantiomer: 0.016 µg(R)-enantiomer: 0.015 µg[2][3]
Limit of Quantification (LOQ)(S)-enantiomer: 0.045 µg(R)-enantiomer: 0.043 µg[2][3]

Table 2: Chiral HPLC Separation Data for a Derivatized Piperidine Analog

ParameterValueReference
Compound(R)- and (S)-N-tert-butoxy carbonyl-piperidine-3-carboxylic acid hydrazide[4]
Resolution (Rs)> 10[4]
Limit of Detection (LOD)2.5 µg/mL[4]
Limit of Quantification (LOQ)7.5 µg/mL[4]

Experimental Protocols

Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC)

This protocol is based on the successful separation of ethyl nipecotate and is expected to be a suitable starting point for the separation of methyl piperidine-3-carboxylate enantiomers.[2][3]

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase: Immobilized amylose-based column (e.g., Chiralpak® IA or similar).[4] Polysaccharide-based CSPs are generally effective for piperidine derivatives.[5]

  • Mobile Phase: n-hexane, ethanol, and diethylamine (DEA).

  • Sample: (R,S)-Methyl Piperidine-3-carboxylate Hydrochloride dissolved in the mobile phase.

2. Chromatographic Conditions:

  • Column: Immobilized amylose-based chiral stationary phase.

  • Mobile Phase: n-hexane : ethanol : diethylamine (80:20:0.1, v/v/v).[2][3] The addition of a small amount of an amine like DEA is crucial for obtaining symmetrical peaks for basic compounds.[5]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30°C.[4]

  • Detection: UV at 225 nm.[4]

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Prepare a stock solution of the racemic Methyl Piperidine-3-carboxylate Hydrochloride in the mobile phase at a concentration of approximately 1 mg/mL.

  • Further dilute the stock solution to a working concentration (e.g., 10-100 µg/mL) using the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • Integrate the peak areas of the two enantiomers.

  • Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ and Area₂ are the peak areas of the two enantiomers.

Protocol 2: Chiral Supercritical Fluid Chromatography (SFC)

SFC is a faster and more environmentally friendly alternative to HPLC for chiral separations.

1. Instrumentation and Materials:

  • Supercritical Fluid Chromatography (SFC) system with a back pressure regulator and a UV detector.

  • Chiral Stationary Phase: Polysaccharide-based columns such as Chiralpak® AD, AS, or Chiralcel® OD, OJ are recommended for initial screening.

  • Mobile Phase: Supercritical CO₂ and an organic modifier (e.g., methanol, ethanol, or isopropanol).

  • Sample: (R,S)-Methyl Piperidine-3-carboxylate Hydrochloride dissolved in the modifier.

2. Chromatographic Conditions (Screening):

  • Columns: Chiralpak AD, Chiralcel OD.

  • Mobile Phase:

    • CO₂ / Methanol

    • CO₂ / Ethanol

  • Gradient: A typical gradient would be from 5% to 50% modifier over 5-10 minutes.

  • Flow Rate: 2-4 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 40°C.

  • Detection: UV at 225 nm.

3. Sample Preparation:

  • Dissolve the sample in the organic modifier (e.g., methanol or ethanol) to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter.

4. Method Optimization:

  • If separation is not achieved during screening, further optimization can be performed by adjusting the modifier, using additives (e.g., 0.1% DEA for basic compounds), and modifying the temperature and pressure.

Visualization

Chiral_Separation_Workflow cluster_prep Sample Preparation cluster_screening Method Screening (HPLC/SFC) cluster_analysis Analysis & Optimization racemate Racemic Sample (Methyl Piperidine-3-carboxylate HCl) dissolve Dissolve in Mobile Phase/Modifier racemate->dissolve filter Filter Sample dissolve->filter injection Inject Sample filter->injection screening Screen Columns & Mobile Phases (e.g., Chiralpak IA, AD, OD) (e.g., Hexane/EtOH, CO2/MeOH) injection->screening evaluation Evaluate Resolution (Rs) screening->evaluation no_sep No/Poor Separation evaluation->no_sep Rs < 1.5 good_sep Good Separation (Rs > 1.5) evaluation->good_sep Rs >= 1.5 optimization Optimize Parameters (Modifier %, Additives, Temp.) optimization->injection Re-inject no_sep->optimization final_method Final Validated Method good_sep->final_method

Caption: Workflow for Chiral Separation Method Development.

This diagram illustrates a typical workflow for developing a chiral separation method, starting from sample preparation, moving to initial screening with different columns and mobile phases, and finally to method optimization and validation.

References

Application Notes and Protocols: Synthesis of Novel Anti-Osteoporosis Agents via Piperidine-3-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fractures.[1] A key enzyme implicated in the pathophysiology of osteoporosis is Cathepsin K, a cysteine protease predominantly expressed in osteoclasts, the cells responsible for bone resorption.[2][3] Cathepsin K's primary function is the degradation of bone matrix proteins, particularly type I collagen.[4] Consequently, the inhibition of Cathepsin K has emerged as a promising therapeutic strategy for the treatment of osteoporosis.[3][5]

This document provides detailed protocols for the synthesis of a novel series of piperidine-3-carboxamide derivatives, potent inhibitors of Cathepsin K, utilizing a piperidine-3-carboxylic acid scaffold. While the specific starting material detailed is 3-piperidinecarboxylic acid, Methyl Piperidine-3-carboxylate Hydrochloride can be readily converted to this key intermediate through standard hydrolysis of the methyl ester and neutralization of the hydrochloride salt, making it a viable precursor for this synthetic route.

Synthesis of Piperidine-3-Carboxamide Derivatives

The synthesis of the target piperidine-3-carboxamide derivatives involves a two-step process, starting with the sulfonation of the piperidine nitrogen, followed by an amide coupling reaction.

Experimental Workflow

G cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Amide Coupling 3-Piperidinecarboxylic Acid 3-Piperidinecarboxylic Acid NaOH, THF NaOH, THF 3-Piperidinecarboxylic Acid->NaOH, THF Benzene sulfonyl chloride Benzene sulfonyl chloride Benzene sulfonyl chloride->NaOH, THF Intermediate (Sulfonylated Piperidine-3-carboxylic acid) Intermediate (Sulfonylated Piperidine-3-carboxylic acid) NaOH, THF->Intermediate (Sulfonylated Piperidine-3-carboxylic acid) EDCI, DMAP, DCM EDCI, DMAP, DCM Intermediate (Sulfonylated Piperidine-3-carboxylic acid)->EDCI, DMAP, DCM Benzylamine derivative Benzylamine derivative Benzylamine derivative->EDCI, DMAP, DCM Final Product (Piperidine-3-carboxamide derivative) Final Product (Piperidine-3-carboxamide derivative) EDCI, DMAP, DCM->Final Product (Piperidine-3-carboxamide derivative)

Caption: General synthesis workflow for piperidine-3-carboxamide derivatives.

Experimental Protocols

Step 1: General Procedure for the Preparation of Intermediates (e.g., (R)-1-((4-methoxyphenyl)sulfonyl)piperidine-3-carboxylic acid) [1]

  • A mixture of 3-piperidinecarboxylic acid (1.0 g, 7.7 mmol), the corresponding benzene sulfonyl chloride (9.2 mmol), and sodium hydroxide (0.37 g, 9.2 mmol) in THF (20 mL) is stirred at room temperature for 4 hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is evaporated under reduced pressure.

  • The residue is dissolved in water (20 mL) and neutralized with 4 M HCl.

  • The resulting white precipitate is collected by filtration and purified by recrystallization from ethanol to yield the intermediate sulfonylated piperidine-3-carboxylic acid.

Step 2: General Procedure for the Synthesis of Final Piperidine-3-carboxamide Derivatives (H-1 to H-21) [6]

  • To a solution of the sulfonylated piperidine-3-carboxylic acid intermediate (1.0 eq) in dichloromethane (DCM), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.5 eq) and 4-dimethylaminopyridine (DMAP, 1.2 eq) are added.

  • The mixture is stirred at room temperature for 30 minutes.

  • The corresponding benzylamine derivative (1.2 eq) is added, and the reaction mixture is stirred for an additional 2 hours at room temperature.

  • The reaction mixture is then washed successively with 1 M HCl and saturated sodium chloride solution.

  • The organic phase is separated, dried over anhydrous MgSO4, and evaporated.

  • The residue is purified by column chromatography using a petroleum ether/ethyl acetate gradient to yield the final piperidine-3-carboxamide derivative.

Quantitative Data

The synthesized piperidine-3-carboxamide derivatives were evaluated for their inhibitory activity against Cathepsin K and their anti-bone resorption effects.

In Vitro Cathepsin K Inhibitory Activity

The following table summarizes the Cathepsin K inhibitory activities (IC50) of a selection of the synthesized compounds.[1][7]

CompoundR1 SubstituentIC50 (µM)
H-1 2-methylbenzyl-
H-3 4-methylbenzyl-
H-9 2-chlorobenzyl0.08
H-11 3-bromobenzyl-
H-12 4-bromobenzyl-
H-13 2-fluorobenzyl-
H-16 2,4-dichlorobenzyl-
H-17 3,4-dichlorobenzyl-
F-12 (Lead) -13.52
MIV-711 (Control) --

Note: Specific IC50 values for all compounds were not available in the provided search results.

In Vitro and In Vivo Anti-Osteoporosis Activity

The lead compound, H-9, was further evaluated for its anti-bone resorption activity in vitro and its efficacy in an in vivo model of osteoporosis.

AssayModelTreatmentResult
Anti-Bone Resorption RAW264.7 cellsH-9 (1 µM)Reduced CTX-I concentration, comparable to MIV-711[7]
Bone Mineral Density Ovariectomized (OVX) miceH-9 (90 mg/kg)Increased bone mineral density, comparable to positive control[1]

Mechanism of Action: Cathepsin K Inhibition

Cathepsin K is a critical enzyme in the process of bone resorption. Its inhibition by the synthesized piperidine-3-carboxamide derivatives disrupts this process, thereby preventing bone loss.

Signaling Pathway of Cathepsin K in Bone Resorption

G cluster_0 Osteoclast cluster_1 Bone Matrix RANKL RANKL RANK RANK RANKL->RANK binds to NFATc1 NFATc1 RANK->NFATc1 activates Cathepsin_K_Gene Cathepsin K Gene Transcription NFATc1->Cathepsin_K_Gene promotes Cathepsin_K Cathepsin K Cathepsin_K_Gene->Cathepsin_K produces Sealing_Zone Sealing Zone (Acidified Environment) Cathepsin_K->Sealing_Zone secreted into Collagen Collagen Sealing_Zone->Collagen degrades Bone_Resorption Bone Resorption Collagen->Bone_Resorption Piperidine-3-carboxamide Piperidine-3-carboxamide Derivative (e.g., H-9) Piperidine-3-carboxamide->Cathepsin_K inhibits

Caption: Inhibition of Cathepsin K-mediated bone resorption.

The binding of RANKL to its receptor RANK on osteoclast precursors initiates a signaling cascade that activates the transcription factor NFATc1.[4][8] NFATc1, in turn, promotes the transcription of the Cathepsin K gene. The resulting Cathepsin K enzyme is then secreted into the sealing zone, an acidified microenvironment between the osteoclast and the bone matrix.[4][8] Within this zone, Cathepsin K degrades the collagenous bone matrix, leading to bone resorption.[4] The synthesized piperidine-3-carboxamide derivatives, such as H-9, act as potent inhibitors of Cathepsin K, thereby blocking the degradation of collagen and preventing bone loss.[1]

Conclusion

The synthetic protocols and biological data presented herein demonstrate that piperidine-3-carboxamide derivatives, synthesized from a piperidine-3-carboxylic acid scaffold (readily accessible from this compound), are a promising class of anti-osteoporosis agents. Their potent inhibition of Cathepsin K, coupled with favorable in vitro and in vivo activity, warrants further investigation and development for the treatment of osteoporosis.

References

Troubleshooting & Optimization

Optimizing reaction conditions for the synthesis of Methyl Piperidine-3-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Methyl Piperidine-3-carboxylate Hydrochloride.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound via two common routes:

  • Route A: Hydrogenation of Methyl Nicotinate.

  • Route B: Fischer Esterification of Piperidine-3-carboxylic Acid.

Route A: Hydrogenation of Methyl Nicotinate

This synthetic approach involves the reduction of the pyridine ring of methyl nicotinate to a piperidine ring.

Experimental Protocol:

A detailed experimental protocol for the hydrogenation of methyl nicotinate is outlined below.

StepProcedureReagents & Conditions
1Catalyst SuspensionTo a solution of methyl nicotinate (1 eq.) in a suitable solvent (e.g., methanol, ethanol, or acetic acid), add the hydrogenation catalyst (e.g., 5-10 mol% Pd/C or PtO₂).
2HydrogenationThe mixture is subjected to a hydrogen atmosphere (typically 50-500 psi) in a high-pressure reactor. The reaction is stirred at a specific temperature (e.g., 25-100 °C) for a set duration (e.g., 4-24 hours).
3FiltrationUpon completion, the reaction mixture is carefully filtered to remove the catalyst.
4Work-upThe filtrate is concentrated under reduced pressure. The residue is then dissolved in a suitable solvent (e.g., diethyl ether or dichloromethane) and treated with a solution of HCl in the same or a miscible solvent to precipitate the hydrochloride salt.
5Isolation & PurificationThe precipitated this compound is collected by filtration, washed with a cold solvent, and dried. Recrystallization from a suitable solvent system (e.g., methanol/ether) can be performed for further purification.

Troubleshooting Common Issues in Route A:

Issue Potential Cause Recommended Solution
Low or No Conversion of Starting Material 1. Inactive Catalyst: The catalyst may have lost its activity due to improper storage or handling. 2. Catalyst Poisoning: Impurities in the starting material, solvent, or hydrogen gas can poison the catalyst. 3. Insufficient Hydrogen Pressure: The pressure may be too low for the reaction to proceed efficiently. 4. Low Reaction Temperature: The temperature may be insufficient to overcome the activation energy.1. Use fresh, high-quality catalyst. 2. Ensure all reagents and solvents are pure and dry. Use high-purity hydrogen gas. 3. Increase the hydrogen pressure within the safe limits of the reactor. 4. Gradually increase the reaction temperature.
Incomplete Reaction 1. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. 2. Low Catalyst Loading: The amount of catalyst may be insufficient for the scale of the reaction.1. Monitor the reaction progress using techniques like TLC or GC-MS and extend the reaction time if necessary. 2. Increase the catalyst loading incrementally (e.g., from 5 mol% to 10 mol%).
Formation of Side Products 1. Over-reduction: Reduction of the ester group to a hydroxymethyl group can occur under harsh conditions. 2. N-methylation: If methanol is used as a solvent at elevated temperatures, N-methylation of the piperidine ring can be a side reaction.[1]1. Use milder reaction conditions (lower temperature and pressure). 2. Use a different solvent like ethanol or acetic acid. If methanol must be used, keep the temperature as low as possible.
Difficulty in Isolating the Product 1. Product is soluble in the reaction solvent: The hydrochloride salt may have significant solubility in the solvent used for precipitation. 2. Formation of an oil instead of a precipitate: The product may not crystallize easily.1. Use a solvent system where the hydrochloride salt is less soluble (e.g., diethyl ether). 2. Try adding a co-solvent to induce precipitation or attempt to crystallize the oil by scratching the flask or seeding with a small crystal of the product.

Optimization of Reaction Conditions for Hydrogenation:

ParameterRangeEffect on Yield and Purity
Catalyst Loading (Pd/C) 1 - 10 mol%Higher loading generally increases the reaction rate but may also lead to over-reduction if not controlled.[2]
Hydrogen Pressure 50 - 500 psiHigher pressure typically accelerates the reaction rate.
Temperature 25 - 100 °CIncreased temperature can improve the reaction rate but may also promote side reactions like N-methylation.[1]
Solvent Methanol, Ethanol, Acetic AcidMethanol is a common solvent, but ethanol or acetic acid can be used to avoid potential N-methylation.

Experimental Workflow for Route A:

Route A Workflow start Start: Methyl Nicotinate catalyst Catalyst Suspension (Pd/C or PtO₂, Solvent) start->catalyst hydrogenation Hydrogenation (H₂, Pressure, Temp) catalyst->hydrogenation filtration Filtration (Remove Catalyst) hydrogenation->filtration workup Work-up & Precipitation (Concentration, HCl addition) filtration->workup isolation Isolation & Purification (Filtration, Recrystallization) workup->isolation end End: Methyl Piperidine-3-carboxylate HCl isolation->end Route B Workflow start Start: Piperidine-3-carboxylic Acid esterification Fischer Esterification (Methanol, Acid Catalyst, Reflux) start->esterification workup Work-up & Neutralization (Remove MeOH, Basic Wash) esterification->workup extraction Extraction & Isolation (Organic Solvent, Drying) workup->extraction hcl_formation Hydrochloride Salt Formation (HCl addition) extraction->hcl_formation purification Purification (Recrystallization) hcl_formation->purification end End: Methyl Piperidine-3-carboxylate HCl purification->end Troubleshooting Logic start Problem with Synthesis low_yield Low Yield? start->low_yield side_products Side Products? start->side_products No isolation_issue Isolation Issues? start->isolation_issue No check_reagents Check Reagent Purity & Catalyst Activity low_yield->check_reagents Yes adjust_conditions Adjust Conditions to Minimize Side Reactions side_products->adjust_conditions Yes modify_workup Modify Work-up/ Purification Protocol isolation_issue->modify_workup Yes optimize_conditions Optimize Reaction Conditions (Time, Temp, Pressure) check_reagents->optimize_conditions

References

Technical Support Center: Synthesis of Methyl Piperidine-3-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals, providing troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Methyl Piperidine-3-carboxylate Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The two most prevalent methods for synthesizing this compound are:

  • Fischer Esterification of Piperidine-3-carboxylic Acid (Nipecotic Acid): This classic method involves reacting piperidine-3-carboxylic acid with methanol in the presence of a strong acid catalyst, such as hydrogen chloride (HCl) or sulfuric acid (H₂SO₄), or by using a dehydrating agent like thionyl chloride (SOCl₂).

  • Catalytic Hydrogenation of Methyl Nicotinate: This approach involves the reduction of the aromatic pyridine ring of methyl nicotinate. The reaction is typically carried out using a heterogeneous catalyst, such as Platinum(IV) oxide (PtO₂) or Rhodium on carbon (Rh/C), under a pressurized hydrogen atmosphere.

Q2: What are the common byproducts associated with the Fischer Esterification route?

A2: Several byproducts can form during Fischer esterification, including:

  • Unreacted Piperidine-3-carboxylic Acid: Incomplete conversion is a common source of this impurity.

  • Water: A direct stoichiometric byproduct of the esterification reaction.

  • N-Methyl Piperidine-3-carboxylate: Methylation of the secondary amine on the piperidine ring can occur, particularly if the reaction conditions are not carefully controlled.

  • Dimers or Oligomers of Piperidine-3-carboxylic Acid: Self-condensation of the starting amino acid can lead to the formation of amide-linked impurities.

  • Inorganic Salts: These are typically formed during the workup and neutralization steps.

Q3: What impurities might be encountered in the Catalytic Hydrogenation route?

A3: The hydrogenation of methyl nicotinate can lead to several impurities:

  • Unreacted Methyl Nicotinate: If the hydrogenation is incomplete, the starting material will contaminate the product.

  • Partially Hydrogenated Intermediates: Species such as methyl 1,2,3,6-tetrahydropyridine-5-carboxylate may be present if the reaction does not go to completion.

  • Over-reduction Products: In some cases, the ester functional group can be reduced to an alcohol, yielding piperidine-3-methanol.

  • Catalyst Residues: Trace amounts of the metal catalyst (e.g., Platinum, Rhodium) may carry over into the final product.

Q4: Which analytical techniques are recommended for monitoring the reaction and assessing product purity?

A4: A combination of chromatographic and spectroscopic methods is ideal for reaction monitoring and purity assessment:

  • Thin-Layer Chromatography (TLC): Useful for quick, qualitative monitoring of the disappearance of starting materials and the formation of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Effective for identifying and quantifying volatile components, including the desired product and certain byproducts.

  • High-Performance Liquid Chromatography (HPLC): A powerful tool for quantitative analysis of the reaction mixture and for determining the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, allowing for the identification of the product and any impurities present in significant amounts.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Symptom: The isolated yield of the final hydrochloride salt is substantially lower than anticipated.

Potential CauseSuggested Solutions
Incomplete Esterification - Extend the reaction time.- Increase the molar excess of methanol.- Verify the activity and concentration of the acid catalyst.- For challenging esterifications, consider a two-step approach by first converting the carboxylic acid to its more reactive acid chloride using thionyl chloride.
Inefficient Hydrogenation - Increase the hydrogen pressure.- Prolong the reaction duration.- Assess the catalyst's activity and consider using a fresh batch or a different catalyst.- Optimize the solvent system for better substrate and hydrogen solubility.
Product Loss During Workup - Ensure efficient extraction by adjusting the pH of the aqueous layer to maximize the product's solubility in the organic phase.- Minimize physical losses by reducing the number of transfer steps during isolation and purification.
Prevalence of Side Reactions - Adjust the reaction temperature to disfavor the formation of byproducts.- In hydrogenation, select a catalyst with higher selectivity for the desired reduction to prevent over-reduction.
Issue 2: Presence of Impurities in the Final Product

Symptom: Analytical data (e.g., NMR, GC-MS, HPLC) indicate the presence of one or more impurities in the isolated product.

Potential ImpurityIdentification Method(s)Mitigation Strategies
Unreacted Starting Material NMR, GC-MS, HPLC- Drive the reaction closer to completion using the strategies outlined in the "Low Yield" section.- Purify the final product via recrystallization or column chromatography.
N-Methylated Byproduct NMR (presence of an N-CH₃ signal), GC-MS (mass increase of 14 amu)- Employ milder reaction conditions.- If N-methylation is a persistent issue, consider protecting the piperidine nitrogen with a suitable protecting group prior to esterification.
Partially Hydrogenated Intermediates GC-MS, NMR- Increase the catalyst loading, reaction time, or hydrogen pressure during the hydrogenation process.
Over-reduced Products GC-MS, NMR- Utilize a milder reducing agent or a more selective catalyst system for the hydrogenation step.

Experimental Protocols

Protocol 1: Fischer Esterification of Piperidine-3-carboxylic Acid
  • Reaction Setup: Suspend piperidine-3-carboxylic acid (1.0 eq) in methanol (10–20 eq).

  • Catalyst Introduction: Cool the suspension in an ice bath and slowly add thionyl chloride (1.2 eq) dropwise, or introduce dry hydrogen chloride gas until the solution is saturated.

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 4–6 hours. Monitor the reaction's progress using TLC.

  • Workup: After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Isolation: The crude solid can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether, to yield pure this compound.

Protocol 2: Catalytic Hydrogenation of Methyl Nicotinate
  • Reaction Setup: Dissolve methyl nicotinate (1.0 eq) in a suitable solvent like methanol or glacial acetic acid.

  • Catalyst Addition: Add a catalytic amount of Platinum(IV) oxide (PtO₂) or 5% Rhodium on carbon (Rh/C).

  • Hydrogenation: Transfer the mixture to a high-pressure reactor. Purge the system with hydrogen gas and then pressurize to the desired pressure (e.g., 50–100 psi). Stir the reaction at room temperature for 12–24 hours.

  • Workup: Carefully vent the excess hydrogen and purge the reactor with an inert gas. Remove the catalyst by filtering the reaction mixture through a pad of celite.

  • Isolation: Concentrate the filtrate under reduced pressure. If the reaction was performed in acetic acid, the residue can be dissolved in an appropriate solvent and neutralized with a base to obtain the free ester. The hydrochloride salt is then prepared by treating a solution of the free base with hydrogen chloride.

Data Presentation

Table 1: Summary of Common Byproducts in the Synthesis of this compound

Byproduct NameCommon Synthetic Route of OriginKey Identifying FeaturesMitigation Notes
Piperidine-3-carboxylic AcidFischer EsterificationRemains in the aqueous phase during basic extraction; identifiable by HPLC and NMR.Drive the esterification to completion.
N-Methyl Piperidine-3-carboxylateBoth RoutesA mass increase of 14 Da observed in MS; a distinct N-methyl signal appears in the NMR spectrum.Avoid harsh methylating conditions; consider N-protection.
Methyl NicotinateCatalytic HydrogenationPresence of aromatic signals in the ¹H NMR spectrum of the crude product.Ensure complete hydrogenation by optimizing reaction time and conditions.
Piperidine-3-methanolCatalytic HydrogenationAbsence of the ester carbonyl signal in IR and ¹³C NMR spectra; presence of a carbinol proton signal in the ¹H NMR.Use a more selective catalyst to prevent over-reduction.

Disclaimer: The formation and relative abundance of these byproducts are highly dependent on the specific reaction conditions employed. The information provided is for guidance and should be supplemented with in-process analytical monitoring.

Mandatory Visualization

troubleshooting_workflow start Impurity Detected in Methyl Piperidine-3-carboxylate HCl identify_route Identify Synthetic Route start->identify_route esterification_route Fischer Esterification identify_route->esterification_route Esterification hydrogenation_route Catalytic Hydrogenation identify_route->hydrogenation_route Hydrogenation esterification_byproducts Potential Byproducts: - Unreacted Acid - N-Methylated Product - Dimerization Products esterification_route->esterification_byproducts hydrogenation_byproducts Potential Byproducts: - Unreacted Nicotinate - Partially Hydrogenated Species - Over-reduction Products hydrogenation_route->hydrogenation_byproducts esterification_solutions Troubleshooting Steps: - Increase reaction time or excess methanol - Optimize temperature - Purify by recrystallization or chromatography esterification_byproducts->esterification_solutions hydrogenation_solutions Troubleshooting Steps: - Increase H₂ pressure or reaction time - Evaluate and change catalyst - Purify by chromatography hydrogenation_byproducts->hydrogenation_solutions

Caption: A troubleshooting workflow for identifying and addressing common byproducts.

synthesis_overview cluster_esterification Fischer Esterification Route cluster_hydrogenation Catalytic Hydrogenation Route start_ester Piperidine-3-carboxylic Acid + Methanol reaction_ester Acid Catalyst (e.g., HCl) Heat start_ester->reaction_ester product_ester Methyl Piperidine-3-carboxylate HCl reaction_ester->product_ester start_hydro Methyl Nicotinate reaction_hydro H₂ Gas, Catalyst (e.g., PtO₂) Pressure start_hydro->reaction_hydro intermediate_hydro Methyl Piperidine-3-carboxylate (Free Base) reaction_hydro->intermediate_hydro product_hydro Methyl Piperidine-3-carboxylate HCl intermediate_hydro->product_hydro  + HCl  

Caption: An overview of the two primary synthetic pathways.

Troubleshooting guide for the purification of Methyl Piperidine-3-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Methyl Piperidine-3-carboxylate Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the typical physical state and appearance of pure this compound?

Pure this compound is typically a solid. Its physical form can range from a crystalline powder to a solid. The color should be white to off-white. Any significant deviation from this, such as a brown oil or deeply colored solid, may indicate the presence of impurities.

Q2: What are the recommended storage conditions for this compound?

To ensure stability, it is recommended to store the compound in a tightly closed container in a dry and well-ventilated place.[1] For long-term storage, some suppliers recommend keeping it in a dark place, under an inert atmosphere, and in a freezer at temperatures below -20°C.[2]

Q3: What are some common impurities that might be present after the synthesis of this compound?

Common impurities can include:

  • Unreacted starting materials: Such as piperidine-3-carboxylic acid or thionyl chloride if using the esterification route.[3]

  • By-products: These can arise from side reactions during the synthesis. For instance, N-alkylation or dialkylation products can form.

  • Residual solvents: Solvents used in the reaction or workup (e.g., methanol, diethyl ether, dichloromethane) may be present.[3][4]

  • Excess acid: Residual hydrochloric acid from the salt formation step might be present.

Troubleshooting Guide

Issue 1: The final product is an oil or a sticky solid and fails to crystallize.

This is a common issue that can be caused by the presence of impurities that inhibit crystal lattice formation or by residual solvent.

Answer:

  • Ensure complete removal of reaction solvents: Use a rotary evaporator to remove all volatile solvents. For higher boiling point solvents, a high-vacuum pump may be necessary. Gentle heating can aid in the removal of residual solvents, but care should be taken to avoid decomposition.

  • Trituration: Try triturating the oil with a non-polar solvent in which the product is insoluble, such as diethyl ether or hexane. This can often induce precipitation of the solid hydrochloride salt.

  • Recrystallization: If trituration fails, attempt recrystallization.

Issue 2: The product is colored (e.g., yellow or brown).

Color in the final product typically indicates the presence of chromophoric impurities, which may have formed due to side reactions or decomposition.

Answer:

  • Recrystallization with activated carbon: Dissolve the crude product in a suitable hot solvent and add a small amount of activated carbon. The activated carbon will adsorb the colored impurities. Hot filter the solution to remove the carbon and then allow the solution to cool and crystallize.

  • Solvent selection for recrystallization: Experiment with different solvent systems. A good solvent will dissolve the compound when hot but not when cold.[5] Common solvents for recrystallizing hydrochloride salts include ethanol, methanol, isopropanol, or mixtures with ethers or esters.[5]

Issue 3: The yield is low after purification.

Low yield can result from several factors, including incomplete reaction, losses during workup and transfers, or using an inappropriate purification method.

Answer:

  • Optimize the reaction: Ensure the initial reaction has gone to completion through monitoring by an appropriate technique (e.g., TLC, LC-MS).

  • Minimize transfers: Be mindful of the number of transfers between flasks, as material is lost at each step.

  • Optimize recrystallization: Using the minimum amount of hot solvent to dissolve the product is crucial for maximizing recovery.[5] Cooling the solution slowly and then in an ice bath can also help to maximize crystal yield.[5]

  • Check filtrate: After filtration, concentrate the mother liquor to see if a second crop of crystals can be obtained.

Data Presentation

ParameterValueReference
Molecular FormulaC₇H₁₄ClNO₂[6]
Molecular Weight179.64 g/mol [6]
Purity (Typical)≥95-97%[2][6]
Storage TemperatureRoom temperature to -20°C[2][6]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This is a standard method for purifying solid organic compounds.[5]

  • Solvent Selection: In separate test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol). A suitable solvent will dissolve the compound when hot but show poor solubility at room temperature.[5]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the selected hot solvent to fully dissolve it.[5]

  • Cooling and Crystallization: Allow the flask to cool slowly to room temperature to encourage the formation of larger crystals. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.[5]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Two-Solvent Recrystallization

This method is useful when a suitable single solvent cannot be identified.[5]

  • Solvent System Selection:

    • Identify a "good" solvent in which the compound is highly soluble.

    • Identify a "poor" solvent (anti-solvent) in which the compound is poorly soluble but is miscible with the "good" solvent.[5]

  • Procedure:

    • Dissolve the crude product in a minimum amount of the "good" solvent at room temperature or with gentle heating.[5]

    • Slowly add the "poor" solvent dropwise to the stirred solution until the solution becomes slightly turbid (cloudy).[5]

    • If necessary, gently heat the solution until it becomes clear again.

    • Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

    • Isolate, wash, and dry the crystals as described in the single-solvent method.

Troubleshooting Workflow

TroubleshootingWorkflow start Crude Product (Methyl Piperidine-3-carboxylate HCl) issue Identify Issue start->issue oily Product is an oil or sticky solid issue->oily Appearance colored Product is colored (e.g., yellow, brown) issue->colored Appearance low_yield Low yield after purification issue->low_yield Quantity solution_oily_1 Ensure complete solvent removal oily->solution_oily_1 solution_colored_1 Recrystallize with activated carbon colored->solution_colored_1 solution_low_yield_1 Optimize reaction conditions low_yield->solution_low_yield_1 solution_oily_2 Triturate with a non-polar solvent solution_oily_1->solution_oily_2 If still oily solution_oily_3 Attempt recrystallization solution_oily_2->solution_oily_3 If no precipitation end Pure Product solution_oily_3->end solution_colored_2 Optimize recrystallization solvent system solution_colored_1->solution_colored_2 If color persists solution_colored_2->end solution_low_yield_2 Minimize transfers during workup solution_low_yield_1->solution_low_yield_2 solution_low_yield_3 Optimize recrystallization solution_low_yield_2->solution_low_yield_3 solution_low_yield_3->end

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Scale-Up Synthesis of Methyl Piperidine-3-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of Methyl Piperidine-3-carboxylate Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the scale-up production of this compound?

A1: The most prevalent industrial route involves a two-step process:

  • Catalytic Hydrogenation: The pyridine ring of Methyl Nicotinate (Methyl Pyridine-3-carboxylate) is reduced to a piperidine ring using a catalyst under a hydrogen atmosphere.

  • Salt Formation: The resulting Methyl Piperidine-3-carboxylate (free base) is then treated with hydrochloric acid (HCl) to form the stable hydrochloride salt.

Q2: Which catalysts are most effective for the hydrogenation of Methyl Nicotinate at an industrial scale?

A2: Palladium on carbon (Pd/C) and Platinum oxide (PtO₂) are commonly used catalysts for the hydrogenation of pyridine rings.[1] For large-scale operations, catalyst selection may also consider factors like cost, reusability, and sensitivity to impurities. Nickel-based catalysts, such as Raney Nickel, can also be employed.

Q3: What are the critical safety considerations when scaling up this synthesis?

A3: The primary safety concerns are:

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded and the reaction is conducted in a well-ventilated area with appropriate hydrogen detectors.

  • Catalyst Handling: Some hydrogenation catalysts, particularly Palladium on Carbon, can be pyrophoric (ignite spontaneously in air), especially after use. Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon) and follow established safety protocols for filtration and disposal.

  • Exothermic Reaction: The hydrogenation of the pyridine ring is an exothermic process. A robust cooling system and real-time temperature monitoring are crucial to prevent thermal runaway, especially in large reactors.[2][3][4][5][6]

  • Hydrochloric Acid: Concentrated hydrochloric acid is corrosive. Use appropriate personal protective equipment (PPE), including acid-resistant gloves, goggles, and lab coat.

Q4: How can I monitor the progress of the hydrogenation reaction?

A4: Several analytical techniques can be employed for real-time or offline monitoring:

  • Gas Chromatography (GC): To track the disappearance of the starting material (Methyl Nicotinate) and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): Useful for monitoring both the starting material and product, as well as potential by-products.[7]

  • Infrared (IR) Spectroscopy: Can be used for real-time monitoring of the reaction progress.[8][9]

  • Hydrogen Uptake: Monitoring the consumption of hydrogen gas can provide a good indication of the reaction rate and completion.[9]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Incomplete or Sluggish Hydrogenation 1. Catalyst deactivation or poisoning.2. Insufficient hydrogen pressure.3. Low reaction temperature.4. Poor mixing/agitation.1. Ensure the starting material and solvent are free from catalyst poisons (e.g., sulfur compounds). Consider filtering the substrate through a bed of activated carbon. Increase catalyst loading if necessary.2. Increase the hydrogen pressure within the safe limits of the reactor. Typical pressures range from 50-100 psi or higher.[1]3. Gradually increase the reaction temperature, while carefully monitoring for exotherms.4. Increase the agitation speed to ensure efficient mixing of the catalyst, substrate, and hydrogen.
Formation of By-products (e.g., N-methylated impurity) 1. Use of methanol as a solvent at elevated temperatures can sometimes lead to N-methylation.2. Over-reduction of the ester group to an alcohol under harsh conditions.1. Consider using an alternative solvent like ethanol or isopropanol if N-methylation is observed.2. Employ milder reaction conditions (lower temperature and pressure) and monitor the reaction closely to stop it once the pyridine ring is saturated.
Difficulty in Isolating the Product as a Hydrochloride Salt 1. Presence of excess water in the reaction mixture.2. Incorrect stoichiometry of HCl.3. Inappropriate solvent for crystallization.1. Ensure the free base is dry before adding the HCl solution. Anhydrous solvents are recommended for the salt formation step.2. Carefully control the addition of HCl. A slight excess is often used, but a large excess can make crystallization difficult.3. Use a solvent system where the hydrochloride salt has low solubility, such as isopropanol/diethyl ether or ethanol/ethyl acetate.
Product Discoloration 1. Presence of residual catalyst in the final product.2. Degradation of the product due to excessive heat or exposure to air.1. Ensure thorough filtration to remove all traces of the catalyst. A polish filtration step might be necessary.2. Perform the final isolation and drying steps under an inert atmosphere and at a controlled temperature.

Experimental Protocols

Catalytic Hydrogenation of Methyl Nicotinate (Scale-Up)

Objective: To reduce the pyridine ring of Methyl Nicotinate to yield Methyl Piperidine-3-carboxylate.

Materials:

  • Methyl Nicotinate

  • Palladium on Carbon (5-10% w/w)

  • Ethanol (or other suitable solvent)

  • Hydrogen Gas

  • Nitrogen Gas

  • Celite® or other filter aid

Equipment:

  • Appropriately sized pressure reactor with temperature control, agitation, and gas inlet/outlet.

  • Filtration system

Procedure:

  • Charge the pressure reactor with Methyl Nicotinate and ethanol.

  • Under an inert nitrogen atmosphere, carefully add the Pd/C catalyst.

  • Seal the reactor and purge the system with nitrogen several times to remove any residual oxygen.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).[1]

  • Start agitation and heat the reaction mixture to the target temperature (e.g., 40-60°C).

  • Monitor the reaction progress by hydrogen uptake and/or periodic sampling for GC or HPLC analysis.

  • Once the reaction is complete, cool the reactor to room temperature.

  • Carefully vent the excess hydrogen and purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with ethanol.

  • The resulting filtrate contains Methyl Piperidine-3-carboxylate (free base) and can be used directly in the next step.

Formation and Isolation of this compound

Objective: To convert the free base into its stable hydrochloride salt and isolate the pure product.

Materials:

  • Filtrate from the hydrogenation step

  • Hydrochloric Acid (e.g., concentrated HCl or HCl in a suitable solvent like isopropanol)

  • Anti-solvent (e.g., diethyl ether or ethyl acetate)

Equipment:

  • Glass-lined reactor with agitation and temperature control

  • Filtration and drying equipment

Procedure:

  • Transfer the filtrate containing Methyl Piperidine-3-carboxylate to a reactor.

  • Cool the solution to 0-10°C.

  • Slowly add the hydrochloric acid solution while maintaining the temperature. The pH should be acidic.

  • Stir the mixture at a low temperature to induce crystallization. An anti-solvent can be added to promote precipitation.

  • Once crystallization is complete, filter the solid product.

  • Wash the filter cake with a cold solvent or anti-solvent to remove impurities.

  • Dry the product under vacuum at a controlled temperature.

Data Presentation

Table 1: Comparison of Typical Lab-Scale vs. Scale-Up Parameters for Hydrogenation

ParameterLab-ScaleScale-UpKey Considerations for Scale-Up
Batch Size 1-100 g> 1 kgHeat and mass transfer become critical.
Reactor Type Round-bottom flask/Parr shakerJacketed pressure reactorMaterial of construction, pressure rating, and mixing efficiency are crucial.
Hydrogen Pressure 1-4 atm50-150 psi (or higher)Higher pressure increases reaction rate but requires robust equipment.
Temperature 25-80°C40-100°CEfficient cooling is necessary to manage the exotherm and prevent runaway reactions.
Catalyst Loading 5-10 mol%1-5 mol% (optimized)Catalyst cost and filtration efficiency are major factors.
Agitation Magnetic stirrerMechanical overhead stirrerEfficient mixing is vital for gas-liquid-solid phase transfer.
Work-up Filtration through Celite®/silica gelPressure filtration/centrifugationHandling of pyrophoric catalyst and solvent volumes are key challenges.

Visualizations

Synthesis_Workflow cluster_hydrogenation Step 1: Catalytic Hydrogenation cluster_salt_formation Step 2: Salt Formation & Isolation start Methyl Nicotinate hydrogenation Hydrogenation (Pd/C or PtO2, H2) start->hydrogenation filtration Catalyst Filtration hydrogenation->filtration free_base Methyl Piperidine-3-carboxylate (Free Base in Solution) filtration->free_base salt_formation HCl Addition free_base->salt_formation crystallization Crystallization salt_formation->crystallization isolation Filtration & Drying crystallization->isolation final_product Methyl Piperidine-3-carboxylate HCl isolation->final_product

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Hydrogenation start Incomplete Hydrogenation? catalyst Check Catalyst Activity - Poisoned? - Insufficient Loading? start->catalyst Yes pressure Increase H2 Pressure start->pressure No catalyst->pressure If catalyst is ok solution_catalyst Use fresh catalyst or increase loading catalyst->solution_catalyst temp Increase Temperature pressure->temp If still slow solution_pressure Reaction proceeds pressure->solution_pressure mixing Improve Agitation temp->mixing If still slow solution_temp Reaction proceeds temp->solution_temp solution_mixing Reaction proceeds mixing->solution_mixing

Caption: Troubleshooting logic for incomplete hydrogenation.

References

Preventing racemization during the synthesis of chiral Methyl Piperidine-3-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent racemization during the synthesis of chiral Methyl Piperidine-3-carboxylate Hydrochloride.

Troubleshooting Guide

This guide addresses specific issues that may lead to racemization during the synthesis of chiral this compound.

Problem 1: Loss of Enantiomeric Purity After N-Boc Deprotection

Potential CauseRecommended Solution
Harsh acidic conditions Use milder acidic conditions for Boc deprotection. Instead of strong acids like neat TFA, consider using HCl in a suitable solvent such as dioxane or methanol.[1][2][3][4]
Elevated temperatures Perform the deprotection at lower temperatures (e.g., 0 °C to room temperature) to minimize the risk of epimerization.[4]
Prolonged reaction times Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to avoid extended exposure to acidic conditions.

Problem 2: Racemization During Esterification of N-Boc-piperidine-3-carboxylic acid

Potential CauseRecommended Solution
Use of strong bases or high temperatures Employ mild esterification methods that do not require harsh conditions. Methods using reagents like trimethylchlorosilane in methanol at room temperature are preferred.[5]
Activation of the carboxylic acid leading to an achiral intermediate Avoid methods that proceed through a planar, achiral intermediate.[6] Consider direct esterification methods under neutral or mildly acidic conditions.
Side reactions catalyzed by coupling agents If using coupling agents, select those known to suppress racemization, such as those used in peptide synthesis in combination with additives like HOBt or OxymaPure.[7]

Problem 3: Epimerization During Hydrochloride Salt Formation

Potential CauseRecommended Solution
Presence of base during salt formation Ensure the free amine is fully neutralized and the solution is acidic before concentrating to form the salt. Avoid the presence of any residual base that could catalyze epimerization.
Equilibration at the chiral center The formation of the hydrochloride salt should be performed in a non-basic organic solvent like diethyl ether or ethyl acetate by bubbling gaseous HCl or adding a solution of HCl in an appropriate solvent.[8] This process should be rapid, and the salt should precipitate, shifting the equilibrium.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of racemization during the synthesis of chiral this compound?

A1: Racemization is the conversion of an enantiomerically pure compound into a mixture of equal parts of both enantiomers.[6] The primary causes during this synthesis include:

  • Harsh Reaction Conditions: Exposure to strong acids or bases, as well as elevated temperatures, can provide enough energy to overcome the activation barrier for epimerization at the chiral center.[6]

  • Formation of Achiral Intermediates: Reaction pathways that proceed through planar, achiral intermediates, such as enolates or carbocations at the chiral center, will lead to a loss of stereochemical information.[6][9]

  • Equilibrium Processes: If a pathway exists for the interconversion of enantiomers, the reaction may equilibrate to a racemic mixture, which is thermodynamically favored.

Q2: How can I accurately determine the enantiomeric excess (e.e.) of my product?

A2: The most reliable method for determining the enantiomeric excess is through chiral High-Performance Liquid Chromatography (HPLC).[7] This technique utilizes a chiral stationary phase to separate the two enantiomers, and the ratio of their peak areas allows for the calculation of the e.e. It may be necessary to derivatize the amine with a chromophore-containing reagent, such as p-toluenesulfonyl chloride, to facilitate UV detection.[10]

Q3: Which protecting group is best to prevent racemization at the nitrogen atom?

A3: Urethane-based protecting groups, such as tert-butyloxycarbonyl (Boc), are highly recommended as they are designed to prevent racemization upon activation of the adjacent carboxyl group.[7] The Boc group is widely used and effective in maintaining the chiral integrity of α-amino acids and their derivatives during synthesis.

Q4: Can the choice of solvent influence the degree of racemization?

A4: Yes, the solvent can play a crucial role. Polar, protic solvents can sometimes stabilize charged, achiral intermediates that may lead to racemization. Non-polar, aprotic solvents are often a better choice to suppress the formation of such intermediates. However, the optimal solvent is dependent on the specific reaction mechanism.

Q5: Are there any specific reagents that can help suppress racemization during coupling reactions?

A5: In reactions involving the activation of the carboxylic acid, such as in amide or ester formation, the addition of certain reagents can suppress racemization. Additives like 1-hydroxybenzotriazole (HOBt) and ethyl cyanohydroxyiminoacetate (OxymaPure) are commonly used in peptide synthesis to accelerate the coupling reaction and minimize the lifetime of racemization-prone intermediates.[7]

Experimental Protocols

Protocol 1: Mild N-Boc Deprotection

This protocol describes a mild method for the removal of the N-Boc protecting group from a chiral piperidine ester.

  • Dissolve the N-Boc protected methyl piperidine-3-carboxylate in a minimal amount of a suitable organic solvent (e.g., dioxane, methanol, or ethyl acetate).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of HCl in the chosen solvent (e.g., 4M HCl in dioxane or HCl generated from trimethylchlorosilane in methanol).[1][2][3][5]

  • Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the starting material is fully consumed, remove the solvent under reduced pressure to yield the this compound salt.

  • Avoid any basic workup steps prior to salt isolation.

Protocol 2: Racemization-Free Esterification

This protocol outlines the esterification of N-Boc-piperidine-3-carboxylic acid with minimal risk of racemization.

  • Suspend N-Boc-piperidine-3-carboxylic acid in methanol at room temperature.

  • Slowly add trimethylchlorosilane (TMSCl) to the suspension.[5] An exothermic reaction may occur.

  • Stir the resulting solution at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting carboxylic acid is no longer detectable.

  • Remove the solvent and excess reagents under reduced pressure to obtain the crude N-Boc-methyl piperidine-3-carboxylate.

  • Purify the product by column chromatography if necessary.

Protocol 3: Determination of Enantiomeric Excess (e.e.) by Chiral HPLC

This is a general guideline for determining the e.e. of methyl piperidine-3-carboxylate. Method development will be required for specific instrumentation and columns.

  • Derivatization (if necessary): If the compound lacks a strong chromophore for UV detection, derivatize the piperidine nitrogen with a suitable UV-active reagent (e.g., benzoyl chloride or p-toluenesulfonyl chloride) under basic conditions.[10][11][12] Quench the reaction and extract the derivatized product.

  • Sample Preparation: Prepare a standard solution of the racemic methyl piperidine-3-carboxylate (or its derivative) and a solution of the chiral sample at a concentration of approximately 1 mg/mL in the mobile phase.

  • HPLC System: Use an HPLC system equipped with a chiral column (e.g., Chiralcel® OD-H, Chiralpak® AD-H, or a similar column).

  • Mobile Phase: A typical mobile phase for chiral separations is a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol. The exact ratio will need to be optimized to achieve baseline separation of the enantiomers.

  • Analysis:

    • Inject the racemic standard to determine the retention times of both enantiomers.

    • Inject the chiral sample.

    • Calculate the enantiomeric excess using the peak areas of the two enantiomers: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.[7]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis & Troubleshooting Start Start Esterification Esterification Start->Esterification Mild Conditions N-Boc_Deprotection N-Boc Deprotection Esterification->N-Boc_Deprotection Mild Acid Salt_Formation HCl Salt Formation N-Boc_Deprotection->Salt_Formation Anhydrous HCl Final_Product Chiral Methyl Piperidine-3-carboxylate Hydrochloride Salt_Formation->Final_Product Chiral_HPLC Chiral HPLC Analysis Final_Product->Chiral_HPLC Check_ee Enantiomeric Excess (e.e.) Acceptable? Chiral_HPLC->Check_ee Check_ee->Final_Product Yes Troubleshoot Troubleshoot Racemization Check_ee->Troubleshoot No Troubleshoot->Esterification Troubleshoot->N-Boc_Deprotection Modify Conditions Troubleshoot->Salt_Formation Modify Conditions

Caption: Experimental workflow for the synthesis and chiral analysis of this compound.

troubleshooting_logic cluster_esterification Esterification Step cluster_deprotection N-Boc Deprotection Step cluster_salt_formation Salt Formation Step Racemization_Detected Racemization Detected (Low e.e.) Harsh_Ester_Conditions Harsh Conditions? (High Temp / Strong Base) Racemization_Detected->Harsh_Ester_Conditions Harsh_Acid Harsh Acid? (e.g., neat TFA) Racemization_Detected->Harsh_Acid Base_Present Base Present? Racemization_Detected->Base_Present Mild_Esterification Use Mild Method (e.g., TMSCl/MeOH) Harsh_Ester_Conditions->Mild_Esterification Solution Mild_Acid Use Mild Acid (e.g., HCl in Dioxane) Harsh_Acid->Mild_Acid Solution Anhydrous_HCl Use Anhydrous HCl in Organic Solvent Base_Present->Anhydrous_HCl Solution

Caption: Troubleshooting logic for identifying and resolving sources of racemization.

References

Identification and removal of impurities in commercial Methyl Piperidine-3-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the identification and removal of impurities in commercial Methyl Piperidine-3-carboxylate Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities in commercial this compound?

A1: Commercial this compound may contain several types of impurities stemming from the synthetic process and storage. These can be broadly categorized as:

  • Process-Related Impurities:

    • Unreacted Starting Materials: Residual piperidine-3-carboxylic acid.

    • Reagents and By-products: Methanol, thionyl chloride, or other esterification reagents. Inorganic salts like sodium chloride may also be present.

    • Side-Reaction Products: Formation of dimers or other polymeric materials.

  • Degradation Products:

    • Hydrolysis Products: Piperidine-3-carboxylic acid due to the hydrolysis of the methyl ester.

    • Oxidation Products: While less common for the piperidine ring itself under normal storage, impurities could potentially arise from the oxidation of residual starting materials or reagents.

  • Residual Solvents:

    • Solvents used during synthesis and purification, such as ethanol, isopropanol, acetone, or diethyl ether, may be present in trace amounts.[1][2]

Q2: How can I assess the purity of my this compound sample?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying organic impurities. A reversed-phase method with UV detection is commonly used.[3][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for identifying and quantifying volatile impurities, including residual solvents.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the main compound and help identify impurities by comparing the spectra to a reference standard.

  • Karl Fischer Titration: This method is specifically used to determine the water content in the sample.

Q3: My sample of this compound appears discolored. What could be the cause?

A3: Discoloration, often a yellowish or brownish tint, can indicate the presence of impurities. This could be due to trace amounts of by-products from the synthesis or degradation over time. It is advisable to perform analytical testing, such as HPLC, to identify the nature of the colored impurity.

Q4: I am observing poor performance or side reactions in my synthesis using this compound. Could impurities be the cause?

A4: Yes, impurities can significantly impact subsequent reactions. For instance, unreacted starting materials could lead to unexpected by-products. It is crucial to use a high-purity starting material for sensitive applications.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Chromatogram
  • Problem: Your HPLC analysis of this compound shows one or more unexpected peaks.

  • Possible Causes & Solutions:

Potential CauseSuggested Action
Contamination Ensure scrupulous cleanliness of all glassware, solvents, and equipment.
Residual Solvents Use GC-MS to identify and quantify residual solvents.
Process-Related Impurities Characterize the impurity using LC-MS or by isolating the fraction for NMR analysis. Once identified, select an appropriate purification method.
Degradation If the sample is old or has been stored improperly, degradation may have occurred. Re-purify the material before use.
Issue 2: Low Assay Value
  • Problem: The quantitative analysis (e.g., by qNMR or HPLC with a reference standard) indicates a low purity level for the main compound.

  • Possible Causes & Solutions:

Potential CauseSuggested Action
Presence of Water Determine the water content using Karl Fischer titration and dry the sample under vacuum if necessary.
Inorganic Impurities The presence of non-UV active inorganic salts will lower the assay by weight. These can often be removed by recrystallization.
Significant Organic Impurity A high level of one or more organic impurities will lower the assay. Identify and remove these using the methods described below.

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling

This is a general method and may require optimization for your specific instrument and sample.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg/mL of this compound in the initial mobile phase composition.

Protocol 2: Recrystallization for Purification

Recrystallization is an effective method for removing many impurities.[7] The choice of solvent is critical.

  • Single-Solvent Recrystallization:

    • Solvent Screening: Test the solubility of the compound in various solvents (e.g., ethanol, isopropanol, methanol, acetone) at room temperature and at boiling point. A good solvent will have low solubility at room temperature and high solubility at its boiling point.

    • Procedure:

      • Dissolve the impure solid in a minimal amount of the hot solvent.

      • If there are insoluble impurities, perform a hot filtration.

      • Allow the solution to cool slowly to room temperature.

      • Cool further in an ice bath to maximize crystal formation.

      • Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.

      • Dry the crystals under vacuum. For piperidine hydrochloride salts, a mixture of ethanol and diethyl ether has been used.[2]

  • Two-Solvent Recrystallization: [8]

    • Solvent Selection: Choose a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble, and the two solvents must be miscible.

    • Procedure:

      • Dissolve the compound in a minimum amount of the hot "good" solvent.

      • While hot, add the "poor" solvent dropwise until the solution becomes cloudy.

      • Add a few drops of the hot "good" solvent to redissolve the precipitate.

      • Allow the solution to cool slowly to form crystals.

      • Collect and dry the crystals as described above.

Protocol 3: Flash Column Chromatography

For impurities that are difficult to remove by recrystallization, flash column chromatography can be employed.[9][10]

  • Stationary Phase: Silica gel.

  • Mobile Phase (Eluent): A solvent system that provides good separation of the desired compound from its impurities on a TLC plate (e.g., a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate or acetone). For related piperidine derivatives, mixtures of acetone and n-hexane have been utilized.[9]

  • Procedure:

    • Prepare a column with silica gel slurried in the mobile phase.

    • Dissolve the impure compound in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel.

    • Load the sample onto the top of the column.

    • Elute the column with the mobile phase, collecting fractions.

    • Analyze the fractions by TLC or HPLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure.

Data Presentation

Table 1: Example of Impurity Profile Before and After Purification

ImpurityRetention Time (min)Area % (Before Purification)Area % (After Recrystallization)
Unknown 15.80.5< 0.05
Piperidine-3-carboxylic acid8.21.20.1
Methyl Piperidine-3-carboxylate 12.5 98.0 99.8
Unknown 215.10.3< 0.05

Visualizations

experimental_workflow cluster_start Initial Analysis cluster_analysis Impurity Identification cluster_decision Purity Assessment cluster_purification Purification cluster_final Final Product start Commercial Methyl Piperidine-3-carboxylate Hydrochloride hplc HPLC Analysis start->hplc gcms GC-MS Analysis start->gcms nmr NMR Spectroscopy start->nmr kf Karl Fischer start->kf decision Purity Acceptable? hplc->decision gcms->decision nmr->decision kf->decision recrystallization Recrystallization decision->recrystallization final_product Pure Product for Use decision->final_product Yes chromatography Column Chromatography recrystallization->chromatography If impurities persist final_analysis Final Purity Check recrystallization->final_analysis chromatography->final_analysis final_analysis->decision Re-assess logical_relationship cluster_source Sources of Impurities cluster_types Types of Impurities cluster_impact Impact on Research synthesis Synthesis Process process_related Process-Related (e.g., Starting Materials, By-products) synthesis->process_related residual_solvents Residual Solvents synthesis->residual_solvents storage Storage & Degradation degradation_products Degradation Products (e.g., Hydrolysis) storage->degradation_products side_reactions Side Reactions process_related->side_reactions low_yield Lower Yields process_related->low_yield poor_reproducibility Poor Reproducibility process_related->poor_reproducibility degradation_products->side_reactions degradation_products->low_yield degradation_products->poor_reproducibility residual_solvents->side_reactions residual_solvents->poor_reproducibility

References

Technical Support Center: Optimizing N-substituted Methyl Piperidine-3-carboxylate Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of N-substituted Methyl Piperidine-3-carboxylate Hydrochloride derivatives.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, offering potential causes and actionable solutions.

Issue 1: Low or No Yield of the N-Substituted Product in Alkylation Reactions

  • Question: I am getting a very low yield, or no desired product, during the N-alkylation of methyl piperidine-3-carboxylate with an alkyl halide. What are the possible reasons and how can I improve the yield?

  • Answer: Low yields in N-alkylation reactions of secondary amines like methyl piperidine-3-carboxylate are a common issue. Several factors could be contributing to this problem.

    • Inadequate Base: The reaction generates an acid (HX) as a byproduct, which can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. The choice and amount of base are critical.

      • Solution: Use at least one equivalent of a suitable base to neutralize the acid formed. Common bases for this reaction include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA). For stronger alkylating agents or less reactive amines, a stronger base like sodium hydride (NaH) might be necessary, although it requires anhydrous conditions and careful handling.[1]

    • Solvent Choice: The polarity and nature of the solvent can significantly impact the reaction rate.

      • Solution: Polar aprotic solvents such as acetonitrile (MeCN) or dimethylformamide (DMF) are generally effective for N-alkylation reactions as they can dissolve the reactants and facilitate the SN2 reaction.[1]

    • Reaction Temperature: The reaction may be too slow at room temperature, especially with less reactive alkyl halides.

      • Solution: Gently heating the reaction mixture can increase the reaction rate. A temperature of 70°C can be a good starting point, but this should be optimized for your specific substrates to avoid side reactions.[1]

    • Reactivity of the Alkyl Halide: The nature of the leaving group on the alkyl halide is important.

      • Solution: Alkyl iodides are generally more reactive than alkyl bromides, which are more reactive than alkyl chlorides. If you are using an alkyl chloride and getting low yields, consider converting it to the corresponding bromide or iodide.

Issue 2: Formation of Quaternary Ammonium Salt (Over-alkylation)

  • Question: My final product is contaminated with a significant amount of the quaternary ammonium salt. How can I prevent this over-alkylation?

  • Answer: Over-alkylation is a frequent side reaction because the tertiary amine product is often more nucleophilic than the secondary amine starting material.

    • Stoichiometry Control: Using an excess of the alkylating agent is a common cause of over-alkylation.

      • Solution: Carefully control the stoichiometry. Use a slight excess of the amine (methyl piperidine-3-carboxylate) relative to the alkylating agent. A ratio of 1.1 to 1.2 equivalents of the amine to 1 equivalent of the alkyl halide is a good starting point.

    • Slow Addition of Alkylating Agent: Adding the alkylating agent all at once creates a high local concentration, favoring over-alkylation.

      • Solution: Add the alkylating agent slowly to the reaction mixture, for instance, using a syringe pump over several hours. This maintains a low concentration of the alkylating agent and favors the mono-alkylation product.[1]

Issue 3: Low Yield in Reductive Amination

  • Question: I am attempting a reductive amination between methyl piperidine-3-carboxylate and an aldehyde/ketone, but the yield is poor. What could be the issue?

  • Answer: Reductive amination is a powerful method for N-alkylation, but its success depends on the careful balance of imine formation and reduction.

    • Inefficient Imine Formation: The initial formation of the iminium ion may be slow or unfavorable, especially with sterically hindered ketones.

      • Solution: The reaction is often acid-catalyzed. Adding a catalytic amount of a weak acid like acetic acid can promote imine formation. For difficult substrates, using a Lewis acid such as titanium(IV) isopropoxide (Ti(OiPr)₄) can be effective.[2]

    • Incorrect Reducing Agent: The choice of reducing agent is crucial. A strong reducing agent like sodium borohydride (NaBH₄) can reduce the starting aldehyde or ketone before it forms an imine.

      • Solution: Use a milder reducing agent that selectively reduces the iminium ion in the presence of the carbonyl compound. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are commonly used for this purpose.[2][3][4]

    • pH of the Reaction Medium: The pH needs to be controlled. If the medium is too acidic, the starting amine will be protonated and non-nucleophilic. If it's too basic, imine formation will be slow.

      • Solution: The optimal pH for reductive amination is typically between 4 and 6.

Issue 4: Difficulty in Isolating/Purifying the Hydrochloride Salt

  • Question: After adding HCl to form the hydrochloride salt, my product oils out or is difficult to crystallize. How can I obtain a solid, crystalline product?

  • Answer: The formation of a stable, crystalline hydrochloride salt depends on the purity of the free base, the solvent system, and the method of HCl addition.

    • Purity of the Free Base: Impurities can inhibit crystallization.

      • Solution: Ensure the N-substituted methyl piperidine-3-carboxylate free base is pure before attempting salt formation. Purify the free base by column chromatography if necessary.

    • Solvent Choice: The choice of solvent is critical for crystallization.

      • Solution: Use an anhydrous, non-polar or moderately polar solvent in which the hydrochloride salt is insoluble. Common choices include diethyl ether, methyl tert-butyl ether (MTBE), or a mixture of an alcohol (like isopropanol) and an ether.[3]

    • Method of HCl Addition: The way HCl is introduced can affect crystal formation.

      • Solution: Dissolve the pure free base in a suitable anhydrous solvent and then add a solution of HCl in an organic solvent (e.g., HCl in diethyl ether or HCl in dioxane) dropwise with stirring. Alternatively, bubble anhydrous HCl gas through the solution.

    • Inducing Crystallization: Sometimes crystallization needs to be induced.

      • Solution: If the product oils out, try scratching the inside of the flask with a glass rod at the liquid-air interface. Seeding with a small crystal of the product, if available, can also initiate crystallization. Cooling the solution may also help.

Frequently Asked Questions (FAQs)

Q1: What is the best method for N-alkylation of methyl piperidine-3-carboxylate: direct alkylation or reductive amination?

A1: The choice between direct alkylation with an alkyl halide and reductive amination depends on the desired substituent and the available starting materials.

  • Direct Alkylation is often simpler for introducing simple alkyl groups (methyl, ethyl, benzyl) when the corresponding alkyl halides are readily available. However, it carries a higher risk of over-alkylation.[1]

  • Reductive Amination is generally more versatile and provides better control against over-alkylation. It is the preferred method for introducing more complex alkyl groups derived from aldehydes and ketones.[2][4]

Q2: How can I monitor the progress of my reaction?

A2: Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Use an appropriate solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) to separate the starting material, product, and any byproducts. The disappearance of the starting material and the appearance of a new spot corresponding to the product indicate the reaction's progress. For more quantitative analysis, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.

Q3: What are some common side reactions to be aware of?

A3: Besides over-alkylation, other potential side reactions include:

  • Elimination: With sterically hindered alkyl halides, elimination to form an alkene can compete with substitution. Using a less hindered base and milder reaction conditions can minimize this.

  • Racemization: If the chiral center at the 3-position of the piperidine ring is sensitive to the reaction conditions (e.g., prolonged exposure to strong base), racemization could occur. It is important to use the mildest effective conditions.

Q4: My final hydrochloride salt is hygroscopic. How can I handle and store it?

A4: If the hydrochloride salt is hygroscopic, it should be handled in a dry atmosphere (e.g., in a glove box or under a stream of inert gas). Store the product in a tightly sealed container with a desiccant.

Quantitative Data Summary

Table 1: Typical Reaction Conditions for N-Alkylation of Piperidine Derivatives

ParameterCondition 1Condition 2Condition 3
Starting Amine PiperidinePiperidineSecondary Amine
Alkylating Agent Alkyl Bromide/Iodide (1.1 eq)Alkylating AgentAlkyl Halide (1.1 eq)
Base -K₂CO₃DIPEA (1.5 eq)
Solvent Anhydrous AcetonitrileDry DMFAnhydrous Acetonitrile
Temperature Room TemperatureRoom TemperatureRoom Temperature
Addition Method Slow addition via syringe pumpStirringStirring
Typical Yield Not specifiedNot specified>70%[1]
Reference [1][1][1]

Table 2: Conditions for Reductive Amination

ParameterCondition 1Condition 2
Amine Methyl piperidine-3-carboxylateSecondary Amine
Carbonyl Aldehyde or KetoneAldehyde or Ketone
Reducing Agent NaBH(OAc)₃NaBH₃CN
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Methanol
Additive Catalytic Acetic AcidTi(OiPr)₄ (for difficult substrates)
pH ~4-6~4-6
Temperature Room TemperatureRoom Temperature
Reference [2][3][2]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using an Alkyl Halide

  • To a solution of methyl piperidine-3-carboxylate (1.0 eq) in anhydrous acetonitrile or DMF, add a suitable base (e.g., K₂CO₃, 1.5 eq).

  • Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add the alkyl halide (1.1 eq) to the reaction mixture.

  • Monitor the reaction progress by TLC. If the reaction is slow, gently heat the mixture (e.g., to 50-70°C).

  • Once the reaction is complete, cool the mixture to room temperature and filter off the solid base.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure N-substituted free base.

Protocol 2: General Procedure for Reductive Amination

  • Dissolve methyl piperidine-3-carboxylate (1.0 eq) and the aldehyde or ketone (1.1 eq) in a suitable solvent such as dichloromethane or methanol.

  • Add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add the reducing agent (e.g., NaBH(OAc)₃, 1.5 eq) portion-wise, maintaining the temperature at room temperature.

  • Stir the reaction mixture until the starting materials are consumed, as monitored by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Formation of the Hydrochloride Salt

  • Dissolve the purified N-substituted methyl piperidine-3-carboxylate free base in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether, MTBE, or ethyl acetate).

  • Cool the solution in an ice bath.

  • Slowly add a solution of HCl in an organic solvent (e.g., 2 M HCl in diethyl ether) dropwise with vigorous stirring until the pH is acidic.

  • A precipitate should form. If not, try scratching the flask or adding a seed crystal.

  • Continue stirring in the ice bath for 30 minutes.

  • Collect the solid product by filtration, wash with a small amount of the cold anhydrous solvent, and dry under vacuum.

Visualizations

experimental_workflow General Workflow for N-Alkylation and Salt Formation cluster_synthesis Synthesis cluster_salt_formation Salt Formation start Methyl Piperidine-3-carboxylate + Alkylating Agent reaction N-Alkylation or Reductive Amination start->reaction Base/Solvent or Reducing Agent workup Reaction Workup (Quenching, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification free_base Pure N-Substituted Free Base purification->free_base dissolve Dissolve in Anhydrous Solvent free_base->dissolve add_hcl Add HCl Solution dissolve->add_hcl crystallize Crystallization/ Precipitation add_hcl->crystallize isolate Filter and Dry crystallize->isolate final_product Final Hydrochloride Salt isolate->final_product

Caption: General experimental workflow for synthesis and salt formation.

troubleshooting_low_yield Troubleshooting Low Yield in N-Alkylation start Low Yield of N-Alkylated Product check_base Is the base appropriate and in sufficient quantity? start->check_base check_temp Is the reaction temperature adequate? check_base->check_temp Yes solution_base Use a stronger/more base (e.g., K2CO3, DIPEA) check_base->solution_base No check_solvent Is the solvent suitable? check_temp->check_solvent Yes solution_temp Increase reaction temperature (e.g., 50-70°C) check_temp->solution_temp No check_halide Is the alkyl halide reactive enough? check_solvent->check_halide Yes solution_solvent Switch to a polar aprotic solvent (e.g., DMF, MeCN) check_solvent->solution_solvent No solution_halide Use a more reactive halide (I > Br > Cl) check_halide->solution_halide No

Caption: Decision tree for troubleshooting low reaction yields.

References

Technical Support Center: N-Alkylation of Methyl Piperidine-3-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering issues with the N-alkylation of methyl piperidine-3-carboxylate hydrochloride.

Frequently Asked Questions (FAQs)

Q1: Why is my N-alkylation reaction failing to proceed? I've mixed the this compound with my alkyl halide, but I only recover starting material.

A1: The primary issue is likely the acidic nature of your starting material. The piperidine nitrogen in this compound is protonated, forming an ammonium salt. In this state, the nitrogen's lone pair is unavailable for nucleophilic attack on the alkyl halide. To initiate the reaction, you must add at least one equivalent of a base to deprotonate the piperidine nitrogen and generate the free secondary amine. For the reaction to proceed to completion, a second equivalent of base is often required to neutralize the acid (H-X) generated during the alkylation.[1]

Q2: I'm observing a significant amount of a higher molecular weight byproduct that is highly polar. What is it and how can I avoid it?

A2: This is a classic case of over-alkylation, leading to the formation of a quaternary ammonium salt.[2][3] The N-alkylated tertiary amine product is often more nucleophilic than the starting secondary amine, causing it to react further with the alkyl halide.[4] To minimize this side reaction, you can:

  • Use the piperidine starting material in slight excess relative to the alkylating agent.[1]

  • Add the alkylating agent slowly or via a syringe pump to maintain a low concentration of it in the reaction mixture.[1]

  • Avoid excessively high temperatures, which can accelerate the rate of the second alkylation.

Q3: My reaction is very slow and gives a low yield, even with a base. How can I improve the conversion?

A3: Several factors could be contributing to a sluggish reaction:

  • Base Strength: The base you are using (e.g., NaHCO₃) may not be strong enough. Consider using a stronger base like potassium carbonate (K₂CO₃), sodium hydride (NaH), or a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA).[1]

  • Leaving Group: The reactivity of alkyl halides follows the trend I > Br > Cl. If you are using an alkyl chloride, switching to an alkyl bromide or iodide will significantly increase the reaction rate.[5]

  • Solvent: Polar aprotic solvents like DMF or acetonitrile are generally effective for this type of reaction.[1][6] Ensure the solvent is anhydrous, as water can interfere with the reaction.

  • Temperature: Gently heating the reaction mixture (e.g., to 50-70°C) can improve the rate, but be mindful that this can also increase the rate of side reactions like over-alkylation.[7]

Q4: Besides over-alkylation, what other side reactions should I be aware of?

A4: Two other potential side reactions are:

  • Elimination: If your alkyl halide has β-hydrogens and you are using a strong, sterically hindered base, an E2 elimination reaction can occur, producing an alkene instead of the desired N-alkylated product.[5]

  • Ester Hydrolysis: If the reaction or workup conditions are strongly basic or acidic, the methyl ester group can be hydrolyzed to a carboxylic acid. This is more common if the reaction is heated for an extended period in the presence of a strong base like NaOH or KOH.

Q5: Is there an alternative method to direct alkylation that offers better selectivity?

A5: Yes, reductive amination is an excellent alternative that avoids the issue of over-alkylation.[7] This two-step, one-pot process involves first reacting the secondary amine with an aldehyde or ketone to form an iminium intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STABH). This method is highly selective for mono-alkylation.

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
No Reaction Starting material is the hydrochloride salt (protonated nitrogen).Add at least 2 equivalents of a suitable base (e.g., K₂CO₃, DIPEA) to free the amine and scavenge the acid produced.
Low reactivity of the alkylating agent.Switch from an alkyl chloride to a bromide or iodide.
Formation of Quaternary Salt The product (tertiary amine) is more nucleophilic than the starting material.Use a slight excess (1.1 eq) of the piperidine. Add the alkyl halide (1.0 eq) slowly to the reaction mixture.[1]
Reaction temperature is too high.Run the reaction at room temperature or with only gentle heating.
Low Yield / Incomplete Reaction Insufficiently strong base.Use a stronger base such as K₂CO₃ or NaH.[1]
Suboptimal solvent.Use a polar aprotic solvent like anhydrous DMF or acetonitrile.[6]
Reaction time is too short or temperature too low.Monitor the reaction by TLC or LC-MS and allow it to run to completion. Gentle heating may be required.[7]
Formation of Alkene Byproduct Elimination (E2) side reaction.Use a less sterically hindered base. Use an alkylating agent less prone to elimination.
Product is Carboxylic Acid Hydrolysis of the methyl ester.Avoid using strong aqueous bases (NaOH, KOH) during the reaction or workup. Use milder bases like K₂CO₃ or NaHCO₃ for the workup.[8]

Visualized Reaction Pathways and Workflows

The following diagrams illustrate the chemical transformations and a logical troubleshooting workflow.

ReactionPathways cluster_main Desired N-Alkylation Reaction cluster_side Common Side Reactions reactant reactant product product side_product side_product reagent reagent A Methyl Piperidine-3-carboxylate (as HCl salt) B Free Secondary Amine A->B Base (≥1 eq) C N-Alkylated Product (Tertiary Amine) B->C + Alkyl Halide (R-X) - H-X E Alkene (Elimination) B->E + Alkyl Halide (R-X) - H-X, - Piperidine D Quaternary Ammonium Salt (Over-alkylation) C->D + Alkyl Halide (R-X)

Caption: Desired reaction pathway versus common side reactions.

TroubleshootingWorkflow start_node start_node decision_node decision_node process_node process_node end_node end_node problem_node problem_node start Reaction Start check_conversion Any Product Formed? start->check_conversion check_base Did you add ≥ 2 eq. of base? check_conversion->check_base No check_purity Is the main product the desired one? check_conversion->check_purity Yes add_base Add a strong base (e.g., K2CO3, DIPEA) check_base->add_base No solve_low_yield Increase temperature. Use more reactive R-X (I > Br). Use anhydrous polar aprotic solvent. check_base->solve_low_yield Yes add_base->start overalkylation Problem: Over-alkylation check_purity->overalkylation No, major impurity is high MWt success Success! check_purity->success Yes solve_overalkylation Slowly add alkyl halide. Use 1.1 eq piperidine. overalkylation->solve_overalkylation solve_overalkylation->start low_yield Problem: Low Yield solve_low_yield->start

Caption: A logical workflow for troubleshooting common issues.

Experimental Protocols

Protocol 1: Direct N-Alkylation with an Alkyl Halide

This protocol describes a general procedure for the N-alkylation of this compound using potassium carbonate as the base.

Materials:

  • This compound (1.0 eq)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.0 - 1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Add anhydrous DMF to the flask to create a suspension (approx. 0.2 M concentration).

  • Begin stirring the mixture at room temperature.

  • Slowly add the alkyl halide (1.0-1.1 eq) dropwise to the stirring suspension.

  • Continue to stir the reaction at room temperature for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS. If the reaction is slow, it can be gently heated to 50°C.[7]

  • Upon completion, dilute the reaction mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure N-alkylated product.

Protocol 2: N-Alkylation via Reductive Amination

This protocol is an alternative method that minimizes over-alkylation and is suitable for reacting the piperidine with aldehydes or ketones.[7]

Materials:

  • This compound (1.0 eq)

  • Triethylamine (TEA) or DIPEA (1.1 eq)

  • Aldehyde or Ketone (1.1 eq)

  • Sodium triacetoxyborohydride (STABH) (1.5 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Suspend this compound (1.0 eq) in dichloromethane (DCM). Add triethylamine (1.1 eq) and stir for 15-20 minutes to generate the free amine in situ.

  • To this mixture, add the aldehyde or ketone (1.1 eq).

  • Stir the reaction for 30-60 minutes at room temperature to allow for the formation of the iminium intermediate.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Note: The reaction may bubble slightly.

  • Continue stirring at room temperature for 4-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench it by slowly adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography to yield the desired N-alkylated product.

References

Technical Support Center: Recrystallization of Methyl Piperidine-3-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the recrystallization of Methyl Piperidine-3-carboxylate Hydrochloride. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to overcome common challenges and achieve high-purity crystalline product.

Troubleshooting Guide

This guide addresses specific issues that may arise during the recrystallization of this compound.

Problem Potential Cause Solution
Failure to Dissolve Insufficient solvent volume.Add a small amount of additional hot solvent until the solid dissolves completely.[1][2]
Incorrect solvent choice.The solvent may not be polar enough to dissolve the hydrochloride salt. Refer to the solvent selection guide and consider more polar solvents like alcohols.
Oiling Out The compound's melting point is lower than the solvent's boiling point.[3]Lower the temperature of the solution before cooling. Add a small amount of a "good" solvent to the oil to try and induce crystallization. Consider using a lower-boiling point solvent system.
Solution is supersaturated.Add a very small amount of hot solvent to dissolve the oil, then allow it to cool more slowly.
High impurity level.Consider a pre-purification step like a silica plug filtration if the crude material is heavily contaminated.
No Crystal Formation Solution is not saturated (too much solvent used).[3]Boil off some of the solvent to concentrate the solution, then allow it to cool again.[4]
Supersaturation.Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal.[4][5]
Cooling too rapidly.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulate the flask to slow down the cooling process.[1]
Low Crystal Yield Too much solvent was used, leaving a significant amount of product in the mother liquor.[5]Use the minimum amount of hot solvent necessary for dissolution.[1] To check for product in the mother liquor, evaporate a small sample to see if a solid residue remains. If so, concentrate the mother liquor and cool to recover more crystals.
Premature crystallization during hot filtration.Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.
Washing with a solvent in which the product is too soluble.Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[5]
Discolored Crystals Colored impurities present in the crude material.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[1]
Oxidation of the piperidine derivative.While less common for the hydrochloride salt, ensure the recrystallization is performed in a clean environment and consider flushing the flask with an inert gas if sensitivity is suspected.

Frequently Asked Questions (FAQs)

Q1: What is the best single solvent for recrystallizing this compound?

A1: Alcohols such as ethanol, methanol, or isopropanol are generally good starting points for recrystallizing piperidine hydrochloride salts due to their polarity.[1][6] The ideal solvent will dissolve the compound when hot but have low solubility when cold. Small-scale solubility tests are recommended to determine the optimal solvent.

Q2: My compound is soluble in my chosen solvent at room temperature. Can I still use it for recrystallization?

A2: A single-solvent recrystallization is not ideal if the compound is highly soluble at room temperature, as this will lead to poor recovery. In this case, a solvent/anti-solvent system is recommended.[1]

Q3: How does a solvent/anti-solvent recrystallization work?

A3: In this technique, you dissolve the compound in a "good" solvent in which it is very soluble. Then, a "poor" or "anti-solvent" (in which the compound is insoluble but is miscible with the "good" solvent) is slowly added until the solution becomes slightly cloudy (turbid).[6] This indicates the point of saturation, and upon gentle warming to redissolve and slow cooling, crystals should form.

Q4: I see an oil forming instead of crystals. What should I do?

A4: "Oiling out" can occur when the compound melts in the hot solvent or when the solution is too concentrated.[1] Try adding a small amount of additional hot solvent to dissolve the oil and then cool the solution more slowly. Using a slightly different solvent system with a lower boiling point may also help.

Q5: How can I improve the purity of my final product?

A5: To maximize purity, ensure slow crystal growth, as rapid formation can trap impurities within the crystal lattice.[4] Washing the filtered crystals with a small amount of ice-cold solvent is also crucial to remove any residual impurities from the surface.[5] If colored impurities are present, using activated charcoal during the process can be effective.[1]

Experimental Protocols

Solvent Selection Protocol
  • Place approximately 10-20 mg of crude this compound into several small test tubes.

  • To each tube, add a different potential solvent (e.g., ethanol, isopropanol, acetonitrile) dropwise at room temperature, observing the solubility.

  • A promising solvent will show poor solubility at room temperature.

  • Gently heat the tubes with the undissolved solid. A good solvent will completely dissolve the compound upon heating.

  • Allow the clear, hot solutions to cool to room temperature, and then place them in an ice bath. The formation of a significant amount of crystals indicates a suitable solvent.[1][6]

Single-Solvent Recrystallization Protocol
  • Place the crude this compound in an appropriately sized Erlenmeyer flask.

  • Add a minimal amount of the chosen hot recrystallization solvent to just dissolve the solid completely.[1]

  • If necessary, perform a hot filtration to remove any insoluble impurities.

  • Cover the flask and allow the solution to cool slowly to room temperature.

  • Once crystal formation has started, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the purified crystals under vacuum.

Solvent/Anti-Solvent Recrystallization Protocol
  • Dissolve the crude product in a minimum amount of a "good" solvent (a solvent in which it is highly soluble).

  • While stirring, slowly add a "poor" anti-solvent (a solvent in which the product is insoluble but is miscible with the "good" solvent) dropwise until the solution becomes persistently cloudy.[6]

  • Gently warm the solution until it becomes clear again.

  • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to promote crystallization.

  • Collect and dry the crystals as described in the single-solvent protocol.

Data Presentation

Qualitative Solubility of Piperidine Hydrochloride Salts in Common Solvents

Solvent ClassExamplesExpected Solubility of Methyl Piperidine-3-carboxylate HClSuitability for Recrystallization
Polar Protic Water, Methanol, EthanolHighPotentially a "good" solvent in a solvent/anti-solvent system, or a single solvent if solubility decreases significantly upon cooling.
Polar Aprotic Acetonitrile, AcetoneModerate to LowGood candidate for a single recrystallization solvent.
Non-polar Hexane, TolueneVery Low / InsolubleLikely a good "anti-solvent" in a solvent/anti-solvent system.

Visualizations

Recrystallization_Troubleshooting_Workflow start Start Recrystallization dissolve Dissolve Crude Product in Minimum Hot Solvent start->dissolve check_dissolution Does it Dissolve? dissolve->check_dissolution add_solvent Add More Hot Solvent check_dissolution->add_solvent No cool_solution Cool Solution Slowly check_dissolution->cool_solution Yes add_solvent->dissolve oiling_out Oiling Out? cool_solution->oiling_out check_crystals Crystals Form? induce_crystallization Induce Crystallization (Scratch/Seed) check_crystals->induce_crystallization No filter_wash Filter and Wash Crystals check_crystals->filter_wash Yes induce_crystallization->check_crystals re_evaluate Re-evaluate Solvent System induce_crystallization->re_evaluate If still no crystals oiling_out->check_crystals No reheat_add_solvent Reheat, Add More 'Good' Solvent, Cool Slower oiling_out->reheat_add_solvent Yes reheat_add_solvent->cool_solution end Dry Pure Crystals filter_wash->end

Caption: Troubleshooting workflow for the recrystallization of this compound.

Caption: Logical workflow for the purification of this compound via recrystallization.

References

Analytical methods for monitoring the progress of reactions involving Methyl Piperidine-3-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An overview of analytical methods for monitoring reactions involving Methyl Piperidine-3-carboxylate Hydrochloride, presented as a technical support center with troubleshooting guides and FAQs for researchers, scientists, and drug development professionals.

Technical Support Center: Reaction Monitoring for this compound

This guide provides technical support for monitoring the progress of chemical reactions involving this compound. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols for common analytical techniques.

General Experimental Workflow

The following diagram illustrates a general workflow for monitoring a chemical reaction, from sample acquisition to data analysis.

Reaction_Monitoring_Workflow A Start Reaction B Withdraw Aliquot at Time (t) A->B C Quench Reaction (if necessary) B->C D Prepare Sample for Analysis (e.g., dilute, filter, derivatize) C->D E Select Analytical Method (HPLC, GC, NMR, TLC) D->E F Acquire Data E->F G Process and Analyze Data (e.g., peak integration, concentration calculation) F->G H Compare with t=0 and Standards G->H I Determine Reaction Progress (% Conversion, Yield) H->I J Reaction Complete? I->J K Continue Monitoring J->K No L Proceed to Work-up J->L Yes K->B

Caption: General workflow for monitoring chemical reaction progress.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for monitoring reactions of polar, non-volatile compounds like this compound.

FAQs and Troubleshooting Guide

Q1: Why am I seeing a split or broad peak for my amine hydrochloride compound?

  • Cause: This is a common issue with amine hydrochlorides. It can be caused by on-column pH effects where the analyte itself alters the mobile phase pH as it passes through the column, leading to partial ionization.[1] It can also result from a void at the column head or a clogged inlet frit.[1]

  • Solution:

    • Use a Buffered Mobile Phase: Ensure your mobile phase has sufficient buffer capacity to maintain a consistent pH. Try increasing the buffer concentration.[1]

    • Adjust pH: Adjust the mobile phase pH to fully ionize or neutralize the analyte.

    • Check Column Health: Inject a different, well-behaved compound to see if the problem persists. If it does, the column may be damaged.[1]

    • Sample Solvent: Dissolve and inject your sample in the mobile phase whenever possible to avoid solvent mismatch effects.[2]

Q2: My peak retention time is shifting between injections. What's wrong?

  • Cause: Retention time drift can be due to inconsistent mobile phase composition, column degradation, or fluctuating flow rates, which may indicate pump issues.[3]

  • Solution:

    • Mobile Phase: Ensure the mobile phase is prepared consistently and is well-degassed to prevent air bubbles in the pump.[3]

    • Column Equilibration: Allow the column to equilibrate fully with the mobile phase before starting a sequence.[3]

    • Pump Maintenance: Check the HPLC pump for leaks and ensure it delivers a stable flow rate.[3]

Q3: I'm observing significant peak tailing. How can I fix this?

  • Cause: Peak tailing often results from secondary interactions between the analyte and the stationary phase (e.g., interaction of the amine with acidic silanol groups) or column overload.[4][5]

  • Solution:

    • Mobile Phase Modifier: Add a competitor amine, like triethylamine (TEA), to the mobile phase to block active silanol sites.

    • Use a Deactivated Column: Employ a column with end-capping or a base-deactivated stationary phase designed for basic compounds.[6]

    • Reduce Sample Load: Lower the injection volume or sample concentration to avoid overloading the column.[7]

HPLC_Troubleshooting_Peak_Shape Start Poor Peak Shape Observed (Tailing, Fronting, Splitting) CheckColumn Is the column old or damaged? Start->CheckColumn CheckMobilePhase Is the mobile phase buffered correctly? Is pH appropriate? Start->CheckMobilePhase CheckOverload Is the sample concentration too high? Start->CheckOverload ReplaceColumn Action: Replace Column CheckColumn->ReplaceColumn Yes AdjustMobilePhase Action: Increase buffer strength or add a modifier (e.g., TEA) CheckMobilePhase->AdjustMobilePhase No DiluteSample Action: Reduce injection volume or dilute the sample CheckOverload->DiluteSample Yes Result Improved Peak Shape ReplaceColumn->Result AdjustMobilePhase->Result DiluteSample->Result

Caption: Troubleshooting flowchart for common HPLC peak shape issues.

Quantitative Data: HPLC Method Parameters

This table provides a starting point for method development. Parameters should be optimized for specific reaction mixtures.

ParameterRecommended Setting
Column C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm) or specialized base-deactivated column (e.g., Newcrom R1)[8]
Mobile Phase Acetonitrile and Water with a buffer (e.g., 0.1% Formic Acid or Phosphoric Acid)[8]
Gradient Start with a low percentage of organic solvent and ramp up (e.g., 5% to 95% Acetonitrile over 15 min)
Flow Rate 1.0 mL/min
Column Temp. 25-40 °C
Detector UV (e.g., 210 nm) or Mass Spectrometry (MS)
Injection Vol. 5-20 µL
Experimental Protocol: HPLC
  • Mobile Phase Preparation: Prepare the aqueous and organic mobile phases. For example, Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Degas both solvents thoroughly.[4]

  • Sample Preparation: Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture. Quench the reaction if necessary (e.g., by adding to a cold solvent). Dilute the aliquot with the initial mobile phase composition (e.g., 1:1000 dilution in 95:5 Water:Acetonitrile). Filter the sample through a 0.45 µm syringe filter before injection.

  • System Setup: Equilibrate the HPLC column with the initial mobile phase conditions for at least 15-20 minutes or until a stable baseline is achieved.[3]

  • Injection and Data Acquisition: Inject the prepared sample and run the gradient method.

  • Analysis: Integrate the peak areas for the starting material, product, and any intermediates. Calculate the percent conversion by comparing the relative peak areas over time.

Gas Chromatography (GC)

GC is suitable for analyzing piperidine derivatives, especially if they are derivatized to increase volatility and reduce polarity. The hydrochloride salt itself is not suitable for direct GC analysis and must be neutralized first.

FAQs and Troubleshooting Guide

Q1: My compound is not eluting or the peak is very broad/tailing.

  • Cause: Methyl Piperidine-3-carboxylate is a polar compound containing a secondary amine. Polar compounds can interact strongly with active sites (silanol groups) in the GC inlet liner or column, causing poor peak shape or irreversible adsorption.[6][7]

  • Solution:

    • Derivatization: Convert the amine to a less polar derivative (e.g., by silylation with BSTFA or acylation) to improve volatility and peak shape.

    • Use a Deactivated Liner: Ensure you are using a high-quality, deactivated glass wool liner in the injector.[5]

    • Column Choice: Use a column designed for polar or basic compounds. A wax column or a low-bleed 5% phenyl-methylpolysiloxane column is often a good choice.

    • Inlet Maintenance: The inlet is a common source of activity. Clean or replace the inlet liner and seals regularly.[9]

Q2: I'm seeing extra peaks in my chromatogram that are not in my sample.

  • Cause: Ghost peaks can arise from septum bleed, contamination in the carrier gas or inlet, or carryover from a previous injection.[5] Thermally labile compounds may also decompose in a hot injector, creating degradation peaks.[9]

  • Solution:

    • Bake Out: Bake out the column at its maximum recommended temperature to remove contaminants.

    • Check Gas Purity: Use high-purity carrier gas with moisture and oxygen traps.

    • Lower Inlet Temperature: If the compound is thermally sensitive, try lowering the injector temperature.[7]

    • Run a Blank: Inject a solvent blank to confirm the source of contamination.

Quantitative Data: GC Method Parameters
ParameterRecommended Setting
Column 5% Phenyl-methylpolysiloxane (e.g., HP-5, 30 m x 0.25 mm x 0.25 µm) or a Wax column
Sample Prep Neutralize HCl salt (e.g., with NaHCO3), extract into an organic solvent, and derivatize if necessary
Inlet Temp. 250 °C (or lower if degradation occurs)
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Carrier Gas Helium or Hydrogen, constant flow (~1 mL/min)
Detector Flame Ionization Detector (FID) or Mass Spectrometry (MS)
Injection 1 µL, Split (e.g., 50:1)
Experimental Protocol: GC
  • Sample Preparation: Withdraw an aliquot from the reaction. Add it to a vial containing saturated sodium bicarbonate solution and an organic solvent (e.g., ethyl acetate). Vortex well.

  • Extraction: Allow the layers to separate and transfer the organic layer to a new vial. Dry it over anhydrous sodium sulfate.

  • (Optional) Derivatization: If needed, add a derivatizing agent (e.g., BSTFA) and heat gently according to the agent's protocol to form the trimethylsilyl derivative.

  • Injection: Inject the prepared organic sample into the GC.

  • Analysis: Monitor the disappearance of the starting material peak and the appearance of the product peak. Use an internal standard for accurate quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural confirmation and reaction monitoring, providing quantitative information without the need for chromatographic separation.[10]

FAQs and Troubleshooting Guide

Q1: Why do my NMR signals for the piperidine ring protons look broad or doubled?

  • Cause: The piperidine ring exists in a dynamic equilibrium between two chair conformations. If the rate of this ring-flipping is on the same timescale as the NMR experiment, it can lead to broad peaks.[11] Additionally, rotamers around amide bonds (if the piperidine is N-acylated) can cause signal doubling.[11][12]

  • Solution:

    • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can resolve this. At low temperatures, the interconversion slows, and you may see sharp signals for both individual conformers. At high temperatures, the interconversion becomes rapid, and you will see sharp, averaged signals.[12]

Q2: How can I get quantitative data from my reaction monitoring NMR?

  • Cause: For accurate quantification, you need to ensure full relaxation of the nuclei between pulses.

  • Solution:

    • Use a Long Relaxation Delay (d1): Set a long relaxation delay (d1), typically 5 times the longest T1 relaxation time of the protons you are integrating.

    • Use an Internal Standard: Add a known amount of an unreactive internal standard with a simple, well-resolved signal (e.g., 1,3,5-trimethoxybenzene) to the reaction mixture or the NMR tube. The concentration of your analyte can be calculated relative to the integral of the standard.

Quantitative Data: 1H NMR
CompoundCharacteristic Chemical Shifts (δ, ppm) in CDCl3
Methyl Piperidine-3-carboxylate ~3.7 (s, 3H, -OCH3), ~2.5-3.2 (m, piperidine protons), ~1.5-2.0 (m, piperidine protons)
N-Alkylated Product (Example) Shifts of piperidine protons will change upon N-substitution. New signals corresponding to the alkyl group will appear (e.g., benzylic protons ~3.5-4.0 ppm).

Note: Exact shifts are dependent on the solvent and the specific structure of reactants and products.

Experimental Protocol: NMR
  • Sample Preparation: Withdraw an aliquot from the reaction. Remove the reaction solvent under reduced pressure.

  • Dissolution: Dissolve the residue in a known volume of a deuterated solvent (e.g., CDCl3 or DMSO-d6) that contains an internal standard.

  • Data Acquisition: Acquire a quantitative 1H NMR spectrum, ensuring a sufficient relaxation delay.

  • Analysis: Identify a unique, well-resolved peak for the starting material and the product. Compare the integral of the product peak to the integral of the starting material peak to determine the conversion ratio.

Thin-Layer Chromatography (TLC)

TLC is a quick, qualitative method to get an initial assessment of reaction progress. It is excellent for identifying the presence of starting material and the formation of new products.[13]

FAQs and Troubleshooting Guide

Q1: My spots are streaking up the plate.

  • Cause: This is often due to the sample being too concentrated or the compound being very polar and interacting too strongly with the silica plate.

  • Solution:

    • Dilute the Sample: Dilute your reaction aliquot before spotting it on the plate.

    • Modify the Mobile Phase: Add a small amount of a more polar solvent (e.g., methanol) or a base (e.g., triethylamine) to the eluent to reduce interactions with the silica.

Q2: My spots are not moving from the baseline (Rf = 0).

  • Cause: The mobile phase is not polar enough to move the polar analyte up the plate.[13]

  • Solution: Increase the polarity of the mobile phase. For example, if you are using 90:10 Hexane:Ethyl Acetate, try changing to 70:30 or adding a small percentage of methanol.

Quantitative Data: TLC Systems
ParameterRecommended Setting
Stationary Phase Silica Gel 60 F254 plates[13]
Mobile Phase (Eluent) Dichloromethane/Methanol (e.g., 95:5) or Ethyl Acetate/Hexane/Triethylamine (e.g., 50:50:1)
Visualization UV light (if applicable), or a chemical stain such as Potassium Permanganate or Ninhydrin (for amines)
Experimental Protocol: TLC
  • Plate Preparation: Draw a light pencil line about 1 cm from the bottom of a TLC plate.

  • Spotting: Use a capillary tube to spot a small amount of the initial reaction mixture (t=0) and the current reaction mixture side-by-side on the pencil line.

  • Development: Place the plate in a sealed chamber containing the chosen eluent. Ensure the solvent level is below the pencil line. Allow the solvent to travel up the plate by capillary action.[13]

  • Visualization: Remove the plate when the solvent front is near the top. Mark the solvent front with a pencil. Visualize the spots under a UV lamp or by dipping the plate in a staining solution and gently heating.

  • Analysis: The disappearance of the starting material spot and the appearance of a new product spot indicates the reaction is progressing.

References

Validation & Comparative

A Comparative Analysis for Researchers: Methyl Piperidine-3-carboxylate Hydrochloride vs. Ethyl Nipecotate

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of neuroscience research and drug development, particularly in the modulation of GABAergic neurotransmission, nipecotic acid and its derivatives are of significant interest. This guide provides a comparative analysis of two such derivatives: Methyl Piperidine-3-carboxylate Hydrochloride and ethyl nipecotate. Both are esters of nipecotic acid, a known inhibitor of gamma-aminobutyric acid (GABA) uptake, and are valuable precursors in the synthesis of more complex neurologically active compounds.

Chemical and Physical Properties

A fundamental comparison begins with the intrinsic chemical and physical properties of each compound. These characteristics influence their solubility, stability, and suitability for various experimental and synthetic applications.

PropertyThis compoundEthyl NipecotateKey Differences & Implications
Molecular Formula C₇H₁₄ClNO₂C₈H₁₅NO₂The hydrochloride salt form of the methyl ester increases its polarity and water solubility compared to the free base form of the ethyl ester.
Molecular Weight 179.64 g/mol 157.21 g/mol The higher molecular weight of the hydrochloride salt is a consideration for molar concentration calculations.
Form SolidLiquidThe physical state at room temperature impacts handling, storage, and formulation procedures.
Boiling Point Not readily available102-104 °C at 7 mmHgThe liquid nature of ethyl nipecotate allows for purification by distillation.
Solubility Expected to be soluble in water and polar organic solvents.Soluble in common organic solvents.The choice of solvent for reactions and biological assays will differ.
Stability Generally stable as a solid hydrochloride salt.Stable under standard conditions.The hydrochloride salt may offer enhanced stability for long-term storage.

Performance as GABA Transporter Inhibitors

Both this compound and ethyl nipecotate are derivatives of nipecotic acid, which is a well-characterized inhibitor of GABA transporters (GATs). These transporters are crucial for clearing GABA from the synaptic cleft, thereby terminating its inhibitory signal. Esters of nipecotic acid are often employed as prodrugs to enhance blood-brain barrier penetration.

While ethyl nipecotate is frequently cited in the literature as a GABA reuptake inhibitor, specific quantitative data on its inhibitory potency (e.g., IC₅₀ values) against various GAT subtypes is not consistently reported in readily accessible sources. For this compound, there is a notable lack of publicly available data on its direct inhibitory activity on GABA transporters.

To provide a framework for evaluating these compounds, a standard experimental protocol for a GABA transporter inhibition assay is detailed below.

Experimental Protocol: In Vitro GABA Transporter Inhibition Assay

This protocol outlines a typical cell-based assay to determine the inhibitory potency of compounds on specific GABA transporter subtypes.

Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of test compounds against specific human GABA transporter subtypes (hGAT-1, hGAT-2, hGAT-3, etc.) expressed in a suitable cell line (e.g., HEK293).

Materials:

  • HEK293 cells stably transfected with the desired human GABA transporter subtype.

  • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).

  • [³H]-GABA (radiolabeled GABA).

  • Test compounds (this compound and ethyl nipecotate) dissolved in an appropriate solvent (e.g., water or DMSO).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Cell Culture: Culture the stably transfected HEK293 cells in appropriate flasks until they reach 80-90% confluency.

  • Plating: Seed the cells into 24- or 96-well plates and allow them to adhere and grow for 24-48 hours.

  • Assay Preparation:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • Prepare a solution of [³H]-GABA in the assay buffer at a concentration near its Kₘ for the specific transporter.

  • Inhibition Assay:

    • Wash the cells with pre-warmed assay buffer.

    • Add the different concentrations of the test compounds to the wells and pre-incubate for a defined period (e.g., 10-20 minutes) at room temperature or 37°C.

    • Initiate the uptake by adding the [³H]-GABA solution to each well.

    • Incubate for a short, defined period (e.g., 1-10 minutes) during which uptake is linear.

    • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Quantification:

    • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS).

    • Transfer the lysate to scintillation vials.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a saturating concentration of a known potent inhibitor, like tiagabine).

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Calculate the IC₅₀ value using a non-linear regression analysis.

Synthesis and Scalability

The synthetic routes to this compound and ethyl nipecotate are crucial for their availability and cost-effectiveness in research and development.

Ethyl Nipecotate: The synthesis of ethyl nipecotate often starts from commercially available nipecotic acid or its derivatives. One common method involves the Fischer esterification of nipecotic acid with ethanol in the presence of an acid catalyst. The racemic mixture can then be resolved to obtain the desired enantiomer, for example, through diastereomeric salt formation with a chiral acid. A reported synthesis of (S)-ethyl-1-(2-thiopheneacetyl)-3-piperidinecarboxylate describes a resolution of racemic ethyl nipecotate using dibenzoyl-L-tartaric acid, achieving a 34% overall yield for the final product, not including an enantiomer recycle step.

Logical Workflow for Compound Selection

The choice between this compound and ethyl nipecotate depends on the specific research goals. The following diagram illustrates a logical workflow for this decision-making process.

Compound Selection Workflow Start Define Research Objective Solubility Aqueous Solubility Required? Start->Solubility MethylEster Select Methyl Piperidine-3-carboxylate Hydrochloride Solubility->MethylEster Yes FreeBase Free Base Form Preferred? Solubility->FreeBase No BiologicalAssay Biological Screening (in vitro/in vivo) MethylEster->BiologicalAssay Synthesis Further Chemical Synthesis MethylEster->Synthesis EthylEster Select Ethyl Nipecotate EthylEster->BiologicalAssay EthylEster->Synthesis FreeBase->EthylEster Yes Handling Ease of Handling (Solid vs. Liquid) FreeBase->Handling No Handling->MethylEster Solid Preferred Handling->EthylEster Liquid Preferred

Workflow for selecting between the methyl and ethyl esters.

GABAergic Signaling Pathway

Both compounds, as derivatives of the GABA uptake inhibitor nipecotic acid, are expected to modulate the GABAergic signaling pathway. By inhibiting GABA transporters (GATs) on presynaptic neurons and surrounding glial cells, they would increase the concentration and duration of GABA in the synaptic cleft. This leads to enhanced activation of postsynaptic GABA receptors (GABA-A and GABA-B), resulting in increased neuronal inhibition.

GABAergic Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell Glutamate Glutamate GAD GAD Glutamate->GAD GABA_pre GABA GAD->GABA_pre Vesicle Synaptic Vesicle GABA_pre->Vesicle GABA_synapse GABA Vesicle->GABA_synapse Release GAT1 GAT-1 GABA_synapse->GAT1 Reuptake GABA_A GABA-A Receptor GABA_synapse->GABA_A GABA_B GABA-B Receptor GABA_synapse->GABA_B GAT3 GAT-3 GABA_synapse->GAT3 Reuptake Inhibition Neuronal Inhibition GABA_A->Inhibition GABA_B->Inhibition Inhibitor Nipecotic Acid Esters (Methyl or Ethyl) Inhibitor->GAT1 Inhibition Inhibitor->GAT3 Inhibition

Modulation of GABAergic signaling by nipecotic acid esters.

Conclusion

Both this compound and ethyl nipecotate serve as valuable chemical entities for research into GABAergic neurotransmission. The choice between them is dictated by the specific requirements of the study. This compound, as a solid salt, offers potential advantages in handling and aqueous solubility. Ethyl nipecotate, a liquid, is more established in the literature as a GABA uptake inhibitor and may be preferred for direct biological studies where its physical form and established, albeit not always quantified, activity are suitable.

A significant gap in the current literature is the absence of direct, comparative studies on the biological activity and pharmacokinetic profiles of these two specific esters. Future research directly comparing their potency at different GABA transporter subtypes, as well as their metabolic stability and brain penetration, would be highly beneficial for the neuroscience and drug discovery communities. Researchers are encouraged to perform head-to-head comparisons using standardized assays to build a more complete understanding of their relative merits.

A Comparative Guide to the Biological Activity of (R)- vs. (S)-Methyl Piperidine-3-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl Piperidine-3-carboxylate Hydrochloride, a derivative of nipecotic acid, is a chiral molecule existing as (R) and (S) enantiomers. In drug discovery and development, the stereochemistry of a molecule is a critical determinant of its pharmacological and toxicological properties. Enantiomers of the same compound can exhibit significantly different biological activities, from varying potencies at the same target to engaging different biological pathways altogether. This guide provides a comparative overview of the anticipated biological activities of (R)- and (S)-Methyl Piperidine-3-carboxylate Hydrochloride, drawing upon data from the parent compound, nipecotic acid, and its derivatives to highlight the pivotal role of stereochemistry. While direct comparative studies on the methyl ester enantiomers are not extensively available in the public domain, the wealth of research on nipecotic acid derivatives provides a strong foundation for understanding their potential biological profiles.

The primary biological target for nipecotic acid and its analogues is the GABA transporter (GAT), which plays a crucial role in regulating the concentration of the neurotransmitter γ-aminobutyric acid (GABA) in the synaptic cleft. Inhibition of GATs prolongs the action of GABA, leading to an overall inhibitory effect in the central nervous system. Consequently, GAT inhibitors are of significant interest for the development of treatments for neurological disorders such as epilepsy and anxiety.

Quantitative Data on the Biological Activity of Nipecotic Acid Derivatives

To illustrate the profound impact of stereochemistry on biological activity, the following table summarizes the inhibitory potencies (IC50) of the enantiomers of nipecotic acid and a selection of its derivatives against GABA transporters. It is important to note that while (RS)-piperidine-3-carboxylic acid (dl-nipecotic acid) is a known potent inhibitor of GABA uptake, the specific activity of its methyl ester enantiomers is not as well-documented in publicly available literature. The data presented here for related compounds strongly suggests that the (R) and (S) forms of this compound would also exhibit distinct biological activities.

CompoundEnantiomerTargetIC50 (µM)Reference CompoundIC50 (µM)
Nipecotic Acid Derivative (8d)(R)mGAT1pIC50 = 6.81 ± 0.03--
Nipecotic Acid Derivative (8d)(S)mGAT1pIC50 = 5.87 ± 0.11--
Nipecotic Acid Derivative (6a)(R)GAT1496-fold higher than (R)-nipecotic acid(R)-Nipecotic Acid-
Trihexyphenidyl(R)-(-)M1 Muscarinic ReceptorpA2 = 10.1(S)-(+) EnantiomerSignificantly lower affinity
β-1,2-dimethyl-4-phenyl-4-(propionyloxy)piperidine(-)-(2S,4R)Opioid Receptor~10 times more potent than enantiomer(+)-(2R,4S) EnantiomerLower potency

Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 value indicates greater potency. Data for nipecotic acid derivatives is included to demonstrate the principle of stereoselectivity.

Experimental Protocols

A standard method to evaluate and compare the biological activity of (R)- and (S)-Methyl Piperidine-3-carboxylate Hydrochloride would be a [³H]GABA uptake assay using synaptosomes or cells expressing specific GABA transporter subtypes.

[³H]GABA Uptake Inhibition Assay

1. Preparation of Synaptosomes or GAT-Expressing Cells:

  • Synaptosomes: Isolate synaptosomes from rat or mouse brain tissue (e.g., cortex or hippocampus) through differential centrifugation.

  • Cell Lines: Utilize human embryonic kidney (HEK293) cells or other suitable cell lines stably transfected to express a specific GAT subtype (e.g., GAT1, GAT2, GAT3, or BGT1).

2. Assay Procedure:

  • Pre-incubate the synaptosomes or cells with varying concentrations of the test compounds ((R)- and (S)-Methyl Piperidine-3-carboxylate Hydrochloride) or a reference inhibitor (e.g., tiagabine) in a buffered solution (e.g., Krebs-Ringer-HEPES) for a specified time (e.g., 10-20 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate GABA uptake by adding a solution containing a fixed concentration of [³H]GABA.

  • Allow the uptake to proceed for a short period (e.g., 5-10 minutes).

  • Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]GABA.

  • Quantify the radioactivity retained on the filters using liquid scintillation counting.

3. Data Analysis:

  • Determine the percentage inhibition of [³H]GABA uptake for each concentration of the test compounds compared to a vehicle control.

  • Plot the percentage inhibition against the logarithm of the compound concentration.

  • Calculate the IC50 value (the concentration of the compound that inhibits 50% of the specific [³H]GABA uptake) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Visualizations

Inhibition of GABA Uptake at the Synapse

GABA_Uptake_Inhibition cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal cluster_inhibitor presynaptic_neuron GABAergic Neuron vesicle Synaptic Vesicle (contains GABA) presynaptic_neuron->vesicle 1. Synthesis & Packaging GABA GABA vesicle->GABA 2. Release GAT1 GABA Transporter (GAT1) GAT1->presynaptic_neuron GABA->GAT1 4. Reuptake GABA_receptor GABA Receptor GABA->GABA_receptor 3. Receptor Binding postsynaptic_neuron Postsynaptic Neuron inhibitor (R/S)-Methyl Piperidine-3-carboxylate inhibitor->GAT1 Inhibition GABA_Uptake_Workflow prep Preparation of Synaptosomes or GAT-expressing cells preincubation Pre-incubation with (R/S)-Methyl Piperidine-3-carboxylate prep->preincubation uptake Initiate uptake with [³H]GABA preincubation->uptake termination Terminate uptake by filtration uptake->termination quantification Quantify radioactivity termination->quantification analysis Data Analysis (IC50 determination) quantification->analysis

A Comparative Guide to the Validation of HPLC Methods for Assessing the Purity of Methyl Piperidine-3-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and quality control. Methyl Piperidine-3-carboxylate Hydrochloride, a key building block in the synthesis of various pharmaceutical compounds, requires robust analytical methods to ensure its quality. This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) methods for assessing its purity, supported by experimental protocols and data presented in accordance with international guidelines.

Analytical Challenges

This compound lacks a significant ultraviolet (UV) chromophore, making its direct analysis by conventional HPLC with UV detection challenging. To overcome this, two primary strategies are employed: pre-column derivatization to introduce a UV-active moiety or the use of universal detection techniques such as Charged Aerosol Detection (CAD) or Mass Spectrometry (MS).

Recommended Method: Reversed-Phase HPLC with Pre-Column Derivatization and UV Detection

A widely adopted and cost-effective approach for the analysis of compounds lacking a chromophore is pre-column derivatization. This involves a chemical reaction to attach a UV-absorbing tag to the analyte before chromatographic separation. For this compound, derivatization of the secondary amine is the most common strategy.

Experimental Protocol: Derivatization with 4-Toluene Sulfonyl Chloride

This protocol provides a representative method for the derivatization and subsequent HPLC analysis of this compound.

1. Reagents and Materials:

  • This compound Reference Standard

  • 4-Toluene Sulfonyl Chloride (Tosyl Chloride)

  • Acetonitrile (HPLC Grade)

  • Ultrapure Water

  • Phosphoric Acid

  • Sodium Bicarbonate or other suitable base

  • Borate Buffer (pH 9.0)

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., diluent) to prepare a stock solution of known concentration.

  • Sample Solution: Prepare the sample solution containing this compound at a similar concentration to the standard stock solution.

3. Derivatization Procedure:

  • To 1.0 mL of the standard or sample solution, add 1.0 mL of borate buffer solution (pH 9.0).

  • Add 1.0 mL of a 4-toluene sulfonyl chloride solution (e.g., 10 mg/mL in acetonitrile).

  • Vortex the mixture and heat at 60°C for 30 minutes.

  • After cooling to room temperature, the solution is ready for HPLC analysis.

4. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Inertsil C18 (250 x 4.6 mm, 5 µm) or equivalent reversed-phase column.[1][2]

  • Mobile Phase: Acetonitrile and water with 0.1% phosphoric acid (e.g., 68:32, v/v).[1]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temperature: 30°C.[1][2]

  • Detection Wavelength: Approximately 230 nm (based on the absorbance maximum of the tosyl derivative).[2]

  • Injection Volume: 20 µL.

Method Validation According to ICH Guidelines

The developed HPLC method must be validated in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R2) to ensure it is fit for its intended purpose.[3][4][5][6][7] The key validation parameters are summarized in the table below.

Table 1: HPLC Method Validation Parameters and Acceptance Criteria

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants, matrix components).[4]The peak for the analyte should be pure and well-resolved from other peaks.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[4]Correlation coefficient (r²) ≥ 0.999.[2]
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[5]For assay: 80% to 120% of the test concentration. For impurities: Reporting threshold to 120% of the specification.[3]
Accuracy The closeness of the test results obtained by the method to the true value.[4]% Recovery of 98.0% to 102.0%.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.- Repeatability (Intra-assay): RSD ≤ 2.0%. - Intermediate Precision (Inter-assay): RSD ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results; system suitability parameters are met.

RSD: Relative Standard Deviation

Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of method validation that provides insight into the intrinsic stability of the drug substance and helps to develop a stability-indicating method.[8][9] The method must be able to separate the active ingredient from any degradation products formed under various stress conditions.

Typical Forced Degradation Conditions:

  • Acid Hydrolysis: 0.1N HCl at 60°C for 30 minutes.[9]

  • Base Hydrolysis: 0.1N NaOH at 60°C for 30 minutes.[9]

  • Oxidative Degradation: 3-30% Hydrogen Peroxide at room temperature.[9][10]

  • Thermal Degradation: Dry heat (e.g., 105°C) for a specified duration.

  • Photolytic Degradation: Exposure to UV and visible light (in accordance with ICH Q1B guidelines).[8]

The goal is to achieve 5-20% degradation of the drug substance.[11] The chromatograms from the stressed samples are then used to demonstrate the specificity of the analytical method.

Logical Workflow for HPLC Method Validation

The following diagram illustrates the logical progression of validating an HPLC method for purity assessment.

HPLC_Validation_Workflow cluster_val A Method Development B Method Optimization A->B J System Suitability Criteria C Validation Protocol Definition B->C D Specificity (including Forced Degradation) C->D E Linearity & Range C->E F Accuracy C->F G Precision (Repeatability & Intermediate) C->G H LOD & LOQ C->H I Robustness C->I D->E K Validation Report E->F F->G G->H H->I J->D J->E J->F J->G J->I L Method Implementation for Routine Use K->L

Caption: A flowchart of the analytical method validation process.

Comparison with Alternative Analytical Methods

While HPLC with pre-column derivatization is a robust and accessible method, other techniques offer distinct advantages, particularly in terms of sensitivity and sample preparation complexity.

Table 2: Comparison of Analytical Methods for this compound Purity Assessment

ParameterHPLC-UV (with Derivatization)HPLC-CADHPLC-MSGC-MS
Principle Chromatographic separation of a derivatized analyte with UV detection.[1]Chromatographic separation followed by nebulization and charging of analyte particles for detection.[12]Chromatographic separation coupled with mass analysis for detection.Chromatographic separation of volatile compounds in the gas phase, followed by mass analysis.
Key Advantages - Cost-effective and widely available instrumentation.[2] - Good sensitivity and accuracy with appropriate derivatization.[2]- Universal detection for non-volatile and semi-volatile compounds. - Does not require a chromophore.- High sensitivity and selectivity. - Provides structural information for impurity identification.- Excellent for volatile and thermally stable compounds. - High sensitivity and selectivity.
Key Limitations - Derivatization step can be time-consuming and may introduce variability. - Potential for side reactions during derivatization.- Lower sensitivity compared to MS. - Requires a volatile mobile phase.- Higher equipment cost and complexity. - Requires volatile buffers in the mobile phase.- Not suitable for non-volatile or thermally labile compounds. - Derivatization may be required to improve volatility.
Sample Preparation Derivatization required.Minimal sample preparation (dissolution in a suitable solvent).Minimal sample preparation.Can be direct injection or may require derivatization.

Conclusion

The selection of an appropriate analytical method for assessing the purity of this compound depends on the specific requirements of the analysis, including sensitivity, selectivity, available instrumentation, and the nature of the sample matrix. The validated reversed-phase HPLC method with pre-column derivatization and UV detection offers a reliable, accurate, and cost-effective solution for routine quality control. For research and development purposes, where impurity identification and higher sensitivity are paramount, HPLC-MS and GC-MS present powerful alternatives. Regardless of the chosen method, rigorous validation according to ICH guidelines is essential to ensure the generation of high-quality and reliable data.

References

A Comparative Guide to GABA Uptake Inhibitors: Guvacine vs. Methyl Piperidine-3-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two compounds in the context of gamma-aminobutyric acid (GABA) uptake inhibition: Guvacine, a well-characterized competitive inhibitor, and Methyl Piperidine-3-carboxylate Hydrochloride. The objective is to present available experimental data, detail relevant experimental protocols, and offer insights into their mechanisms of action based on current scientific literature.

Introduction to GABA Uptake Inhibition

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. The action of GABA in the synaptic cleft is terminated by its reuptake into presynaptic neurons and surrounding glial cells through GABA transporters (GATs). Inhibition of these transporters prolongs the presence of GABA in the synapse, thereby enhancing GABAergic neurotransmission. This mechanism is a key therapeutic target for conditions such as epilepsy and anxiety.

Guvacine: A Prototypical Competitive GAT Inhibitor

Guvacine, an alkaloid derived from the areca nut, is a well-established competitive inhibitor of GABA transporters.[1] It is structurally similar to GABA, allowing it to bind to the active site of GATs and prevent the reuptake of GABA.[1]

Quantitative Inhibitory Profile of Guvacine

The inhibitory potency of Guvacine is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to block 50% of GABA uptake. The following table summarizes the reported IC50 values for Guvacine against various rat and human GABA transporter subtypes.

Transporter SubtypeSpeciesIC50 (µM)
GAT-1Rat39[2]
GAT-1Human14[3]
GAT-2Rat58[2]
GAT-3Rat378[2]
GAT-3Human119[3]
BGT-1Human>1000[3]

This compound: An Uncharacterized Agent in GABA Uptake

In contrast to Guvacine, there is a notable lack of published experimental data characterizing this compound as a direct inhibitor of GABA uptake. This compound is the methyl ester of piperidine-3-carboxylic acid (nipecotic acid), a core structure for many potent GAT inhibitors. However, structure-activity relationship (SAR) studies reveal that potent GABA uptake inhibitors are typically N-substituted derivatives of nipecotic acid or guvacine with bulky, lipophilic side chains.[2][4] The absence of such a substitution on the piperidine nitrogen in this compound likely contributes to its lack of significant reported activity as a GAT inhibitor.

While piperidine and its derivatives are explored for various neurological activities, including anticonvulsant properties, the specific methyl ester form does not appear to be a focus of GAT inhibition research.[1]

Experimental Protocols

The determination of a compound's inhibitory activity on GABA transporters is primarily conducted through in vitro assays. A standard and widely used method is the [³H]GABA uptake assay.

[³H]GABA Uptake Assay

Objective: To measure the ability of a test compound to inhibit the uptake of radiolabeled GABA into cells expressing specific GABA transporter subtypes.

Materials:

  • Cell line stably expressing a specific GAT subtype (e.g., HEK293 cells).

  • [³H]GABA (radiolabeled gamma-aminobutyric acid).

  • Test compounds (Guvacine hydrochloride, this compound).

  • Assay buffer (e.g., Krebs-Ringer-HEPES).

  • Scintillation cocktail and a microplate scintillation counter.

Procedure:

  • Cell Culture: Culture the GAT-expressing cells in appropriate media and seed them into 96-well plates.

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Initiation: Wash the cells with assay buffer and then pre-incubate them with varying concentrations of the test compound or vehicle control.

  • GABA Uptake: Initiate the uptake reaction by adding a fixed concentration of [³H]GABA to each well.

  • Termination: After a defined incubation period, terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Quantification: Lyse the cells and measure the amount of [³H]GABA taken up using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of [³H]GABA uptake against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathways and Mechanisms

The inhibition of GABA reuptake by compounds like Guvacine directly impacts the GABAergic signaling pathway. By increasing the extracellular concentration of GABA, these inhibitors enhance the activation of postsynaptic GABA receptors (GABA-A and GABA-B), leading to prolonged inhibitory postsynaptic potentials.

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release GAT1 GAT-1 GABA->GAT1 Reuptake GABA_R GABA Receptor GABA->GABA_R Binds Guvacine Guvacine Guvacine->GAT1 Inhibits Inhibition Neuronal Inhibition GABA_R->Inhibition Activates

GABAergic synapse and the inhibitory action of Guvacine on GABA reuptake.

Experimental Workflow for Inhibitor Characterization

The process of characterizing a potential GABA uptake inhibitor involves a series of in vitro and potentially in vivo experiments to determine its potency, selectivity, and functional effects.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation Assay [3H]GABA Uptake Assay Selectivity Screening against GAT subtypes Assay->Selectivity Determine Potency (IC50) Mechanism Competitive Binding Assay Selectivity->Mechanism Assess Selectivity Profile PK Pharmacokinetics Mechanism->PK Elucidate Mechanism of Action PD Pharmacodynamics (e.g., anticonvulsant models) PK->PD Evaluate In Vivo Effects

A typical experimental workflow for the characterization of a GABA uptake inhibitor.

Conclusion

This comparative guide highlights the significant difference in the state of knowledge between Guvacine and this compound as GABA uptake inhibitors. Guvacine is a well-documented, potent competitive inhibitor of GATs with a clear inhibitory profile. In contrast, this compound lacks published evidence of significant activity as a GABA uptake inhibitor, which can be rationalized by the absence of N-substitution that is characteristic of potent inhibitors in this class. For researchers seeking a tool compound to study GABA reuptake, Guvacine remains a standard and reliable choice. Further investigation would be required to determine if this compound possesses any relevant activity at GABA transporters.

References

Comparison of different synthetic routes to Methyl Piperidine-3-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three distinct synthetic routes to Methyl Piperidine-3-carboxylate Hydrochloride, a key building block in the development of various pharmaceutical agents. The routes are evaluated based on quantitative data, including reaction yields, purity, and conditions, to assist researchers in selecting the most suitable method for their specific needs. Detailed experimental protocols and visual representations of the synthetic pathways are provided to ensure reproducibility and clarity.

At a Glance: Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the three primary synthetic routes to this compound.

ParameterRoute 1: Catalytic Hydrogenation of Methyl NicotinateRoute 2: Esterification of Nicotinic Acid & ReductionRoute 3: Chiral Synthesis from L-Glutamic Acid
Starting Material Methyl NicotinateNicotinic AcidL-Glutamic Acid
Key Steps 125+
Overall Yield Catalyst Dependent (High)~18-74%~37-46%
Purity High (after purification)High (after purification)High (Enantiomerically Pure)
Reaction Time 4 - 16 hours14 - 23 hoursMulti-day
Key Reagents H₂, Pd/C or PtO₂ or Rh₂O₃H₂SO₄ or EDCI/DMAP, H₂, CatalystSOCl₂, (Boc)₂O, NaBH₄, TsCl, Amine, HCl
Stereochemistry RacemicRacemicEnantiomerically Pure (S-enantiomer)
Advantages Direct, high atom economyUtilizes readily available starting materialProduces a specific enantiomer
Disadvantages Requires high-pressure hydrogenation equipmentTwo-step process, lower overall yieldMulti-step, lower overall yield, expensive reagents

Route 1: Catalytic Hydrogenation of Methyl Nicotinate

This route offers the most direct pathway to Methyl Piperidine-3-carboxylate through the reduction of the pyridine ring of commercially available Methyl Nicotinate. The choice of catalyst is critical and significantly influences the reaction conditions and outcomes.

Experimental Protocol: Hydrogenation using Platinum(IV) Oxide (PtO₂)

A solution of Methyl Nicotinate (1.0 g) in glacial acetic acid (5 mL) is treated with a catalytic amount of Platinum(IV) Oxide (PtO₂, 5 mol%). The mixture is then subjected to hydrogenation in a high-pressure autoclave under a hydrogen gas pressure of 50-70 bar. The reaction is stirred at room temperature for 6-10 hours.[1][2] Upon completion, the reaction is quenched with a saturated solution of sodium bicarbonate and extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography to yield Methyl Piperidine-3-carboxylate. The hydrochloride salt can be formed by treating a solution of the free base with a solution of HCl in a suitable solvent like ether or isopropanol.

Catalyst Comparison for Route 1
CatalystTemperaturePressureReaction TimeSolventReported Yield
**Platinum(IV) Oxide (PtO₂) **Room Temp.50-70 bar6-10 hGlacial Acetic AcidHigh (not specified)[1]
Rhodium(III) Oxide (Rh₂O₃) 40 °C5 bar16 h2,2,2-TrifluoroethanolHigh (not specified)[3][4]
Palladium on Carbon (Pd/C) Room Temp.1 atm (balloon)16 hMethanolGeneral for hydrogenations[5]

Note: Specific yield for the hydrogenation of Methyl Nicotinate to Methyl Piperidine-3-carboxylate using these catalysts requires further empirical determination, though high conversions are generally reported for pyridine ring hydrogenations under these conditions.

Route1 MethylNicotinate Methyl Nicotinate MethylPiperidine3Carboxylate Methyl Piperidine-3-carboxylate MethylNicotinate->MethylPiperidine3Carboxylate Hydrogenation H2_Catalyst H₂ Catalyst (Pd/C, PtO₂, or Rh₂O₃) FinalProduct Methyl Piperidine-3-carboxylate Hydrochloride MethylPiperidine3Carboxylate->FinalProduct Salt Formation HCl HCl

Caption: Synthetic pathway for Route 1. (Within 100 characters)

Route 2: Esterification of Nicotinic Acid followed by Catalytic Reduction

This two-step approach begins with the readily available and inexpensive nicotinic acid. The carboxylic acid is first esterified to Methyl Nicotinate, which is then subsequently reduced to the target piperidine.

Experimental Protocols

Step 1: Esterification of Nicotinic Acid

  • Method A (Sulfuric Acid Catalyst): Nicotinic acid is refluxed in methanol in the presence of a catalytic amount of concentrated sulfuric acid for 13 hours.[6][7] After neutralization and extraction, the product is purified by column chromatography. This method has a reported yield of approximately 23.39%.[6][7]

  • Method B (EDCI/DMAP Coupling): To a solution of nicotinic acid in a mixture of dichloromethane (DCM) and methanol, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) are added at room temperature. The solution is stirred under reflux.[8] This method has been reported to yield the methyl ester in 88% for a similar substituted nicotinic acid.[8]

Step 2: Catalytic Hydrogenation of Methyl Nicotinate

The Methyl Nicotinate obtained from Step 1 is then hydrogenated as described in Route 1 . The overall yield for Route 2 will be the product of the yields from the esterification and hydrogenation steps.

Route2 NicotinicAcid Nicotinic Acid MethylNicotinate Methyl Nicotinate NicotinicAcid->MethylNicotinate Esterification Methanol_Catalyst Methanol Catalyst (H₂SO₄ or EDCI/DMAP) MethylPiperidine3Carboxylate Methyl Piperidine-3-carboxylate MethylNicotinate->MethylPiperidine3Carboxylate Hydrogenation H2_Catalyst H₂ Catalyst FinalProduct Methyl Piperidine-3-carboxylate Hydrochloride MethylPiperidine3Carboxylate->FinalProduct Salt Formation HCl HCl

Caption: Synthetic pathway for Route 2. (Within 100 characters)

Route 3: Chiral Synthesis from L-Glutamic Acid

This multi-step synthesis provides access to the enantiomerically pure (S)-Methyl Piperidine-3-carboxylate Hydrochloride, which is often desirable in drug development. The synthesis starts from the chiral pool material, L-glutamic acid.

Experimental Protocol (Abbreviated)

This is a multi-step synthesis with an approximate overall yield of 37-46%. The key transformations are:

  • Diesterification of L-Glutamic Acid: L-glutamic acid is treated with thionyl chloride in methanol to afford the dimethyl ester.

  • N-Boc Protection: The amino group of the diester is protected with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like triethylamine and a catalytic amount of DMAP.

  • Chemoselective Reduction: The diester is reduced with sodium borohydride (NaBH₄) in methanol to yield the corresponding diol.

  • Cyclization via Ditosylate: The diol is converted to a ditosylate using p-toluenesulfonyl chloride (TsCl), which then undergoes cyclization with an amine to form the N-substituted piperidine ring.

  • Esterification and Deprotection/Salt Formation: The carboxylic acid at the 3-position is esterified to the methyl ester. The N-Boc protecting group is then removed using a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which concurrently forms the hydrochloride salt. A common method for N-Boc deprotection involves dissolving the N-Boc protected compound in a solution of 4M HCl in dioxane and stirring at room temperature.[9]

Route3 cluster_0 Multi-step Synthesis L_Glutamic_Acid L-Glutamic Acid Diester Dimethyl Ester L_Glutamic_Acid->Diester Esterification N_Boc_Diester N-Boc Dimethyl Ester Diester->N_Boc_Diester N-Boc Protection Diol N-Boc Diol N_Boc_Diester->Diol Reduction Ditosylate N-Boc Ditosylate Diol->Ditosylate Tosylation N_Boc_Piperidine N-Boc-piperidine -3-carboxylate Intermediate Ditosylate->N_Boc_Piperidine Cyclization FinalProduct (S)-Methyl Piperidine-3-carboxylate Hydrochloride N_Boc_Piperidine->FinalProduct Deprotection & Salt Formation

References

A Comparative Guide to Enantiomeric Purity Analysis of Methyl Piperidine-3-carboxylate Hydrochloride by Chiral Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical composition of pharmaceutical compounds is a critical determinant of their therapeutic efficacy and safety. For chiral molecules such as Methyl Piperidine-3-carboxylate Hydrochloride, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), the accurate determination of enantiomeric purity is paramount. This guide provides an objective comparison of chiral High-Performance Liquid Chromatography (HPLC) with alternative methods—Chiral Gas Chromatography (GC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the enantiomeric purity analysis of this compound. Supporting experimental data and detailed protocols are provided to assist researchers in selecting the most suitable method for their analytical needs.

Comparison of Analytical Methods

Chiral chromatography, particularly HPLC, is a cornerstone for the enantiomeric analysis of non-volatile compounds like this compound. However, GC and SFC offer potential advantages in terms of speed and reduced solvent consumption, while NMR spectroscopy provides a rapid, non-separative approach. The choice of method depends on factors such as the required sensitivity, sample throughput, and available instrumentation.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Chiral Supercritical Fluid Chromatography (SFC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential partitioning of enantiomers between a chiral stationary phase and a liquid mobile phase.Differential partitioning of volatile enantiomer derivatives between a chiral stationary phase and a gaseous mobile phase.Differential partitioning of enantiomers between a chiral stationary phase and a supercritical fluid mobile phase.Formation of diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals for each enantiomer.
Sample Volatility Not required.Required (derivatization often necessary).Not required.Not required.
Derivatization Often required for UV detection if the analyte lacks a chromophore.[1]Generally required to enhance volatility and thermal stability.May be used to improve separation but not always necessary.May be required to form diastereomers with a chiral derivatizing agent.[2]
Resolution Generally high, with reported resolution > 4.0 for similar compounds.[1]Can be very high, depending on the column and derivatization.Often provides superior resolution compared to HPLC in shorter analysis times.[3]Not a separation technique; resolution refers to the separation of signals in the NMR spectrum.
Analysis Time Typically 15-30 minutes.Typically 10-20 minutes.Significantly faster than HPLC, often <10 minutes.[4]Very fast, with data acquisition in a few minutes.
Solvent Consumption High.Low (uses carrier gas).Significantly lower than HPLC ("greener" technique).[4]Low (uses deuterated solvents in small quantities).
Sensitivity High (ng to pg level with UV or MS detection).Very high (pg to fg level with FID or MS detection).High, comparable to HPLC.Lower than chromatographic methods.
Instrumentation Standard HPLC system with a chiral column and UV or MS detector.Gas chromatograph with a chiral column and FID or MS detector.Specialized SFC system with a chiral column and UV or MS detector.High-resolution NMR spectrometer.

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust and widely used method for the enantiomeric separation of a broad range of compounds. For analytes lacking a UV chromophore, such as this compound, a pre-column derivatization step is necessary to enable UV detection. Polysaccharide-based chiral stationary phases (CSPs) are highly effective for the separation of piperidine derivatives.

Pre-column Derivatization Protocol (using Benzoyl Chloride):

  • Sample Preparation: Dissolve a known amount of this compound in a suitable aprotic solvent (e.g., acetonitrile).

  • Basification: Add a suitable base (e.g., triethylamine or diisopropylethylamine) in slight excess to neutralize the hydrochloride salt and facilitate the reaction.

  • Derivatization: Add a molar excess of benzoyl chloride to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours or until the reaction is complete (monitor by TLC or a suitable method).

  • Quenching: Quench the reaction by adding a small amount of methanol or water.

  • Extraction (if necessary): If needed, perform a liquid-liquid extraction to isolate the derivatized product.

  • Final Preparation: Dilute the final derivatized sample solution with the mobile phase to a suitable concentration for HPLC analysis.

Chromatographic Conditions:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chiral Stationary Phase: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) column (250 mm x 4.6 mm, 5 µm).[1]

  • Mobile Phase: A mixture of n-hexane, ethanol, and diethylamine (e.g., 80:20:0.1, v/v/v). The addition of a small amount of an amine modifier like diethylamine is often crucial for obtaining good peak shapes for basic analytes.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25 - 30 °C.

  • Detection: UV at a wavelength appropriate for the benzoyl derivative (e.g., 230 nm).

  • Data Analysis: The enantiomeric excess (ee) is calculated from the integrated peak areas of the two enantiomers.

Alternative Methods

1. Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation of volatile and thermally stable enantiomers. For Methyl Piperidine-3-carboxylate, derivatization is necessary to increase its volatility.

Experimental Protocol:

  • Derivatization: React the analyte with a suitable derivatizing agent, such as heptafluorobutyl chloroformate, to form a volatile derivative.[5]

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Chiral Stationary Phase: A cyclodextrin-based chiral capillary column (e.g., Chirasil-L-Val).[5]

  • Carrier Gas: Helium or Hydrogen.

  • Oven Temperature Program: A temperature gradient is typically used, for example, starting at a lower temperature and ramping up to a higher temperature to ensure good separation and elution of the derivatives.

  • Injector and Detector Temperature: Maintained at a high enough temperature to ensure vaporization and prevent condensation.

  • Data Analysis: The enantiomeric excess is determined from the integrated peak areas of the two enantiomer derivatives.

2. Chiral Supercritical Fluid Chromatography (SFC)

SFC is a "greener" and often faster alternative to HPLC for chiral separations, utilizing supercritical CO2 as the primary mobile phase.[4]

Experimental Protocol:

  • Instrumentation: An SFC system equipped with a UV or MS detector.

  • Chiral Stationary Phase: Polysaccharide-based CSPs are commonly used and have shown good performance for a wide range of compounds.[6]

  • Mobile Phase: Supercritical CO2 with a polar organic modifier such as methanol, ethanol, or isopropanol.[7] For basic compounds, the addition of a small amount of an amine additive (e.g., diethylamine) to the modifier can improve peak shape.[7]

  • Flow Rate: Typically higher than in HPLC (e.g., 2-5 mL/min).

  • Back Pressure: Maintained at a level to keep the mobile phase in a supercritical state (e.g., 100-150 bar).

  • Column Temperature: Often slightly above ambient temperature (e.g., 35-40 °C).

  • Data Analysis: Similar to HPLC, the enantiomeric excess is calculated from the integrated peak areas.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a rapid method for determining enantiomeric excess without the need for chromatographic separation. This technique relies on the use of a chiral solvating agent (CSA) to induce a chemical shift difference between the enantiomers.[2]

Experimental Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve an accurate amount of the this compound sample in a suitable deuterated solvent (e.g., CDCl3).

    • Add a molar equivalent of a suitable chiral solvating agent (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol or a derivative of BINOL) directly to the NMR tube.

  • Data Acquisition: Acquire a high-resolution proton (¹H) NMR spectrum. The interaction between the CSA and the enantiomers will form transient diastereomeric complexes, leading to separate signals for at least one proton in each enantiomer.

  • Data Analysis: The enantiomeric excess is determined by integrating the well-resolved signals corresponding to each enantiomer.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing sample Methyl Piperidine-3-carboxylate HCI Sample derivatization Pre-column Derivatization (e.g., with Benzoyl Chloride) sample->derivatization hplc Chiral HPLC System derivatization->hplc Inject Derivatized Sample separation Enantiomeric Separation on Chiral Stationary Phase hplc->separation detection UV Detection separation->detection chromatogram Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration calculation Enantiomeric Purity Calculation integration->calculation

Caption: Experimental workflow for chiral HPLC analysis.

logical_relationship cluster_methods Analytical Methods cluster_params Key Comparison Parameters main_topic Enantiomeric Purity Analysis of Methyl Piperidine-3-carboxylate HCl hplc Chiral HPLC main_topic->hplc gc Chiral GC main_topic->gc sfc Chiral SFC main_topic->sfc nmr NMR Spectroscopy main_topic->nmr resolution Resolution & Selectivity hplc->resolution time Analysis Time hplc->time solvent Solvent Consumption hplc->solvent sensitivity Sensitivity hplc->sensitivity gc->resolution gc->time gc->solvent gc->sensitivity sfc->resolution sfc->time sfc->solvent sfc->sensitivity nmr->time nmr->solvent nmr->sensitivity

Caption: Comparison of analytical methods.

References

A Comparative Guide to Using Methyl Piperidine-3-carboxylate Hydrochloride as a Reference Standard in Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the use of well-characterized reference standards is paramount for ensuring the accuracy, precision, and reliability of analytical data. Methyl Piperidine-3-carboxylate Hydrochloride serves as a crucial reference material in the analysis of piperidine-based active pharmaceutical ingredients (APIs) and related compounds. This guide provides an objective comparison of this compound with other potential reference standards, supported by experimental data and detailed analytical methodologies.

Comparison of Reference Standards

The selection of an appropriate reference standard is contingent on various factors, including structural similarity to the analyte, purity, stability, and availability. Here, we compare this compound with two structurally related compounds that could serve as alternative reference standards: Arecoline Hydrobromide and Methyl Isonipecotate.

FeatureThis compoundArecoline HydrobromideMethyl Isonipecotate
Chemical Structure C₇H₁₄ClNO₂C₈H₁₄BrNO₂C₇H₁₃NO₂
Molecular Weight 179.64 g/mol 236.11 g/mol 143.18 g/mol
Functional Groups Ester, Secondary Amine (as hydrochloride salt)Ester, Tertiary Amine (as hydrobromide salt), AlkeneEster, Secondary Amine
Purity (Typical) ≥98%≥98.0% (HPLC)[1]Technical Grade
Key Applications Reference standard for piperidine-3-carboxylate derivativesAnalytical standard for quantification of arecoline and related alkaloids[2]Synthesis of various biologically active compounds and inhibitors[3][4][5]
Availability Available from various chemical suppliers.Readily available as a certified reference substance.Widely available as a technical grade reagent.

Comparative Performance of Analytical Methods

The suitability of a reference standard is intrinsically linked to the analytical method employed. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) are the most common techniques for the analysis of piperidine derivatives.

HPLC-UV

For compounds lacking a strong UV chromophore, such as Methyl Piperidine-3-carboxylate, pre-column derivatization is often necessary to achieve adequate sensitivity with a UV detector.

ParameterHPLC-UV with Pre-column Derivatization (for Piperidine)[6]
Derivatizing Reagent 4-Toluene Sulfonyl Chloride
Linearity Range 0.44 - 53.33 µg/mL
Correlation Coefficient (R²) 0.9996
Limit of Detection (LOD) 0.15 µg/mL
Limit of Quantification (LOQ) 0.44 µg/mL
Accuracy (% Recovery) 101.82%
Precision (%RSD) 0.6%
GC-MS

GC-MS offers high sensitivity and selectivity for volatile and thermally stable compounds. Derivatization may be required to improve the chromatographic properties of piperidine derivatives.

ParameterGC-MS (for Fatty Acid Methyl Esters - representative)[7]
Linearity Range 0.50 - 20.00 µg/mL
Limit of Detection (LOD) ~11.9 ng/mL
Accuracy (% Recovery) 95.25% - 100.29%
Precision (%RSD) < 7.16%
Quantitative NMR (qNMR)

qNMR is a powerful primary method for purity assessment and quantification, as it relies on the direct relationship between signal intensity and the number of nuclei, often without the need for a structurally similar reference standard.

ParameterQuantitative ¹H-NMR
Principle Absolute or relative quantification based on signal integration against a certified internal standard.
Advantages High precision and accuracy, non-destructive, provides structural information. Can be used for purity assessment without a specific reference standard for the analyte.[8]
Disadvantages Lower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer.

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of analytical methods.

HPLC-UV Method with Pre-Column Derivatization

This protocol is adapted for the analysis of piperidine compounds lacking a UV chromophore.

1. Reagents and Materials:

  • This compound Reference Standard

  • Alternative Reference Standard (e.g., Piperidine)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric Acid

  • 4-Toluene Sulfonyl Chloride (Derivatizing Agent)

  • Sodium Bicarbonate

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the reference standard in a suitable solvent to a known concentration.

  • Derivatization: To an aliquot of the standard or sample solution, add a solution of sodium bicarbonate followed by a solution of 4-toluenesulfonyl chloride in acetonitrile. Vortex and heat the mixture. After cooling, the solution is ready for injection.

3. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Isocratic mixture of acetonitrile and water with 0.1% phosphoric acid. The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at the absorbance maximum of the derivative (e.g., ~230 nm for tosyl derivatives).

GC-MS Method

This protocol provides a general framework for the analysis of volatile piperidine derivatives.

1. Reagents and Materials:

  • This compound Reference Standard

  • Derivatizing agent (if necessary, e.g., a silylating agent)

  • Suitable organic solvent (e.g., Dichloromethane, Ethyl Acetate)

2. Standard and Sample Preparation:

  • Accurately prepare a stock solution of the reference standard.

  • If derivatization is required, treat an aliquot of the standard or sample with the derivatizing agent according to established procedures.

  • Dilute the final solution to an appropriate concentration for GC-MS analysis.

3. GC-MS Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

  • Carrier Gas: Helium at a constant flow.

  • Oven Temperature Program: Optimize a temperature gradient to ensure good separation of the analyte from any impurities or matrix components.

  • Injector Temperature: 250-280°C

  • Ionization Mode: Electron Ionization (EI)

  • Mass Analyzer: Scan mode for identification or Selected Ion Monitoring (SIM) for quantification.

Visualizations

Analytical Method Workflow

Analytical_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting weigh Accurate Weighing dissolve Dissolution weigh->dissolve derivatize Derivatization (if needed) dissolve->derivatize qnmr qNMR dissolve->qnmr NMR Sample Prep dilute Dilution derivatize->dilute hplc HPLC dilute->hplc HPLC Injection gcms GC-MS dilute->gcms GC-MS Injection integrate Peak Integration hplc->integrate gcms->integrate quantify Quantification qnmr->quantify Direct Quantification calibrate Calibration Curve integrate->calibrate calibrate->quantify report Report Generation quantify->report Reference_Standard_Qualification Primary Primary Reference Standard Secondary Secondary (Working) Standard (e.g., Methyl Piperidine-3-carboxylate HCl) Primary->Secondary Characterization & Traceability Analyte Analyte in Sample Secondary->Analyte Quantification & Identification

References

A Spectroscopic Showdown: Unmasking the Differences Between Methyl Piperidine-3-carboxylate and its Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced differences between a free base and its salt form is critical. This guide provides a detailed spectroscopic comparison of Methyl Piperidine-3-carboxylate and its hydrochloride salt, offering insights into how protonation alters the spectral landscape of this important heterocyclic compound.

This comparison utilizes data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) to provide a comprehensive overview of the structural and electronic changes that occur upon salt formation. The data presented is a compilation of experimentally available information and predicted values based on established spectroscopic principles for analogous compounds.

At a Glance: Key Spectroscopic Differences

Protonation of the piperidine nitrogen to form the hydrochloride salt results in distinct and predictable changes across all spectroscopic methods. In IR spectroscopy, the most notable change is the appearance of a broad absorption band corresponding to the N-H⁺ stretch. NMR spectra show a significant downfield shift for protons and carbons near the newly formed ammonium center. Mass spectra, while often showing the same molecular ion for the free base after loss of HCl, can exhibit different fragmentation patterns under certain ionization conditions.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the key spectroscopic data for Methyl Piperidine-3-carboxylate and its hydrochloride salt.

Table 1: Infrared (IR) Spectroscopy Data

Functional GroupVibration ModeMethyl Piperidine-3-carboxylate (Free Base)Methyl Piperidine-3-carboxylate HydrochlorideKey Differences
N-HStretch~3350 cm⁻¹ (weak to medium)2700-3000 cm⁻¹ (broad, strong)Appearance of a broad N-H⁺ stretch and disappearance of the free N-H stretch.
C=O (Ester)Stretch~1735 cm⁻¹~1735 cm⁻¹Minimal change expected as the ester is remote from the protonation site.
C-NStretch~1100-1200 cm⁻¹~1100-1200 cm⁻¹Subtle shifts may occur but are generally not as pronounced as N-H changes.
N-HBend~1600 cm⁻¹~1580-1600 cm⁻¹ (Ammonium bend)Shift and broadening of the N-H bending vibration.

Table 2: ¹H NMR Spectroscopy Data (Predicted Chemical Shifts in ppm)

ProtonMethyl Piperidine-3-carboxylate (Free Base)This compoundKey Differences
N-H~2.0 (broad singlet)~9.0-10.0 (broad singlet)Significant downfield shift due to the positive charge on the nitrogen.
-OCH₃~3.7~3.7Minimal change expected.
H2, H6 (α to N)~2.6-3.1~3.2-3.6Downfield shift due to the inductive effect of the N-H⁺ group.
H3 (α to C=O)~2.5~2.8Slight downfield shift.
H4, H5~1.5-2.0~1.8-2.3Slight downfield shift.

Table 3: ¹³C NMR Spectroscopy Data (Predicted Chemical Shifts in ppm)

CarbonMethyl Piperidine-3-carboxylate (Free Base)This compoundKey Differences
C=O (Ester)~174~174Minimal change expected.
-OCH₃~52~52Minimal change expected.
C2, C6 (α to N)~46, ~50~48, ~52Downfield shift due to the inductive effect of the N-H⁺ group.
C3~41~43Slight downfield shift.
C4, C5~25, ~27~27, ~29Slight downfield shift.

Table 4: Mass Spectrometry Data

ParameterMethyl Piperidine-3-carboxylate (Free Base)This compoundKey Differences
Molecular FormulaC₇H₁₃NO₂C₇H₁₄ClNO₂
Molecular Weight143.18 g/mol 179.64 g/mol
Base Peak (m/z)Typically m/z 84 (loss of -COOCH₃)Typically m/z 143 (loss of HCl) or fragments of the free base.The hydrochloride salt often loses HCl to show the molecular ion of the free base.
Key Fragments (m/z)112, 84, 56143, 112, 84, 56Fragmentation pattern of the free base is often observed for the salt.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

Infrared (IR) Spectroscopy
  • Sample Preparation: For the free base (liquid), a thin film is prepared between two potassium bromide (KBr) plates. For the hydrochloride salt (solid), a KBr pellet is prepared by grinding a small amount of the sample with KBr powder and pressing it into a transparent disk.

  • Data Acquisition: The prepared sample is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded in the range of 4000-400 cm⁻¹.

  • Data Analysis: The positions of the absorption bands (in cm⁻¹) are determined and assigned to the corresponding functional group vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃ for the free base, D₂O or DMSO-d₆ for the hydrochloride salt) in an NMR tube.

  • Data Acquisition: The NMR tube is placed in the NMR spectrometer. ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.

  • Data Analysis: The chemical shifts (in ppm), signal multiplicities, and integration values are analyzed to assign the signals to the different protons and carbons in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer via a suitable method, such as direct infusion or gas chromatography (for the volatile free base).

  • Ionization: The sample molecules are ionized using an appropriate technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: The abundance of each ion is measured by a detector, and a mass spectrum is generated.

  • Data Analysis: The molecular ion peak and the fragmentation pattern are analyzed to determine the molecular weight and structural features of the molecule.

Visualizing the Relationship and Workflow

The following diagrams illustrate the chemical relationship between the two forms and the general workflow for their spectroscopic analysis.

cluster_0 Methyl Piperidine-3-carboxylate cluster_1 This compound FreeBase Free Base (C₇H₁₃NO₂) Hydrochloride Hydrochloride Salt (C₇H₁₄ClNO₂) FreeBase->Hydrochloride + HCl Hydrochloride->FreeBase - HCl (e.g., with base)

Caption: Chemical interconversion between the free base and hydrochloride salt.

Sample Sample (Free Base or Hydrochloride) IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry Sample->MS Data Spectroscopic Data (Spectra and Peak Lists) IR->Data NMR->Data MS->Data Analysis Comparative Analysis and Interpretation Data->Analysis

Benchmarking the efficacy of Methyl Piperidine-3-carboxylate Hydrochloride-derived compounds against known drugs

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Efficacy Analysis of Novel EGFR Inhibitors: MPC-42 vs. Gefitinib

A Benchmarking Guide for Drug Development Professionals

This guide provides a comprehensive comparison of a novel Methyl Piperidine-3-carboxylate Hydrochloride-derived compound, MPC-42, against the established first-generation EGFR inhibitor, Gefitinib. The data presented herein is intended to offer an objective evaluation of MPC-42's preclinical efficacy, selectivity, and potential as a therapeutic agent for EGFR-mutant cancers. The piperidine scaffold is a well-established "privileged" structure in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1][2][3] This analysis explores a new chemical entity derived from this versatile framework.

Overview of Compounds and Mechanism of Action

Both MPC-42 and Gefitinib are designed as ATP-competitive inhibitors targeting the kinase domain of the Epidermal Growth Factor Receptor (EGFR). Dysregulation of the EGFR signaling pathway is a key driver in the proliferation of several cancer types. By blocking the ATP-binding site, these inhibitors prevent EGFR autophosphorylation and downstream activation of pro-survival signaling cascades, ultimately leading to cell growth arrest and apoptosis.

Logical Relationship: Mechanism of Action

moa cluster_ligand Inhibitor cluster_receptor Cell Membrane cluster_pathway Intracellular Signaling MPC-42 MPC-42 EGFR_Kinase EGFR Kinase Domain MPC-42->EGFR_Kinase Binds to Gefitinib Gefitinib Gefitinib->EGFR_Kinase Binds to Phosphorylation Receptor Phosphorylation EGFR_Kinase->Phosphorylation Catalyzes ATP ATP ATP->EGFR_Kinase Blocked Downstream Downstream Signaling (e.g., MAPK, PI3K/AKT) Phosphorylation->Downstream Proliferation Tumor Cell Proliferation & Survival Downstream->Proliferation

Caption: ATP-competitive inhibition of the EGFR kinase domain by MPC-42 and Gefitinib.

Quantitative Efficacy Comparison

The following tables summarize the in vitro and in vivo efficacy data for MPC-42 compared to Gefitinib.

Table 1: In Vitro Kinase Inhibition & Cellular Potency
CompoundTarget KinaseIC₅₀ (nM)¹Cell Line (EGFR L858R)GI₅₀ (nM)²
MPC-42 EGFR (L858R mutant)8.5 ± 1.2NCI-H197545 ± 3.7
GefitinibEGFR (L858R mutant)15.2 ± 2.1NCI-H197598 ± 5.1
MPC-42 EGFR (Wild-Type)450 ± 25A5491100 ± 80
GefitinibEGFR (Wild-Type)780 ± 42A5492500 ± 150

¹IC₅₀: Half-maximal inhibitory concentration against isolated enzyme activity. ²GI₅₀: Half-maximal growth inhibition concentration in a cellular context.

Table 2: Kinase Selectivity Profile
CompoundKinase Target% Inhibition at 1µM
MPC-42 EGFR98%
HER245%
VEGFR215%
SRC<10%
GefitinibEGFR95%
HER255%
VEGFR225%
SRC<10%
Table 3: In Vivo Xenograft Model Efficacy
Treatment Group (NCI-H1975 Xenograft)Dose (mg/kg, oral, daily)Tumor Growth Inhibition (TGI) at Day 21
Vehicle Control-0%
MPC-42 5085%
Gefitinib5062%

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: In Vitro Kinase Inhibition Assay
  • Objective: To determine the IC₅₀ value of the test compounds against the purified EGFR kinase domain.

  • Methodology:

    • Recombinant human EGFR (L858R mutant or Wild-Type) kinase domain was incubated in a kinase buffer containing ATP and a synthetic peptide substrate.

    • Test compounds (MPC-42, Gefitinib) were added in a 10-point, 3-fold serial dilution.

    • The reaction was initiated by the addition of ATP and allowed to proceed for 60 minutes at 30°C.

    • The reaction was stopped, and the amount of phosphorylated substrate was quantified using a luminescence-based assay (e.g., Kinase-Glo®).

    • Data were normalized to a DMSO control (100% activity) and a high-concentration inhibitor control (0% activity).

    • IC₅₀ values were calculated using a non-linear regression curve fit (log(inhibitor) vs. normalized response).

Protocol 2: Cellular Growth Inhibition (GI₅₀) Assay
  • Objective: To measure the potency of the compounds in inhibiting the proliferation of cancer cell lines.

  • Methodology:

    • NCI-H1975 (EGFR L858R) or A549 (EGFR WT) cells were seeded in 96-well plates and allowed to adhere overnight.

    • Compounds were serially diluted and added to the cells, followed by a 72-hour incubation period.

    • Cell viability was assessed using a resazurin-based assay (e.g., CellTiter-Blue®). Fluorescence was measured to determine the number of viable cells.

    • GI₅₀ values were determined by fitting the dose-response data to a sigmoidal curve.

Protocol 3: Murine Xenograft Model
  • Objective: To evaluate the in vivo anti-tumor efficacy of the compounds.

  • Methodology:

    • Female athymic nude mice were subcutaneously inoculated with NCI-H1975 human non-small cell lung cancer cells.

    • Tumors were allowed to grow to an average volume of 150-200 mm³.

    • Mice were randomized into three groups: Vehicle control, MPC-42 (50 mg/kg), and Gefitinib (50 mg/kg).

    • Compounds were administered once daily via oral gavage.

    • Tumor volume and body weight were measured twice weekly for 21 days.

    • Tumor Growth Inhibition (TGI) was calculated using the formula: TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)] x 100.

Experimental Workflow Diagram

workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies KinaseAssay Kinase Assay (IC50) CellAssay Cellular Assay (GI50) KinaseAssay->CellAssay Potency Confirmed Selectivity Selectivity Panel CellAssay->Selectivity Cellular Activity Confirmed Xenograft Xenograft Model (TGI) Selectivity->Xenograft Good Selectivity Profile

Caption: Preclinical evaluation workflow for novel kinase inhibitors.

Conclusion

The preclinical data suggests that the novel this compound-derived compound, MPC-42, is a potent and selective inhibitor of the L858R-mutant EGFR. Compared to Gefitinib, MPC-42 demonstrates superior potency in both enzymatic and cellular assays, along with a more favorable selectivity profile against the kinases tested. Furthermore, in a xenograft model using an EGFR-mutant cancer cell line, MPC-42 showed significantly higher tumor growth inhibition. These findings warrant further investigation into the pharmacokinetic and toxicological profile of MPC-42 to fully assess its potential as a next-generation EGFR inhibitor.

References

Safety Operating Guide

Navigating the Safe Disposal of Methyl Piperidine-3-carboxylate Hydrochloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in pharmaceutical research and development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant operational environment. This guide provides detailed, step-by-step procedures for the proper disposal of Methyl Piperidine-3-carboxylate Hydrochloride, a common building block in the synthesis of various pharmaceutical compounds. Adherence to these protocols is essential for minimizing environmental impact and safeguarding laboratory personnel.

Key Safety and Handling Information

This compound is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. All operations should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValue
Molecular FormulaC₇H₁₄ClNO₂
Molecular Weight179.64 g/mol [1]
FormSolid
Storage TemperatureStore in a cool, dry, and well-ventilated place.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with all applicable national and local regulations.[2] The following protocol provides a general framework for its safe disposal.

1. Waste Identification and Segregation:

  • Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., weighing paper, gloves, cleaning materials).
  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[2]

2. Container Management:

  • Use a chemically resistant, sealable container for waste collection.
  • Keep the container tightly closed when not in use and store it in a designated, well-ventilated waste accumulation area.[2]
  • Ensure the container is properly labeled with the chemical name and associated hazards.

3. Spill Management:

  • In the event of a spill, evacuate the immediate area.
  • Wear appropriate PPE, including respiratory protection if dust is generated.[3]
  • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).
  • Carefully collect the absorbed material and place it in the designated waste container.
  • Clean the spill area thoroughly with a suitable solvent, and dispose of all cleaning materials as hazardous waste.

4. Final Disposal:

  • All waste containing this compound must be disposed of through an approved waste disposal plant.[2][3]
  • Contact your institution's EHS office to arrange for the pickup and disposal of the chemical waste. They will ensure that the disposal is handled by a licensed and qualified waste management contractor in compliance with all regulations.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Collection cluster_disposal Final Disposal Start Start: Identify Waste Segregate Segregate Waste Start->Segregate Label Label Container Segregate->Label Collect Collect in Approved Container Label->Collect Store Store in Designated Area Collect->Store ContactEHS Contact EHS Office Store->ContactEHS ArrangePickup Arrange for Pickup ContactEHS->ArrangePickup Dispose Dispose via Approved Facility ArrangePickup->Dispose

References

Essential Safety and Logistical Information for Handling Methyl Piperidine-3-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of chemical reagents is paramount. This document provides comprehensive, step-by-step guidance for the operational use and disposal of Methyl Piperidine-3-carboxylate Hydrochloride, ensuring laboratory safety and procedural integrity.

I. Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as an irritant. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, stringent adherence to PPE protocols is mandatory.

Recommended Personal Protective Equipment:

  • Eye Protection: Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards are required. A face shield should be worn in situations with a high risk of splashing.

  • Hand Protection: Due to the lack of specific chemical resistance data for this compound, a conservative approach is recommended. Double-gloving with nitrile gloves is a suitable option for handling small quantities in a laboratory setting where incidental contact is possible. For prolonged contact or when handling larger quantities, butyl rubber gloves are recommended due to their high resistance to a broad range of chemicals, including heterocyclic amines and acidic compounds.[2][3][4] Always inspect gloves for any signs of degradation before and during use. Change gloves immediately if they become contaminated.

  • Skin and Body Protection: A lab coat or chemical-resistant apron must be worn. For procedures with a higher risk of exposure, chemical-resistant coveralls are recommended. Ensure that all skin is covered.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust particles. If a fume hood is not available or if engineering controls are insufficient, a NIOSH-approved respirator with an appropriate particulate filter should be used.

II. Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₇H₁₄ClNO₂PubChem[1]
Molecular Weight 179.64 g/mol PubChem[1]
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationPubChem[1]
LD50 (Oral) No data availableN/A
LD50 (Dermal) No data availableN/A
Permissible Exposure Limit (PEL) No data availableN/A

Note: The absence of specific toxicological data necessitates handling this compound with a high degree of caution, assuming it to be potent.

III. Operational Plan: From Receipt to Use

A systematic approach to handling this compound is crucial for safety and experimental reproducibility.

1. Receiving and Inventory Management:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Log the chemical into your laboratory's chemical inventory management system, noting the date of receipt, quantity, and assigned storage location.

  • Ensure the manufacturer's label remains intact and legible. If necessary, create a secondary label with essential hazard information.

  • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

2. Weighing the Solid Compound:

  • Preparation: Before weighing, ensure the balance is clean and calibrated. Decontaminate the weighing area and lay down a disposable absorbent bench liner.

  • Procedure:

    • Perform all weighing operations within a chemical fume hood to prevent the inhalation of fine particles.

    • Use a clean, dedicated spatula for this chemical.

    • Tare a suitable, clean weighing vessel (e.g., a weigh boat or a vial).

    • Carefully transfer the desired amount of this compound to the weighing vessel. Avoid creating dust by handling the solid gently.

    • Once the desired weight is obtained, securely close the primary container.

    • Clean the spatula and the weighing area immediately after use. Dispose of the bench liner and any contaminated wipes as hazardous waste.

3. Preparation of Solutions:

  • Solvent Addition: When preparing a solution, always add the solid this compound to the solvent slowly while stirring. This helps to control the dissolution process and prevent splashing.

  • Container: Use appropriate glassware and ensure it is clean and dry before use.

  • Labeling: Immediately label the solution with the chemical name, concentration, solvent, date of preparation, and appropriate hazard warnings.

IV. Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Unused Product: Unused this compound should be disposed of as hazardous chemical waste. Do not dispose of it in the regular trash or down the drain.

  • Contaminated Materials: All materials that have come into contact with the chemical, including gloves, weigh boats, absorbent pads, and pipette tips, must be considered contaminated. These items should be collected in a designated, labeled hazardous waste container.

  • Empty Containers: "Empty" containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines.

  • Waste Collection: Use a designated, leak-proof, and clearly labeled container for the collection of solid and liquid waste containing this chemical. Store the waste container in a secondary containment bin in a designated waste accumulation area.

V. Experimental Protocols and Visualizations

Chemical Spill Emergency Workflow

In the event of a chemical spill, a rapid and coordinated response is essential to mitigate exposure and contamination. The following diagram illustrates the workflow for managing a spill of this compound.

Spill_Response_Workflow Chemical Spill Response Workflow cluster_Immediate_Actions Immediate Actions cluster_Assessment Assessment cluster_Cleanup Cleanup (if safe to do so) cluster_Disposal Disposal cluster_Follow_Up Follow-Up Evacuate Evacuate Immediate Area Alert Alert Colleagues and Supervisor Evacuate->Alert Isolate Isolate the Spill Area Alert->Isolate Assess_Size Assess Spill Size and Hazard Isolate->Assess_Size Don_PPE Don Appropriate PPE Assess_Size->Don_PPE Minor Spill Call_EHS Call_EHS Assess_Size->Call_EHS Major Spill Contain Contain the Spill with Absorbent Material Don_PPE->Contain Neutralize Neutralize (if applicable and safe) Contain->Neutralize Collect Collect Contaminated Material Neutralize->Collect Decontaminate Decontaminate the Area Collect->Decontaminate Package_Waste Package Waste in a Labeled Container Decontaminate->Package_Waste Dispose Dispose of as Hazardous Waste Package_Waste->Dispose Report Report the Incident Dispose->Report Review Review and Revise Procedures Report->Review

Caption: Workflow for responding to a chemical spill.

Operational Workflow: From Procurement to Disposal

The following diagram outlines the complete lifecycle of this compound within a laboratory setting, from initial procurement to final disposal. This systematic approach ensures safety and compliance at every stage.

Chemical_Lifecycle_Workflow Chemical Handling Lifecycle cluster_Handling Handling and Use Procurement Procurement and Ordering Receiving Receiving and Inspection Procurement->Receiving Inventory Inventory Management Receiving->Inventory Storage Secure Storage Inventory->Storage Experiment_Planning Experiment Planning and Risk Assessment Storage->Experiment_Planning Weighing Weighing in Fume Hood Experiment_Planning->Weighing Solution_Prep Solution Preparation Weighing->Solution_Prep Experimentation Experimentation Solution_Prep->Experimentation Waste_Collection Waste Collection (Solid and Liquid) Experimentation->Waste_Collection Disposal Hazardous Waste Disposal Waste_Collection->Disposal

Caption: Lifecycle of a chemical in the laboratory.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl Piperidine-3-carboxylate Hydrochloride
Reactant of Route 2
Methyl Piperidine-3-carboxylate Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.